Technical Documentation Center

3-(4-Hydroxyphenyl)propanohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Hydroxyphenyl)propanohydrazide
  • CAS: 65330-63-4

Core Science & Biosynthesis

Foundational

3-(4-Hydroxyphenyl)propanohydrazide synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-(4-Hydroxyphenyl)propanohydrazide Authored by a Senior Application Scientist Executive Summary This guide provides a comprehensive, technically detailed protocol for the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Hydroxyphenyl)propanohydrazide

Authored by a Senior Application Scientist

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(4-hydroxyphenyl)propanohydrazide, a valuable chemical intermediate in pharmaceutical research and development. The synthesis is presented as a robust and efficient two-step process, commencing with the Fischer esterification of 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) to its methyl ester, followed by hydrazinolysis to yield the target hydrazide. This document explains the chemical rationale behind each step, offers a detailed, self-validating experimental protocol, and includes essential data for process replication and validation. It is intended for researchers, chemists, and professionals in the field of drug development who require a reliable and well-documented synthetic methodology.

Introduction: Significance of 3-(4-Hydroxyphenyl)propanohydrazide

3-(4-Hydroxyphenyl)propanohydrazide is a derivative of phloretic acid (3-(4-hydroxyphenyl)propanoic acid), a naturally occurring phenolic compound found in various plants and a metabolite of flavonoids in humans.[1][2] The parent molecule, phloretic acid, is recognized for its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and its potential biological activities, including suppressing macrophage foam cell formation.[3][4]

The introduction of the hydrazide functional group transforms the phloretic acid scaffold into a versatile building block. Hydrazides are crucial precursors for synthesizing a wide range of heterocyclic compounds and serve as a structural motif in many biologically active molecules. For instance, derivatives of similar hydrazide structures have shown promise as antimicrobial candidates targeting multidrug-resistant pathogens.[5] This guide presents a foundational protocol for accessing 3-(4-hydroxyphenyl)propanohydrazide, enabling further exploration and derivatization in medicinal chemistry programs.

Chemical Principles and Strategic Rationale

The conversion of a carboxylic acid to a hydrazide is most effectively achieved via a two-step sequence involving an ester intermediate. Direct reaction of a carboxylic acid with hydrazine is often inefficient. Our strategy leverages this established pathway for its high efficiency and straightforward execution.

Step 1: Fischer Esterification of 3-(4-Hydroxyphenyl)propanoic Acid The first step involves the conversion of the carboxylic acid group of phloretic acid into a methyl ester. The Fischer-Speier esterification is the chosen method due to its simplicity, use of inexpensive reagents, and high conversion rates.[6][7] The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol.[8]

  • Causality: By using a large excess of the alcohol (methanol), Le Châtelier's principle dictates that the equilibrium is driven strongly towards the formation of the ester product, ensuring a high yield. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon and makes it susceptible to nucleophilic attack by methanol.

Step 2: Hydrazinolysis of Methyl 3-(4-hydroxyphenyl)propanoate The second step is the conversion of the synthesized methyl ester into the final hydrazide product. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate acts as a potent nucleophile.

  • Causality: The nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating methanol as a leaving group and forming the stable hydrazide product. This reaction is typically rapid and proceeds with high yield.[9]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis process from the starting material to the final product.

Synthesis_Workflow Start Starting Material: 3-(4-Hydroxyphenyl)propanoic Acid Step1 Step 1: Fischer Esterification Start->Step1 Intermediate Intermediate: Methyl 3-(4-hydroxyphenyl)propanoate Step1->Intermediate Reagent1 Reagents: Methanol (excess) Sulfuric Acid (catalyst) Reagent1->Step1 Step2 Step 2: Hydrazinolysis Intermediate->Step2 Product Final Product: 3-(4-Hydroxyphenyl)propanohydrazide Step2->Product Reagent2 Reagent: Hydrazine Hydrate Reagent2->Step2 Purify Purification & Isolation (Recrystallization) Product->Purify

Caption: Two-step synthesis of 3-(4-hydroxyphenyl)propanohydrazide.

Quantitative Data Summary

The table below summarizes essential quantitative data for the key compounds involved in the synthesis protocol.

Parameter3-(4-Hydroxyphenyl)propanoic AcidMethyl 3-(4-hydroxyphenyl)propanoate3-(4-Hydroxyphenyl)propanohydrazide
Molecular Formula C₉H₁₀O₃C₁₀H₁₂O₃C₉H₁₂N₂O₂
Molecular Weight 166.17 g/mol [1]180.20 g/mol [10]180.21 g/mol
Physical Form Solid[2]Solid / OilSolid
CAS Number 501-97-3[1]5597-50-2[10]65330-63-4[11]
Typical Role Starting MaterialIntermediateFinal Product
Typical Yield N/A>90%>85%

Detailed Experimental Protocols

Safety Precaution: This protocol involves corrosive acids and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is particularly toxic and a suspected carcinogen; handle with extreme care.

Part A: Synthesis of Methyl 3-(4-hydroxyphenyl)propanoate

Materials and Reagents:

  • 3-(4-hydroxyphenyl)propanoic acid (phloretic acid)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-(4-hydroxyphenyl)propanoic acid (10.0 g, 60.2 mmol).

  • Reagent Addition: Add 100 mL of anhydrous methanol. Stir the mixture until the solid is mostly dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes), observing the disappearance of the starting carboxylic acid spot.

  • Workup - Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting product, methyl 3-(4-hydroxyphenyl)propanoate, should be a pale yellow oil or a low-melting solid, which can be used in the next step without further purification if TLC shows high purity.

Part B: Synthesis of 3-(4-Hydroxyphenyl)propanohydrazide

Materials and Reagents:

  • Methyl 3-(4-hydroxyphenyl)propanoate (from Part A)

  • Hydrazine hydrate (~64% solution in water)

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the methyl 3-(4-hydroxyphenyl)propanoate (9.0 g, 50.0 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Hydrazine Addition: While stirring, add hydrazine hydrate (7.5 mL, ~150 mmol, 3 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for 3-5 hours. A white precipitate may begin to form during this time.

  • Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting ester spot.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the product, 3-(4-hydroxyphenyl)propanohydrazide, under vacuum to obtain a white crystalline solid.

Product Validation and Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. The synthesized 3-(4-hydroxyphenyl)propanohydrazide can be characterized by the following standard analytical techniques:

  • Melting Point: Compare the experimentally determined melting point with the literature value.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the structure by identifying characteristic proton signals, including the aromatic protons, the two methylene (-CH₂-) groups, and the hydrazide protons (-NHNH₂).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Verify the number and type of carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identify key functional groups, such as the O-H stretch from the phenol, N-H stretches from the hydrazide, and the C=O stretch of the amide group.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its molecular formula. The predicted monoisotopic mass is 180.09 Da.[12]

Conclusion

This guide details a reliable and high-yielding two-step synthesis of 3-(4-hydroxyphenyl)propanohydrazide from its corresponding carboxylic acid. The protocol is built upon fundamental and well-understood organic reactions—Fischer esterification and hydrazinolysis—ensuring its robustness and scalability. By providing a clear rationale for each step, detailed experimental procedures, and validation criteria, this document serves as an authoritative resource for researchers and drug development professionals seeking to utilize this valuable chemical scaffold in their work.

References

  • Google Patents. (n.d.). A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2348. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-hydroxyphenyl)propionic acid hydrazide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-hydroxyphenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Plant Physiology. (2020). The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway. Plant Physiology, 183(3), 1340-1357. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 10(11), 7152-7161. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propanal. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. Chinese Journal of Organic Chemistry, 28(8), 1435-1438. Retrieved from [Link]

  • Wikipedia. (n.d.). Phloretic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Benzenepropanoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Phloretic acid (FDB000849). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)propanohydrazide (CAS: 65330-63-4)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-(4-Hydroxyphenyl)propanohydrazide, a molecule of sign...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Hydroxyphenyl)propanohydrazide, a molecule of significant interest in medicinal chemistry. Drawing upon established principles and recent research, this document details its synthesis, characterization, potential biological activities, and the underlying scientific rationale for its investigation.

Molecular Overview and Physicochemical Properties

3-(4-Hydroxyphenyl)propanohydrazide, with the CAS number 65330-63-4, is a hydrazide derivative characterized by a hydroxyphenyl group connected to a propanohydrazide moiety. This structure combines the well-known antioxidant properties of phenolic compounds with the versatile reactivity of the hydrazide functional group, making it a compelling scaffold for drug discovery.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Solid (predicted)
Synonyms 3-(4-Hydroxyphenyl)propionohydrazide, Benzenepropanoic acid, 4-hydroxy-, hydrazide

Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for 3-(4-Hydroxyphenyl)propanohydrazide is not extensively documented, its preparation can be logically inferred from standard organic chemistry principles and published syntheses of analogous compounds. The most viable route involves the hydrazinolysis of a methyl ester precursor.

Proposed Synthesis Workflow

The synthesis is a two-step process starting from the commercially available 3-(4-hydroxyphenyl)propionic acid.

SynthesisWorkflow A 3-(4-Hydroxyphenyl)propionic Acid B Methyl 3-(4-hydroxyphenyl)propionate A->B Esterification (Methanol, H₂SO₄ cat.) C 3-(4-Hydroxyphenyl)propanohydrazide B->C Hydrazinolysis (Hydrazine Hydrate, Ethanol)

Caption: Proposed two-step synthesis of 3-(4-Hydroxyphenyl)propanohydrazide.

Step 1: Esterification of 3-(4-Hydroxyphenyl)propionic Acid

Rationale: The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a standard and efficient method for this transformation.

Protocol:

  • To a solution of 3-(4-hydroxyphenyl)propionic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product, methyl 3-(4-hydroxyphenyl)propionate, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purification can be achieved by column chromatography if necessary.[1][2]

Step 2: Hydrazinolysis of Methyl 3-(4-hydroxyphenyl)propionate

Rationale: The hydrazide is formed by the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine. This reaction is typically carried out in an alcoholic solvent.

Protocol:

  • Dissolve methyl 3-(4-hydroxyphenyl)propionate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (an excess, typically 3-5 equivalents) to the solution.

  • Reflux the reaction mixture for several hours, monitoring by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid 3-(4-hydroxyphenyl)propanohydrazide by filtration, wash with cold ethanol, and dry under vacuum.

Spectroscopic Characterization (Predicted)

Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated for 3-(4-hydroxyphenyl)propanohydrazide:

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the 1,4-disubstituted benzene ring (two doublets), the two methylene groups of the propane chain (two triplets), and exchangeable protons for the phenolic -OH and the hydrazide -NH and -NH₂ groups.

  • ¹³C NMR: Signals would be present for the carbonyl carbon of the hydrazide, the carbons of the benzene ring (with distinct signals for the substituted and unsubstituted carbons), and the two methylene carbons.[3]

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenolic hydroxyl group, N-H stretching bands for the hydrazide group, a C=O stretching band for the amide carbonyl, and C-H stretching for the aromatic and aliphatic portions of the molecule.[4][5]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ).

Potential Biological Activities and Mechanisms of Action

The chemical structure of 3-(4-hydroxyphenyl)propanohydrazide suggests potential for significant biological activity, primarily as an antioxidant and an antimicrobial agent.

Antioxidant Activity

Rationale: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging radical chain reactions. The hydrazide moiety may also contribute to the overall antioxidant capacity of the molecule.[6][7] The presence of a hydroxyl group on the phenyl ring is often crucial for good antioxidant effects in hydrazide-hydrazone compounds.[7]

Mechanism of Action - Free Radical Scavenging:

AntioxidantMechanism Molecule 3-(4-Hydroxyphenyl)propanohydrazide (Ar-OH) StabilizedRadical Stabilized Phenoxy Radical (Ar-O•) Molecule->StabilizedRadical H• donation Radical Free Radical (R•) NeutralizedRadical Neutralized Species (RH) Radical->NeutralizedRadical H• acceptance

Caption: Proposed free radical scavenging mechanism.

Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger. While specific IC50 values for 3-(4-hydroxyphenyl)propanohydrazide are not available in the literature, related phenolic hydrazones have demonstrated potent antioxidant activity in DPPH and ABTS assays.[8][9]

Antimicrobial Activity

Rationale: The hydrazide and hydrazone functionalities are present in a wide range of compounds with documented antimicrobial properties. The mechanism of action is often multifaceted and can involve the inhibition of essential enzymes or disruption of the microbial cell membrane. While 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown antimicrobial activity, the intermediate hydrazide in one study did not show significant activity on its own against the tested strains.[6][10] However, hydrazones derived from it exhibited potent and broad-spectrum antimicrobial activity.[10][11] This suggests that 3-(4-hydroxyphenyl)propanohydrazide is a valuable intermediate for the synthesis of more complex and potent antimicrobial agents.

Applications in Drug Development

3-(4-hydroxyphenyl)propanohydrazide serves as a valuable building block in medicinal chemistry. Its dual functionality allows for further chemical modifications to generate libraries of compounds for screening against various therapeutic targets.

  • Scaffold for Novel Drug Candidates: The hydrazide group can be readily condensed with various aldehydes and ketones to form hydrazones, a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[7]

  • Intermediate for Bioactive Molecules: Its role as a precursor in the synthesis of compounds with demonstrated antimicrobial activity against multidrug-resistant pathogens highlights its importance in the development of new anti-infective agents.[6][11]

Safety and Handling

Based on available supplier safety data, 3-(4-hydroxyphenyl)propanohydrazide should be handled with care in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Conclusion and Future Directions

3-(4-Hydroxyphenyl)propanohydrazide is a molecule with significant untapped potential. Its straightforward synthesis and the presence of key pharmacophores for antioxidant and antimicrobial activity make it a compelling subject for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed and validated synthesis protocol along with comprehensive spectroscopic data.

  • Quantitative Biological Evaluation: Systematic screening of the compound's antioxidant and antimicrobial properties to determine IC50 and MIC values against a broad range of radicals and microbial strains.

  • Derivatization and SAR Studies: Synthesis of a library of hydrazone derivatives to explore structure-activity relationships and optimize biological activity.

  • Toxicological Profiling: In-depth toxicological studies to establish a comprehensive safety profile.

By pursuing these avenues of research, the full therapeutic potential of 3-(4-hydroxyphenyl)propanohydrazide and its derivatives can be elucidated, potentially leading to the development of novel therapeutic agents.

References

  • Grybaitė, B., et al. (2024). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

  • Petrović, Z. D., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. PMC - NIH. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2018). Antioxidant activities of hydrazones synthesized from benzoic and phenolic acids hydrazides and different aromatic aldehydes. ResearchGate. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • Branković, J., Petrović, Z. D., & Petrović, V. P. (2023). Synthesis, Characterization, and Antioxidant Activity of the Selected Phenolic Hydrazone Derivatives. 26th Congress of SCTM. [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. PrepChem.com. [Link]

  • Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... - ResearchGate. (n.d.). ResearchGate. [Link]

  • SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • Agova, N., Iliev, I., & Georgieva, S. (2022). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica. [Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Hydroxyphenyl)propanohydrazide

Introduction 3-(4-Hydroxyphenyl)propanohydrazide is a unique small molecule featuring a phenolic hydroxyl group and a hydrazide functional group. While direct research on its specific mechanism of action is nascent, its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Hydroxyphenyl)propanohydrazide is a unique small molecule featuring a phenolic hydroxyl group and a hydrazide functional group. While direct research on its specific mechanism of action is nascent, its structural motifs are present in a variety of biologically active compounds. The phenolic moiety is a well-established pharmacophore known for its antioxidant properties, while the hydrazide and its hydrazone derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to investigate and characterize the mechanism of action of 3-(4-Hydroxyphenyl)propanohydrazide. We will explore its potential as both a tyrosinase inhibitor and an antioxidant, providing detailed, field-proven experimental protocols to validate these hypotheses.

Chemical Properties and Structure

PropertyValueSource
Molecular FormulaC9H12N2O2[6]
Molecular Weight180.21 g/mol Inferred
IUPAC Name3-(4-hydroxyphenyl)propanohydrazide[6]
Canonical SMILESC1=CC(=CC=C1CCC(=O)NN)O[6]
InChIInChI=1S/C9H12N2O2/c10-11-9(13)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6,10H2,(H,11,13)[6]

Proposed Mechanisms of Action

Based on the chemical structure of 3-(4-Hydroxyphenyl)propanohydrazide, two primary mechanisms of action are proposed: tyrosinase inhibition and antioxidant activity.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[7][8] Its inhibition is a major focus in the development of treatments for hyperpigmentation and in the prevention of enzymatic browning in food products.[7][9] The hydrazide moiety of 3-(4-Hydroxyphenyl)propanohydrazide is structurally similar to other known tyrosinase inhibitors, which can chelate the copper ions in the enzyme's active site.[10][11] Furthermore, the phenolic hydroxyl group can mimic the natural substrate of tyrosinase, L-tyrosine, potentially acting as a competitive inhibitor.

Hypothesized Signaling Pathway: Tyrosinase Inhibition

Tyrosinase_Inhibition cluster_Enzyme Tyrosinase Active Site Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin Catalyzes conversion Copper_Ions L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase Binds to active site 3-4-HPH 3-(4-Hydroxyphenyl) propanohydrazide 3-4-HPH->Tyrosinase Competitive Inhibition & Copper Chelation Inhibition Inhibition Antioxidant_Workflow Start Start DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Start->ABTS_Assay Data_Analysis Analyze Data DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis Cellular_Assay Cellular Antioxidant Activity (CAA) Assay Conclusion Conclusion on Antioxidant Potential Cellular_Assay->Conclusion Data_Analysis->Cellular_Assay

Sources

Exploratory

In vitro studies of 3-(4-Hydroxyphenyl)propanohydrazide

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Hydroxyphenyl)propanohydrazide Authored by a Senior Application Scientist This guide provides a comprehensive framework for the in vitro investigation of 3-(...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Hydroxyphenyl)propanohydrazide

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro investigation of 3-(4-hydroxyphenyl)propanohydrazide, a molecule belonging to the versatile hydrazide-hydrazone class. This class of compounds is of significant interest in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, antioxidant, and enzyme-inhibiting properties.[1][2][3] The structure of 3-(4-hydroxyphenyl)propanohydrazide, featuring a reactive hydrazide moiety and a phenolic ring, provides a strong rationale for its evaluation as a potential therapeutic agent.

The phenolic hydroxyl group is a well-known pharmacophore that can participate in hydrogen bonding, act as a nucleophile, and confer potent antioxidant activity.[4] The hydrazide-hydrazone linkage (-CO-NH-N=CH-) is another critical feature, offering hydrogen bond sites and the potential for hydrolysis in biological systems.[5] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific reasoning behind the experimental design, ensuring a robust and logical approach to the compound's evaluation.

Part 1: Foundational Assessment - Cytotoxicity and Antiproliferative Activity

A primary step in evaluating any new compound is to determine its effect on cell viability. This establishes a therapeutic window and identifies potential anticancer effects. The MTT assay is a standard, reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]

Principle of the MTT Assay

The assay relies on the enzymatic activity of mitochondrial NAD(P)H-dependent cellular oxidoreductases, which are predominantly active in viable cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Experimental Workflow: MTT Assay

Below is a diagram illustrating the logical flow for assessing the cytotoxicity of 3-(4-Hydroxyphenyl)propanohydrazide.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis seed 1. Seed Cells (e.g., A549, HepG2, Vero) in 96-well plates incubate1 2. Incubate 24h (37°C, 5% CO2) for cell adherence seed->incubate1 treat 3. Treat with Compound (Serial dilutions of 3-(4-hydroxyphenyl)propanohydrazide) incubate1->treat controls 4. Include Controls - Vehicle (e.g., DMSO) - Positive (e.g., Doxorubicin) - Untreated treat->controls incubate2 5. Incubate 24-72h controls->incubate2 add_mtt 6. Add MTT Reagent (e.g., 5 mg/mL) incubate2->add_mtt incubate3 7. Incubate 3-4h (Formation of formazan) add_mtt->incubate3 solubilize 8. Solubilize Crystals (Add DMSO or Solubilization Buffer) incubate3->solubilize read 9. Read Absorbance (570 nm) solubilize->read calculate 10. Calculate % Viability read->calculate plot 11. Plot Dose-Response Curve calculate->plot ic50 12. Determine IC50 Value plot->ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • 3-(4-Hydroxyphenyl)propanohydrazide

  • Target cell lines (e.g., cancer lines like HCT-116, A549 and a non-cancerous line like Vero for selectivity assessment)[8]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.

  • Compound Preparation: Prepare a stock solution of 3-(4-hydroxyphenyl)propanohydrazide in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the compound. Also include wells for untreated cells (medium only), vehicle control (medium with the highest concentration of DMSO used), and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100 Plot the % Viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Part 2: Investigating Antioxidant Potential

The 4-hydroxyphenyl moiety is a classic phenolic structure known to act as a potent antioxidant by donating a hydrogen atom to scavenge free radicals.[4] Evaluating this activity is crucial. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method for assessing the radical scavenging ability of compounds.

Principle of the DPPH Assay

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine. This reduction results in a color change from violet to yellow, which can be measured spectrophotometrically. The degree of color change is proportional to the scavenging potential of the compound.

Detailed Protocol: DPPH Radical Scavenging Assay

Materials:

  • 3-(4-Hydroxyphenyl)propanohydrazide

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in methanol. Create a series of dilutions to test a range of concentrations.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Controls: Prepare a blank (100 µL methanol + 100 µL methanol) and a negative control (100 µL methanol + 100 µL DPPH solution). Use Ascorbic acid as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Part 3: Screening for Enzyme Inhibitory Activity

Hydrazide and hydrazone derivatives are known inhibitors of various enzymes, often through chelation of metal ions in the active site or by forming stable complexes.[9][10] Tyrosinase, a copper-containing enzyme crucial for melanin biosynthesis, is an excellent target to investigate, with relevance in cosmetics (hyperpigmentation) and medicine.[10]

Principle of the Tyrosinase Inhibition Assay

Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes further reactions to form colored melanin pigments. The activity of the enzyme can be monitored by measuring the rate of formation of dopaquinone or subsequent colored products at a specific wavelength (e.g., 475 nm). An inhibitor will reduce the rate of this color formation.

Potential Signaling Pathway Involvement

Inhibition of tyrosinase directly impacts the melanin synthesis pathway, a key process in melanocytes. Understanding this context is vital for interpreting results.

Melanin_Pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA monophenolase activity Tyrosinase Tyrosinase (Copper Enzyme) Dopaquinone Dopaquinone LDOPA->Dopaquinone diphenolase activity Melanin Melanin (Pigment) Dopaquinone->Melanin series of reactions Compound 3-(4-Hydroxyphenyl) propanohydrazide Compound->Tyrosinase Inhibition

Caption: Inhibition of the melanin synthesis pathway by a tyrosinase inhibitor.

Detailed Protocol: Mushroom Tyrosinase Inhibition Assay

Materials:

  • 3-(4-Hydroxyphenyl)propanohydrazide

  • Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate buffer)

  • L-DOPA solution (e.g., 2 mM in phosphate buffer)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Positive control (e.g., Kojic acid)

  • 96-well plate

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 140 µL of phosphate buffer

    • 20 µL of the test compound solution (at various concentrations)

    • 20 µL of mushroom tyrosinase solution

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Kinetic Reading: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC₅₀ value by plotting % inhibition against compound concentration.

Part 4: Data Presentation and Interpretation

Consolidating data into a clear format is essential for comparison and analysis. A summary table allows for a quick overview of the compound's potency across different biological assays.

Table 1: Summary of In Vitro Biological Activity
Assay TypeTarget/Cell LinePositive ControlIC₅₀ of Positive Control (µM)IC₅₀ of 3-(4-HP)propanohydrazide (µM)
Cytotoxicity A549 (Lung Cancer)Doxorubicin[Example Value][Experimental Value]
HepG2 (Liver Cancer)Doxorubicin[Example Value][Experimental Value]
Vero (Normal Kidney)Doxorubicin[Example Value][Experimental Value]
Antioxidant DPPH RadicalAscorbic Acid[Example Value][Experimental Value]
Enzyme Inhibition Mushroom TyrosinaseKojic Acid[Example Value][Experimental Value]

Interpretation:

  • Potency: Lower IC₅₀ values indicate higher potency.

  • Selectivity: A significantly higher IC₅₀ value against a normal cell line (e.g., Vero) compared to cancer cell lines (e.g., A549) suggests selective anticancer activity and a potentially safer profile.

  • Multifunctionality: Potent activity across different assays (e.g., both cytotoxic and antioxidant) could suggest multiple mechanisms of action, a desirable trait in drug candidates.[8]

Conclusion and Future Directions

This guide outlines a foundational in vitro screening cascade for 3-(4-hydroxyphenyl)propanohydrazide. The results from these assays will provide a critical initial assessment of its biological potential. Positive findings, such as potent and selective cytotoxicity, strong antioxidant capacity, or specific enzyme inhibition, would justify advancing the compound to more complex studies.

Future work should focus on elucidating the specific molecular mechanisms. This could involve investigating apoptosis induction (e.g., via Annexin V/PI staining), cell cycle analysis, or probing specific signaling pathways (e.g., MAP kinase) potentially modulated by the compound.[6][11] Ultimately, this structured in vitro approach provides the robust data necessary to make informed decisions about the therapeutic promise of 3-(4-hydroxyphenyl)propanohydrazide and guide its journey in the drug discovery pipeline.

References

  • SciELO Colombia. (n.d.). Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions.
  • PubMed Central. (n.d.). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors.
  • PMC - NIH. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • ResearchGate. (2016). In vitro evaluation of cytotoxic activity of hydrazide/hydrazones based on 4-chlorocoumarin-3-carbaldehyde against leukemic cells and induction of apoptosis.
  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... | Download Scientific Diagram.
  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • PMC - PubMed Central. (2021). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies.
  • PMC - NIH. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • PubMed. (2014). Design and synthesis of phenolic hydrazide hydrazones as potent poly(ADP-ribose) glycohydrolase (PARG) inhibitors.
  • MDPI. (n.d.). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities.
  • soachim. (2025). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5.
  • ResearchGate. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities.
  • PubMed Central. (n.d.). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones.
  • PMC - NIH. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.
  • PMC - PubMed Central. (2020). Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model.

Sources

Foundational

An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)propanohydrazide and its Analogs: Synthesis, Bioactivity, and Mechanistic Insights

Executive Summary: The 3-(4-hydroxyphenyl)propanohydrazide scaffold, derived from the naturally occurring phloretic acid, represents a versatile and privileged structure in medicinal chemistry. Its intrinsic phenolic nat...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 3-(4-hydroxyphenyl)propanohydrazide scaffold, derived from the naturally occurring phloretic acid, represents a versatile and privileged structure in medicinal chemistry. Its intrinsic phenolic nature, combined with the reactive hydrazide functional group, provides a powerful platform for the synthesis of diverse analogs, most notably N-acylhydrazones. These derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, offering field-proven insights into experimental design, structure-activity relationships, and underlying mechanisms of action for researchers and drug development professionals.

The 3-(4-Hydroxyphenyl)propanohydrazide Scaffold: A Foundation for Bioactive Analogs

Chemical Identity and Significance

3-(4-Hydroxyphenyl)propanohydrazide (CAS 65330-63-4) is a key synthetic intermediate that combines two critical pharmacophoric features: a phenolic ring and a hydrazide moiety. The phenolic hydroxyl group is a well-established hydrogen donor, crucial for radical scavenging and antioxidant activity. The propanohydrazide tail provides a flexible linker and a reactive handle for extensive chemical modification. This core structure is a direct derivative of 3-(4-hydroxyphenyl)propanoic acid (phloretic acid), a dihydrochalcone found in apples and other natural sources known for its own biological properties.[1][2]

The Hydrazide-Hydrazone Moiety: A Privileged Pharmacophore

The true synthetic and medicinal value of 3-(4-hydroxyphenyl)propanohydrazide lies in its facile conversion to a vast library of analogs. The hydrazide group (-C(O)NHNH2) readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which possess an azomethine group (-NH-N=CH-).[3] This hydrazone core is considered a "privileged pharmacophore" in drug design for several reasons:

  • Synthetic Accessibility: The synthesis is typically straightforward, high-yielding, and allows for the introduction of a wide array of substituents by simply varying the aldehyde or ketone reactant.[4][5]

  • Structural Versatility: The resulting N-acylhydrazone framework contains both hydrogen-bond donor and acceptor sites, facilitating strong interactions with biological targets like enzyme active sites.[6]

  • Diverse Bioactivity: Hydrazone derivatives are well-documented to exhibit a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant effects.[6][7][8]

Synthetic Strategies and Molecular Diversification

The generation of a diverse library of analogs from the core scaffold is a systematic process involving the initial synthesis of the hydrazide followed by its derivatization.

Synthesis of the Core Hydrazide

The most common and efficient route to 3-(4-hydroxyphenyl)propanohydrazide begins with its corresponding ester, typically methyl 3-(4-hydroxyphenyl)propanoate. The ester is treated with hydrazine hydrate in an alcoholic solvent, such as methanol or ethanol, under reflux. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the methoxy group to form the stable hydrazide.

This method is favored due to the commercial availability of the starting ester and the high purity of the resulting product, which often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.

G cluster_0 Synthesis of Core Hydrazide start Methyl 3-(4-hydroxyphenyl)propanoate process1 Nucleophilic Acyl Substitution (Ethanol, Reflux) start->process1 reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->process1 product 3-(4-Hydroxyphenyl)propanohydrazide process1->product

Caption: General workflow for the synthesis of the core hydrazide.

Synthesis of N'-Substituted Hydrazone Analogs

The synthesis of hydrazones is a robust condensation reaction. The core hydrazide is dissolved in a suitable solvent (e.g., ethanol or methanol) and reacted with a stoichiometric amount of a selected aldehyde or ketone. The reaction is often catalyzed by a few drops of glacial acetic acid and proceeds under reflux.

  • Causality of Experimental Choice: The choice of aldehyde is the primary determinant of the final analog's biological activity.

    • Aromatic Aldehydes: Introducing substituted benzene rings (e.g., with chloro, nitro, methoxy, or hydroxy groups) systematically probes electronic and steric effects on bioactivity.[7][9]

    • Heterocyclic Aldehydes: Incorporating moieties like furan, thiophene, or pyridine can significantly enhance antimicrobial potency and alter the molecule's solubility and target-binding profile.[9][10]

G cluster_1 Synthesis of Hydrazone Analogs hydrazide 3-(4-Hydroxyphenyl)propanohydrazide process2 Acid-Catalyzed Condensation (Ethanol, Reflux) hydrazide->process2 aldehyde Substituted Aldehyde (Ar-CHO or Het-CHO) aldehyde->process2 hydrazone N'-Substituted Hydrazone Analog process2->hydrazone

Caption: General workflow for the synthesis of hydrazone analogs.

Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure, identifying characteristic peaks for the phenolic, aromatic, alkyl, and azomethine (-N=CH-) protons and carbons.[10][11]

  • Infrared (IR) Spectroscopy: Provides functional group information, showing characteristic stretches for N-H (hydrazide), C=O (amide), and C=N (imine) bonds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Biological Activities and Structure-Activity Relationships (SAR)

The true value of this scaffold lies in the tunable biological activities of its analogs.

Antioxidant Properties

The phenolic hydroxyl group is the primary driver of antioxidant activity. Analogs of 3-(4-hydroxyphenyl)propanohydrazide are potent radical scavengers.

  • Mechanism of Action: The phenolic -OH group can donate a hydrogen atom to neutralize free radicals (like DPPH• or ABTS•+), forming a stable phenoxy radical that is resonance-stabilized, thereby terminating the radical chain reaction.

  • Structure-Activity Relationship (SAR):

    • The presence of the 4-hydroxyphenyl group is fundamental.

    • The antioxidant capacity is significantly enhanced by the presence of additional hydroxyl groups on the aromatic rings of the hydrazone moiety.[12]

    • Compounds with multiple hydroxyl groups, particularly those in ortho positions relative to each other, exhibit the highest radical scavenging activity.[12]

Compound/Analog SubstituentAntioxidant Activity (DPPH IC50 µM)Reference
Vanillin Moiety2.5 - 9.8 (Range for various analogs)[4]
4-NitrobenzylideneHigh DPPH Inhibition (~54%)[13]
4-ChlorobenzylideneHigh DPPH Inhibition (~57%)[13]
Thiophen-3-ylmethyleneHigh DPPH Inhibition (~53%)[13]
Ascorbic Acid (Standard)Potent (Used as reference)[14]
Anti-inflammatory Potential

Many hydrazone derivatives exhibit significant anti-inflammatory and analgesic properties.[3][7]

  • Mechanism of Action: While varied, a primary mechanism involves the inhibition of pro-inflammatory pathways. This can include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, or the downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[15][16]

G stimulus Inflammatory Stimulus membrane Membrane Phospholipids stimulus->membrane aa Arachidonic Acid membrane->aa cox COX Enzymes aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation & Pain pgs->inflammation hydrazone Hydrazone Analog hydrazone->cox Inhibition

Caption: Potential anti-inflammatory mechanism via COX inhibition.

  • Structure-Activity Relationship (SAR):

    • Substituents on the benzylidene ring of the hydrazone are critical. Halogen and dimethylamino groups have been shown to confer significant anti-inflammatory effects.[7]

    • Derivatives with methoxy groups at the para-position of the benzylidene ring demonstrate superior edema inhibition in preclinical models.[7]

Antimicrobial Activity

Analogs have shown potent, structure-dependent activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[9][10]

  • Mechanism of Action: The exact mechanism can vary, but potential targets include inhibition of essential enzymes, disruption of cell membrane integrity, or interference with microbial metabolic pathways.

  • Structure-Activity Relationship (SAR):

    • The core hydrazide often shows little to no activity, highlighting the importance of the hydrazone modification.[10]

    • Incorporation of heterocyclic substituents (e.g., nitro-thiophene, nitro-furan) dramatically enhances antimicrobial potency and broadens the spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida auris.[9][10]

    • The presence of a 4-NO₂ substitution on a phenyl ring also leads to enhanced antibacterial activity.[9]

Key Experimental Protocols

The following protocols are presented as self-validating systems, providing a reliable foundation for synthesis and evaluation.

Protocol: Synthesis of N'-(4-chlorobenzylidene)-3-(4-hydroxyphenyl)propanohydrazide

This protocol details the synthesis of a representative hydrazone analog.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.80 g (10 mmol) of 3-(4-hydroxyphenyl)propanohydrazide in 30 mL of absolute ethanol. Warm gently if necessary to achieve complete dissolution.

  • Reagent Addition: To the solution, add 1.41 g (10 mmol) of 4-chlorobenzaldehyde.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3-4 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane 1:1). The disappearance of the starting hydrazide spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

  • Characterization: Confirm the structure and purity of the final compound using NMR, IR, and MS analysis.

Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant potential of the synthesized analogs.[14][17]

  • Preparation of Reagents:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution has a deep purple color. Store in the dark.

    • Test Compound Solutions: Prepare a series of concentrations (e.g., 10, 25, 50, 100 µg/mL) of the synthesized hydrazone analog in methanol.

    • Standard Solution: Prepare a similar concentration series of a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH stock solution to each well.

    • Add 100 µL of each test compound concentration (or standard, or methanol as a negative control) to the respective wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement (Self-Validation): Measure the absorbance of each well at 517 nm using a microplate reader. A color change from purple to yellow indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Abs_control is the absorbance of the DPPH solution with methanol.

    • Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

  • IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value is the concentration required to scavenge 50% of the DPPH radicals and is determined by interpolation from the graph.

Caption: Workflow for the DPPH radical scavenging assay.

Future Perspectives and Conclusion

The 3-(4-hydroxyphenyl)propanohydrazide scaffold and its hydrazone analogs constitute a highly promising class of compounds for drug discovery. The ease of synthesis and the ability to systematically tune their biological properties through targeted modifications make them attractive candidates for further development.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the observed anti-inflammatory and antimicrobial activities.

  • In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess efficacy and safety.

  • ADME/Tox Profiling: Optimizing the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicological profiles of lead compounds to improve their drug-like characteristics.

References

  • Branković, J., Petrović, Z. D., & Petrović, V. P. (2023).
  • ResearchGate. (n.d.). Antioxidant activities of hydrazones synthesized from benzoic and phenolic acids hydrazides and different aromatic aldehydes. ResearchGate. [Link]

  • Hilaris Publisher. (2018). Synthesis, Characterization and Antioxidant Potency of Naturally Occurring Phenolic Monoterpenoids Based Hydrazide Motifs. Hilaris Publisher. [Link]

  • Scribd. (n.d.). Synthesis and Radical Scavenging Activity of New Phenolic Hydrazone/hydrazide Derivatives: Experimental and Theoretical Studies. Scribd. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed Central. [Link]

  • Petrović, Z. D., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • SciSpace. (n.d.). Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. SciSpace. [Link]

  • Ghamdi, M. S., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • ACS Publications. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • National Institutes of Health. (2021). Synthesis of Biobased Phloretin Analogues: An Access to Antioxidant and Anti-Tyrosinase Compounds for Cosmetic Applications. National Institutes of Health. [Link]

  • National Institutes of Health. (2018). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed Central. [Link]

  • Omar, M., & Singh, P. (2021). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Journal of Pharmaceutical Research International. [Link]

  • ResearchGate. (n.d.). Synthesis reaction from phloretin ( A ) to produce phloretin 3',3-disulfonate ( B ). ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. National Institutes of Health. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)propanohydrazide: From Synthesis to a Scaffold for Bioactive Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)propanohydrazide, a versatile chemical intermediate derived from the n...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)propanohydrazide, a versatile chemical intermediate derived from the naturally occurring phloretic acid. While exhibiting limited intrinsic biological activity, this molecule serves as a crucial scaffold in medicinal chemistry for the synthesis of a wide array of derivatives with significant pharmacological potential. This document details the synthesis of 3-(4-Hydroxyphenyl)propanohydrazide, its chemical properties, and its pivotal role as a building block for developing novel therapeutic agents, particularly in the antimicrobial, antifungal, and anticancer fields. Experimental protocols, structure-activity relationships, and the mechanistic rationale behind the design of its derivatives are discussed to provide a holistic understanding for researchers in drug discovery and development.

Introduction: The Significance of the 4-Hydroxyphenylpropane Scaffold

3-(4-Hydroxyphenyl)propanohydrazide, also known as phloretic acid hydrazide, is a synthetic organic compound featuring a 4-hydroxyphenyl group attached to a propanohydrazide backbone. Its chemical structure is rooted in phloretic acid (3-(4-hydroxyphenyl)propionic acid), a natural phenolic compound found in various plants and a metabolic product of flavonoids in the human gut.[1][2] The inherent biocompatibility and established presence of the 4-hydroxyphenyl moiety in numerous biologically active molecules make this scaffold an attractive starting point for the synthesis of novel therapeutic candidates.[3]

The hydrazide functional group (-CONHNH2) is a key reactive handle, allowing for straightforward chemical modifications to generate a diverse library of derivative compounds.[4] This guide will explore the journey of 3-(4-Hydroxyphenyl)propanohydrazide from its synthesis to its application as a foundational element in the quest for new and effective therapeutic agents.

Synthesis and Chemical Profile of 3-(4-Hydroxyphenyl)propanohydrazide

The synthesis of 3-(4-Hydroxyphenyl)propanohydrazide is typically achieved through a two-step process starting from its corresponding carboxylic acid, 3-(4-hydroxyphenyl)propionic acid (phloretic acid), which is commercially available. The general synthetic pathway involves an initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

General Synthesis Pathway

The conversion of the carboxylic acid to a hydrazide is a well-established chemical transformation. The rationale behind the two-step process is to activate the carboxyl group for nucleophilic attack by hydrazine. Direct reaction of a carboxylic acid with hydrazine is possible but often requires harsh conditions and may result in side products. The esterification step provides a more reactive intermediate that readily undergoes hydrazinolysis under milder conditions, leading to higher yields and purity of the desired hydrazide.

Synthesis_Pathway Phloretic_Acid 3-(4-Hydroxyphenyl)propionic Acid Ester Methyl 3-(4-hydroxyphenyl)propanoate Phloretic_Acid->Ester Esterification (MeOH, H₂SO₄) Hydrazide 3-(4-Hydroxyphenyl)propanohydrazide Ester->Hydrazide Hydrazinolysis (N₂H₄·H₂O)

Caption: General synthesis pathway for 3-(4-Hydroxyphenyl)propanohydrazide.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a typical laboratory-scale synthesis of 3-(4-Hydroxyphenyl)propanohydrazide.

Step 1: Esterification of 3-(4-Hydroxyphenyl)propionic Acid

  • To a solution of 3-(4-hydroxyphenyl)propionic acid (1 equivalent) in methanol (10-15 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Methyl 3-(4-hydroxyphenyl)propanoate

  • Dissolve the crude methyl 3-(4-hydroxyphenyl)propanoate (1 equivalent) in ethanol or isopropanol (10 volumes).

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-(4-Hydroxyphenyl)propanohydrazide as a white to off-white solid.

Physicochemical Properties
PropertyValue
CAS Number 65330-63-4[5][6]
Molecular Formula C₉H₁₂N₂O₂[5][6]
Molecular Weight 180.21 g/mol [6]
Appearance White to off-white solid
Melting Point Approximately 223 °C[6]
Solubility Soluble in DMSO and methanol, sparingly soluble in water

A Versatile Intermediate for Bioactive Derivatives

While 3-(4-Hydroxyphenyl)propanohydrazide itself has shown little to no significant antimicrobial or anticancer activity in various assays, its true value lies in its utility as a scaffold for creating more complex and potent molecules.[3][7] The terminal primary amine of the hydrazide group is a nucleophile that readily reacts with electrophiles, most notably the carbonyl carbon of aldehydes and ketones, to form stable hydrazone derivatives.

Synthesis of Hydrazone Derivatives

The condensation reaction between 3-(4-Hydroxyphenyl)propanohydrazide and various aromatic or heterocyclic aldehydes is a straightforward and efficient method to generate a diverse library of N'-substituted benzylidene-3-(4-hydroxyphenyl)propanohydrazides.

Hydrazone_Synthesis cluster_reactants Reactants Hydrazide 3-(4-Hydroxyphenyl)propanohydrazide Hydrazone N'-(substituted-benzylidene)-3-(4-hydroxyphenyl)propanohydrazide Hydrazide->Hydrazone Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Hydrazone

Caption: General reaction scheme for the synthesis of hydrazone derivatives.

This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the desired aldehyde in a suitable solvent like ethanol, often with a catalytic amount of acetic acid.[8] The resulting hydrazones are often crystalline solids that can be easily purified by recrystallization.

Biological Activities of 3-(4-Hydroxyphenyl)propanohydrazide Derivatives

The derivatization of the parent hydrazide into hydrazones has been shown to unlock a wide spectrum of biological activities. The nature of the substituent 'R' on the aldehyde plays a critical role in determining the potency and selectivity of the final compound.

Antimicrobial and Antifungal Activity

Derivatives of 3-(4-Hydroxyphenyl)propanohydrazide have demonstrated promising activity against a range of multidrug-resistant bacterial and fungal pathogens.[3][7] The introduction of heterocyclic moieties, in particular, has been shown to significantly enhance antimicrobial efficacy.

For instance, hydrazones bearing nitrothiophene and nitrofurane substituents have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Similarly, derivatives incorporating thiophene and dimethylpyrrole have shown promising antifungal activity against drug-resistant Candida species, including Candida auris.[3]

Table of Antimicrobial Activity (Selected Derivatives)

Derivative Substituent (R)Target OrganismMIC (µg/mL)Reference
NitrothiopheneS. aureus1-8[3]
NitrofuraneE. coli8-32[3]
ThiopheneC. auris8-64[3]
4-NitrophenylS. aureus16[3]
Anticancer Activity

Recent studies have also explored the potential of these derivatives as anticancer agents.[9] While the parent hydrazide is largely inactive, certain hydrazone derivatives have shown significant cytotoxicity against cancer cell lines. A notable example is a derivative bearing a 1-naphthyl substituent, which demonstrated a marked reduction in the viability of A549 lung cancer cells.[9]

The proposed mechanism for the anticancer activity of some of these derivatives involves the inhibition of cell migration and favorable cytotoxicity profiles against noncancerous cells.[9]

Structure-Activity Relationship (SAR)

The collective findings from various studies point towards a clear structure-activity relationship:

  • Core Scaffold : The 3-(4-hydroxyphenyl)propanohydrazide core serves as an essential framework but is not responsible for the bioactivity.

  • Hydrazone Linkage : The -C=N-NH-C=O linkage is crucial for the spatial arrangement and electronic properties of the molecule.

  • Substituents : The nature of the aromatic or heterocyclic ring introduced via the aldehyde is the primary determinant of biological activity. Electron-withdrawing groups (e.g., nitro) and lipophilic groups (e.g., naphthyl) on this ring often enhance potency. The presence of heterocyclic rings is particularly beneficial for antimicrobial and antifungal activity.

Conclusion and Future Perspectives

3-(4-Hydroxyphenyl)propanohydrazide stands out not for its own pharmacological effects, but as a highly valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized make it an ideal scaffold for generating large libraries of compounds for high-throughput screening. The demonstrated success of its hydrazone derivatives in exhibiting potent antimicrobial, antifungal, and anticancer activities underscores the potential of this chemical platform.

Future research should continue to explore the diversity of aldehydes that can be incorporated to further probe the structure-activity landscape. Advanced studies focusing on the specific molecular targets of the most active derivatives will be crucial for understanding their mechanisms of action and for guiding the rational design of next-generation therapeutic agents based on the 3-(4-hydroxyphenyl)propanohydrazide scaffold.

References

  • Grybaitė, B., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals. [Link]

  • Grigalevičiūtė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. [Link]

  • Grigalevičiūtė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • Sapijanskaitė-Banevič, B., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. [Link]

  • Wikipedia. (n.d.). Phloretic acid. Wikipedia. [Link]

  • Yıldırım, S., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Applied Sciences. [Link]

  • Khan, I., et al. (2014). Studies of synthesis and characterization of hydrazides derivative. International Journal of Advanced Academic Studies. [Link]

  • Malhotra, M., et al. (2012). Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Acta Poloniae Pharmaceutica. [Link]

  • ChemWhat. (n.d.). 3-(4-HYDROXYPHENYL)PROPANOHYDRAZIDE CAS#: 65330-63-4. ChemWhat. [Link]

  • Jin, Z., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Phutdhawong, W., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports. [Link]

  • Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Kumar, S., et al. (2011). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Der Pharma Chemica. [Link]

  • Al-Karmalawy, A. A., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Infection and Public Health. [Link]

  • Stoyanov, S., et al. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Future Science. [Link]

  • Google Patents. (1979). US4162264A - Process for preparing diphenylphosphinylacetic acid hydrazide.
  • Wang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function. [Link]

Sources

Foundational

Potential therapeutic targets of 3-(4-Hydroxyphenyl)propanohydrazide

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Hydroxyphenyl)propanohydrazide Introduction 3-(4-Hydroxyphenyl)propanohydrazide is a molecule of significant interest in the field of medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Hydroxyphenyl)propanohydrazide

Introduction

3-(4-Hydroxyphenyl)propanohydrazide is a molecule of significant interest in the field of medicinal chemistry. Its structure, featuring a 4-hydroxyphenyl group and a propanohydrazide moiety, provides a versatile scaffold for potential therapeutic applications. The phenolic hydroxyl group is a known contributor to antioxidant and radical scavenging activities, while the hydrazide functional group is a key component in many biologically active compounds.[1] This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the potential therapeutic targets of 3-(4-Hydroxyphenyl)propanohydrazide, drawing upon evidence from structurally related compounds and proposing a roadmap for target validation.

The purpose of this document is to move beyond a simple literature review and to furnish a practical, in-depth technical guide for investigating the therapeutic potential of this compound. We will explore its possible roles in combating oxidative stress, inflammation, cancer, and its potential as an enzyme inhibitor. For each area, we will present the scientific rationale, supporting evidence from analogous structures, and detailed experimental protocols for target validation.

Chapter 1: Targeting Oxidative Stress Pathways

The Role of Oxidative Stress in Disease

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, can cause significant damage to lipids, proteins, and DNA, contributing to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, compounds that can mitigate oxidative stress by scavenging free radicals or modulating endogenous antioxidant systems are of high therapeutic interest.

Evidence for Antioxidant Activity

The 4-hydroxyphenyl moiety is a well-established pharmacophore for antioxidant activity. Several studies on derivatives of 3-(4-Hydroxyphenyl)propanohydrazide and related structures have demonstrated significant antioxidant potential. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown notable DPPH radical scavenging ability.[2] Similarly, various hydrazone derivatives containing a phenolic group have been reported to possess potent antioxidant properties.[3] The presence of the hydroxyl group on the phenyl ring is crucial for this activity, as it can donate a hydrogen atom to stabilize free radicals.[1]

Proposed Target Validation Workflow

To rigorously assess the antioxidant potential of 3-(4-Hydroxyphenyl)propanohydrazide, a multi-tiered experimental approach is recommended.

These assays provide a direct measure of the compound's ability to neutralize stable free radicals.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of 3-(4-Hydroxyphenyl)propanohydrazide in a suitable solvent (e.g., DMSO or methanol) and create a series of dilutions (e.g., 1, 10, 50, 100, 250 µM).

    • Use Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the compound.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

This assay measures the antioxidant activity of the compound within a cellular environment, providing a more biologically relevant assessment.

Protocol 3: CAA Assay in Human Hepatocellular Carcinoma (HepG2) Cells

  • Cell Culture:

    • Culture HepG2 cells in a suitable medium until confluent.

    • Seed the cells in a 96-well black plate and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with PBS.

    • Incubate the cells with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.

    • Wash the cells and treat them with the test compound at various concentrations for 1 hour.

    • Induce oxidative stress by adding a free radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission ~485/538 nm).

  • Data Analysis:

    • Calculate the CAA value, which reflects the compound's ability to prevent the oxidation of DCFH to the fluorescent DCF.

To understand the mechanism of antioxidant action, further studies can be conducted to assess the compound's effect on key enzymes involved in oxidative stress.

Table 1: Assays for Mechanistic Insights into Antioxidant Activity

Target EnzymeAssay Principle
NADPH Oxidase Measure the reduction of cytochrome c or lucigenin chemiluminescence in stimulated neutrophils or macrophages.
Superoxide Dismutase (SOD) Utilize a commercial kit to measure the inhibition of a superoxide-generating system.
Catalase Monitor the decomposition of hydrogen peroxide spectrophotometrically at 240 nm.
Visualization

G cluster_invitro In Vitro Assessment cluster_cellular Cell-Based Assessment cluster_mechanistic Mechanistic Studies DPPH DPPH Assay IC50_invitro Radical Scavenging Potency (IC50) DPPH->IC50_invitro Determine IC50 ABTS ABTS Assay ABTS->IC50_invitro Determine IC50 Enzyme_Assays Enzyme Activity Assays (NADPH Oxidase, SOD, Catalase) IC50_invitro->Enzyme_Assays CAA Cellular Antioxidant Activity (CAA) Assay Bioavailability Biological Relevance CAA->Bioavailability Assess Cellular Uptake and Efficacy Bioavailability->Enzyme_Assays MOA Identify Specific Enzymatic Targets Enzyme_Assays->MOA Elucidate Mechanism of Action Start 3-(4-Hydroxyphenyl)propanohydrazide Start->DPPH Start->ABTS Start->CAA

Caption: Workflow for validating the antioxidant potential.

Chapter 2: Modulating Inflammatory Signaling Cascades

Inflammation as a Therapeutic Area

Inflammation is a fundamental biological process in response to harmful stimuli. However, chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), regulate the expression of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and prostaglandins. Targeting these pathways is a cornerstone of anti-inflammatory drug development.

Preclinical Evidence for Anti-inflammatory Effects

While direct evidence for 3-(4-Hydroxyphenyl)propanohydrazide is limited, structurally similar compounds have shown significant anti-inflammatory properties. For example, a chalcone derivative with a 3-(4-Hydroxyphenyl) group was found to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) by suppressing ROS production and Akt signaling in macrophages.[4] Another related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, demonstrated anti-inflammatory effects by blocking NF-κB, MAPKs, and PI3K/Akt signaling pathways.[5] Furthermore, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione was shown to inhibit cyclooxygenase-2 (COX-2) activity and reduce prostaglandin E2 (PGE2) production.[6]

Investigating Key Inflammatory Targets

A systematic approach is required to determine if 3-(4-Hydroxyphenyl)propanohydrazide can modulate inflammatory responses.

Protocol 4: Measurement of NO, PGE2, and Cytokines in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 3-(4-Hydroxyphenyl)propanohydrazide for 1 hour.

    • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • PGE2 and Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits to measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatant according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • Concurrently, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.

Protocol 5: In Vitro COX-1/COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical). This assay measures the peroxidase activity of COX enzymes.

  • Procedure:

    • Follow the kit's protocol to measure the activity of purified ovine COX-1 and human recombinant COX-2 in the presence of various concentrations of the test compound.

    • Include a non-selective inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as controls.

  • Data Analysis:

    • Calculate the percentage of inhibition for each enzyme and determine the IC50 values. The ratio of IC50 (COX-2) / IC50 (COX-1) will indicate the selectivity of the compound.

Protocol 6: Western Blot Analysis of NF-κB and MAPK Pathways

  • Cell Treatment and Lysate Preparation:

    • Treat RAW 264.7 cells with the compound and/or LPS for shorter time points (e.g., 15, 30, 60 minutes).

    • Prepare whole-cell lysates or nuclear/cytoplasmic fractions.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against the phosphorylated and total forms of key signaling proteins:

      • NF-κB Pathway: p-IκBα, IκBα, p-p65, p65.

      • MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Densitometry Analysis:

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualization

G cluster_pathway Inflammatory Signaling Cascade cluster_intervention Potential Intervention Points LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus AP-1 Activation NFkB IκB-NF-κB IKK->NFkB Phosphorylates IκB p_NFkB p-IκB + NF-κB NFkB->p_NFkB p_NFkB->Nucleus NF-κB Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, COX-2) Transcription->Cytokines Compound 3-(4-HP)propanohydrazide Compound->MAPK Compound->IKK Compound->Cytokines Inhibit COX-2

Caption: Key inflammatory pathways and potential inhibition sites.

Chapter 3: Exploring Anticancer Therapeutic Avenues

The Multifaceted Nature of Cancer Biology

Cancer is characterized by uncontrolled cell growth and proliferation, driven by genetic and epigenetic alterations. Effective cancer therapies often target specific cellular processes that are dysregulated in cancer cells, such as apoptosis (programmed cell death), cell cycle progression, and survival signaling pathways.

Cytotoxicity of Structurally Related Compounds

The therapeutic potential of hydrazide and hydrazone derivatives in oncology is an active area of research. Studies have shown that some hydrazone derivatives of a related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold exhibit cytotoxic activity against A549 lung cancer cells.[2] Moreover, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, indicating that this chemical class may have broad anticancer potential.[7]

A Phased Approach to Target Identification in Oncology

Identifying the specific anticancer targets of 3-(4-Hydroxyphenyl)propanohydrazide requires a systematic screening and validation process.

Protocol 7: NCI-60 Human Tumor Cell Line Screen (or similar panel)

  • Rationale: To determine the breadth of anticancer activity and to identify potential patterns of sensitivity that may hint at the mechanism of action.

  • Procedure:

    • Submit the compound to a screening panel like the NCI-60, which tests the compound against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

    • The assay typically involves a 48-hour incubation with the compound over a range of concentrations.

  • Data Analysis:

    • The output provides GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.

    • Tools like COMPARE analysis can be used to correlate the compound's activity pattern with those of known anticancer agents, suggesting a potential mechanism.

If the compound shows significant cytotoxicity, the next step is to determine the mode of cell death.

Protocol 8: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24 and 48 hours.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) using a commercial kit.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-/PI-: Live cells

    • Annexin V+/PI-: Early apoptotic cells

    • Annexin V+/PI+: Late apoptotic/necrotic cells

    • Annexin V-/PI+: Necrotic cells

Protocol 9: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described above.

  • Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and stain the DNA with a fluorescent dye like Propidium Iodide containing RNase.

  • Flow Cytometry: Analyze the DNA content of the cells.

  • Data Interpretation: The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest induced by the compound.

To identify the direct molecular target(s), more advanced techniques are necessary.

Table 2: Methods for Anticancer Target Deconvolution

MethodPrinciple
Affinity Chromatography The compound is immobilized on a solid support. A cell lysate is passed over the support, and binding proteins are eluted and identified by mass spectrometry (MS).
Thermal Proteome Profiling (TPP) Based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. Changes in protein stability across a temperature gradient are measured by MS.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can protect a target protein from protease digestion. Changes in proteolytic patterns are analyzed by SDS-PAGE or MS.
Visualization

G cluster_screening Phase 1: Activity Screening cluster_mechanism Phase 2: Mechanism of Action cluster_target_id Phase 3: Target Identification Screening Broad-Spectrum Cytotoxicity Screen (e.g., NCI-60) Sensitivity Activity Profile Screening->Sensitivity Identify Sensitive Cell Lines Apoptosis Apoptosis Assays (Annexin V/PI) Sensitivity->Apoptosis CellCycle Cell Cycle Analysis Sensitivity->CellCycle MOA_result Determine Mode of Cell Death/Arrest Apoptosis->MOA_result CellCycle->MOA_result TargetID Target Deconvolution (Affinity Chromatography, TPP, etc.) MOA_result->TargetID FinalTarget Validated Target(s) TargetID->FinalTarget Identify Direct Binding Partners Start Compound Start->Screening

Caption: Phased workflow for anticancer target validation.

Chapter 4: Enzyme Inhibition as a Therapeutic Strategy

The Significance of Enzyme Inhibition in Drug Discovery

Enzymes are critical regulators of virtually all biological processes, making them one of the most common classes of drug targets. Designing small molecules that can selectively inhibit the activity of a specific enzyme is a highly successful strategy in modern pharmacology.

Potential Enzyme Targets Based on Analog Studies

The chemical scaffold of 3-(4-Hydroxyphenyl)propanohydrazide suggests it could interact with several classes of enzymes.

  • Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): Derivatives of 4-hydroxybenzohydrazide have been investigated as potential dual inhibitors of MAO-B and AChE, enzymes that are key targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[1]

  • Dopamine β-Hydroxylase: A brominated analog, 2-bromo-3-(p-hydroxyphenyl)-1-propene, was identified as a mechanism-based inhibitor of this enzyme, which is involved in norepinephrine synthesis.[8]

  • Protein Kinase C (PKC) isoforms: Structurally distinct but related 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones were found to be isoform-selective inhibitors of PKC-ζ, a kinase implicated in neurological processes and addiction.[9][10]

  • Histone Deacetylases (HDACs): N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, which share some structural similarities, have been developed as HDAC inhibitors for cancer therapy.[11]

Protocols for Validating Enzyme Inhibition

Protocol 10: General Fluorometric/Colorimetric Enzyme Inhibition Assay

  • Reagents: Obtain the purified enzyme, its specific substrate, and a suitable buffer system. Many commercial kits are available for common enzyme targets (e.g., MAO-B, AChE, HDACs).

  • Procedure:

    • In a 96-well plate, add the enzyme and the test compound at various concentrations.

    • Allow a brief pre-incubation period for the compound to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • Monitor the production of the fluorescent or colorimetric product over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the IC50 value of the compound.

Protocol 11: Michaelis-Menten Kinetic Analysis

  • Procedure:

    • Perform the enzyme activity assay with a fixed concentration of the inhibitor (e.g., near the IC50) and varying concentrations of the substrate.

    • Repeat the experiment with several different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Plot the reaction velocity versus substrate concentration for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • The pattern of the lines on the plot will reveal the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Visualization

G cluster_kinetics Enzyme Inhibition Kinetics cluster_analysis Data Analysis E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) S Substrate (S) ES->E k-1 P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) I Inhibitor (I) I->E I->ES EI->ESI + S MM_Plot Michaelis-Menten Plot (V vs. [S]) LB_Plot Lineweaver-Burk Plot (1/V vs. 1/[S]) MM_Plot->LB_Plot Transform Data MOI Mode of Inhibition (Competitive, etc.) LB_Plot->MOI Determine Mode of Inhibition

Caption: Conceptual overview of enzyme inhibition and kinetic analysis.

Conclusion

3-(4-Hydroxyphenyl)propanohydrazide represents a promising chemical scaffold with the potential to engage a diverse range of therapeutic targets. The evidence from structurally related compounds strongly suggests that its most promising therapeutic applications may lie in the modulation of oxidative stress and inflammatory pathways. Its potential as an anticancer agent and a specific enzyme inhibitor also warrants thorough investigation.

The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating the mechanisms of action and validating the therapeutic targets of 3-(4-Hydroxyphenyl)propanohydrazide. A systematic approach, beginning with broad in vitro and cell-based screening and progressing to detailed mechanistic and target identification studies, will be crucial for advancing this compound through the drug discovery pipeline. Future research should focus on synthesizing a focused library of analogs to establish structure-activity relationships (SAR) and optimize potency and selectivity for the most promising targets identified through these validation efforts.

References

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3085. [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 241. [Link]

  • Kadat, T., Lee, D. S., Lee, M. W., & Kim, Y. C. (2015). Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling. Journal of the Korean Society for Applied Biological Chemistry, 58(2), 247-253. [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Mickevičius, V., & Petraitis, V. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]

  • Kim, D. H., Kim, S., & Lee, J. S. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Microbiology and Biotechnology, 32(10), 1336-1345. [Link]

  • Kim, J. S., Lee, H. J., Lee, M. H., Kim, J., Jin, C., & Lee, Y. S. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(7), 792-800. [Link]

  • Kim, S. J., Kim, M. C., Lee, B. J., Kim, K. S., & Park, S. H. (2010). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. European Journal of Pharmacology, 637(1-3), 236-242. [Link]

  • Ivanova, G., & Stoyanov, S. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Bio-Technologia, 105(2), 119-130. [Link]

  • Lee, K., Kim, H., Kim, H., & Lee, J. (2012). Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. MedChemComm, 3(1), 59-62. [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. [Link]

  • Wang, X., Zhang, L., & Liu, Y. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4840-4843. [Link]

  • Li, J., & Wang, Q. (2014). Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Wang, Y., Li, Y., & Zhao, L. (2021). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 12(1), 226-236. [Link]

  • Lee, K., Kim, H., & Lee, J. (2012). Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. MedChemComm, 3, 59-62. [Link]

  • Colombo, F. V., & Villa, A. M. (1984). Mechanism-based inhibitors of dopamine beta-hydroxylase: inhibition by 2-bromo-3-(p-hydroxyphenyl)-1-propene. Biochemistry, 23(16), 3590-3598. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Antimicrobial Assays Using 3-(4-Hydroxyphenyl)propanohydrazide

Introduction: The Rationale for Investigating 3-(4-Hydroxyphenyl)propanohydrazide as a Novel Antimicrobial Agent The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-(4-Hydroxyphenyl)propanohydrazide as a Novel Antimicrobial Agent

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Hydrazide and hydrazone derivatives have emerged as a promising class of compounds, with numerous studies highlighting their broad-spectrum antimicrobial activities.[1][2] The inherent chemical functionalities of these molecules, particularly the azomethine group (-NH–N=CH-), are often implicated in their biological effects.[2] Furthermore, the presence of a phenolic hydroxyl group, as is found in 3-(4-Hydroxyphenyl)propanohydrazide, is a well-established pharmacophore in many antimicrobial compounds.[3][4] Phenolic compounds can exert their antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, interference with cellular metabolism, and the inhibition of key enzymes.[1][4][5][6][7]

Recent research into structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated potent, broad-spectrum activity against multidrug-resistant bacteria and fungi. This provides a strong impetus for the systematic evaluation of 3-(4-Hydroxyphenyl)propanohydrazide as a potential antimicrobial candidate.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(4-Hydroxyphenyl)propanohydrazide in a suite of standardized antimicrobial assays. The protocols herein are grounded in established methodologies, primarily those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of robust, reproducible, and scientifically valid data.

Physicochemical Properties and Handling

3-(4-Hydroxyphenyl)propanohydrazide is a solid at room temperature with a molecular weight of approximately 180.20 g/mol .[8] For the preparation of stock solutions for antimicrobial assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds.[9][10][11] It is crucial to note that while DMSO is an excellent solvent, high concentrations can exhibit some toxicity to microbial cells. Therefore, the final concentration of DMSO in the assay medium should be kept to a minimum, typically not exceeding 1% (v/v), and appropriate solvent controls must be included in all experiments. The stability of hydrazide compounds in aqueous solutions is pH-dependent, with increased stability observed at neutral pH. This is an important consideration for the preparation and storage of working solutions in aqueous-based microbiological media.

Core Antimicrobial Assays: Methodologies and Protocols

The following section details the step-by-step protocols for three fundamental antimicrobial susceptibility tests: Broth Microdilution for the determination of Minimum Inhibitory Concentration (MIC), Agar Disk Diffusion for assessing the spectrum of activity, and Time-Kill Kinetics to elucidate the bactericidal or bacteriostatic nature of the compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is based on the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) document M07.[3][12][13][14]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of 3-(4-Hydroxyphenyl)propanohydrazide in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible growth is used to determine the MIC.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 3-(4-Hydroxyphenyl)propanohydrazide and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Microtiter Plates:

    • In a sterile 96-well, flat-bottom microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • In well 1 of each row, add 100 µL of CAMHB containing the desired starting concentration of the test compound. This is achieved by diluting the DMSO stock solution in CAMHB. Ensure the final DMSO concentration does not exceed 1% in the first well.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and the microbial inoculum but no compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

    • The final volume in each test well will be 100 µL.

    • Seal the plate with a breathable membrane or lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Data Interpretation:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of 3-(4-Hydroxyphenyl)propanohydrazide at which there is no visible growth.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

MicroorganismMIC (µg/mL) of 3-(4-Hydroxyphenyl)propanohydrazide
Staphylococcus aureus ATCC 2921316
Escherichia coli ATCC 2592232
Pseudomonas aeruginosa ATCC 2785364
Candida albicans ATCC 9002832

Note: The above data are hypothetical and for illustrative purposes only.

Agar Disk Diffusion Assay

The agar disk diffusion assay is a qualitative method used to assess the susceptibility of a microbial isolate to an antimicrobial agent. This protocol is based on the CLSI M02 standard.[15][16][17][18]

Principle: A sterile filter paper disk impregnated with a known concentration of 3-(4-Hydroxyphenyl)propanohydrazide is placed on the surface of an agar plate that has been uniformly inoculated with the test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk.

  • Preparation of Compound-Impregnated Disks:

    • Sterile blank paper disks (6 mm in diameter) are required.

    • Prepare a solution of 3-(4-Hydroxyphenyl)propanohydrazide in a volatile solvent (e.g., methanol or ethanol) at a desired concentration (e.g., 1 mg/mL).

    • Apply a precise volume (e.g., 20 µL) of the compound solution to each disk to achieve a specific amount of compound per disk (e.g., 20 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Disk Application and Incubation:

    • Aseptically place the prepared disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.

    • Include a positive control disk (e.g., a commercial antibiotic disk) and a negative control disk (impregnated with the solvent only).

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the zone of inhibition is inversely proportional to the MIC.

MicroorganismZone of Inhibition (mm) for 3-(4-Hydroxyphenyl)propanohydrazide (20 µ g/disk )
Staphylococcus aureus ATCC 2921318
Escherichia coli ATCC 2592214
Pseudomonas aeruginosa ATCC 2785310
Candida albicans ATCC 9002815

Note: The above data are hypothetical and for illustrative purposes only.

Time-Kill Kinetics Assay

The time-kill kinetics assay provides insights into the pharmacodynamics of an antimicrobial agent by evaluating the rate of bacterial killing over time.[8][19][20][21][22]

Principle: A standardized bacterial suspension is exposed to various concentrations of the antimicrobial agent in a liquid medium. At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU).

  • Assay Setup:

    • Prepare flasks or tubes containing CAMHB with 3-(4-Hydroxyphenyl)propanohydrazide at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask without the compound.

    • Inoculate each flask with the test microorganism to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥ 3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.

    • A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the initial inoculum.

Visualization of Experimental Workflows

Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution (in DMSO) Plate Prepare 96-well Plate (Serial Dilutions) Stock->Plate Inoculate Inoculate Plate Plate->Inoculate Inoculum Prepare Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate (35°C, 16-20h) Inoculate->Incubate Read Read MIC (Visual Inspection) Incubate->Read Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Disk Prepare Impregnated Disks Apply Apply Disks Disk->Apply Inoculum Prepare Inoculum (0.5 McFarland) Plate Inoculate MHA Plate Inoculum->Plate Plate->Apply Incubate Incubate (35°C, 16-20h) Apply->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Workflow for Agar Disk Diffusion Assay.

Potential Mechanism of Action

Mechanism_of_Action Compound 3-(4-Hydroxyphenyl) propanohydrazide Membrane Bacterial Cell Membrane Compound->Membrane Disruption Metabolism Cellular Metabolism Compound->Metabolism Interference Enzymes Essential Enzymes Compound->Enzymes Inhibition DNA DNA Synthesis Compound->DNA Inhibition CellDeath Bacterial Cell Death Membrane->CellDeath Metabolism->CellDeath Enzymes->CellDeath DNA->CellDeath

Caption: Potential Antimicrobial Mechanisms of Phenolic Hydrazides.

References

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024, May 22). MDPI. Retrieved January 17, 2026, from [Link]

  • Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]

  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). IIP Series. Retrieved January 17, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • CLSI M02,M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M100 Performance Standards for Antimicrobial Susceptibility Testing. (2019, January 1). GlobalSpec. Retrieved January 17, 2026, from [Link]

  • CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 17, 2026, from [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023, January 22). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024, March 19). Intertek Inform. Retrieved January 17, 2026, from [Link]

  • CLSI M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). CLSI. Retrieved January 17, 2026, from [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. (2015, January 1). GlobalSpec. Retrieved January 17, 2026, from [Link]

  • Preventing Microbial Infections with Natural Phenolic Compounds. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

  • Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. (n.d.). Regulations.gov. Retrieved January 17, 2026, from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved January 17, 2026, from [Link]

  • CLSI M02QG - Disk Diffusion Reading Guide. (n.d.). CLSI. Retrieved January 17, 2026, from [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved January 17, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved January 17, 2026, from [Link]

  • (+-)-3-(4-Hydroxyphenyl)lactic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • 3-(4-Hydroxyphenyl)propionic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • DMSO Physical Properties. (n.d.). gChem Global. Retrieved January 17, 2026, from [Link]

  • Dimethyl Sulfoxide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Application

Application Note & Protocols: 3-(4-Hydroxyphenyl)propanohydrazide, a Dual-Mode Crosslinking Agent for Protein Conjugation

Audience: Researchers, scientists, and drug development professionals. Abstract: Protein crosslinking is an indispensable technique in biological sciences, enabling the stabilization of protein complexes, the study of pr...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein crosslinking is an indispensable technique in biological sciences, enabling the stabilization of protein complexes, the study of protein-protein interactions, and the construction of novel bioconjugates for therapeutic and diagnostic applications. This document introduces 3-(4-Hydroxyphenyl)propanohydrazide, a versatile crosslinking agent possessing two distinct reactive moieties: a hydrazide group and a phenolic ring. This unique structure allows for a dual-mode application in protein conjugation. We present the core principles and detailed protocols for two primary crosslinking strategies: (1) Hydrazide-mediated coupling to carbonyl-containing proteins, typically glycoproteins, to form stable hydrazone bonds, and (2) Enzyme-mediated phenolic coupling, utilizing enzymes like Horseradish Peroxidase (HRP) or tyrosinase to generate reactive intermediates that form covalent linkages with target proteins. These protocols are designed to be robust and adaptable, providing researchers with the foundational knowledge to effectively utilize this flexible crosslinking agent.

Core Principles & Chemical Properties

3-(4-Hydroxyphenyl)propanohydrazide is a bifunctional molecule that offers two orthogonal pathways for protein conjugation. Its utility stems from the distinct reactivity of its hydrazide and hydroxyphenyl functional groups.

Physicochemical Data:

PropertyValueSource
Chemical Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
IUPAC Name 3-(4-hydroxyphenyl)propanehydrazide[1]
CAS Number 65330-63-4[1]
Appearance Solid
Principle 1: Hydrazide-Carbonyl Chemistry for Hydrazone Bond Formation

The hydrazide group (-CONHNH₂) is a potent nucleophile that reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond (-C=N-NH-CO-).[2] This reaction is a cornerstone of bioconjugation because it proceeds under mild aqueous conditions (typically pH 5.0-7.0) and the reacting functional groups are often absent in native proteins, thus ensuring high specificity.[3][4]

To utilize this pathway, carbonyl groups must be introduced onto the target protein. A common and effective method is the gentle oxidation of cis-diol moieties within the sugar residues of glycoproteins using sodium periodate (NaIO₄).[5][6] This process selectively cleaves the sugar ring to generate reactive aldehydes without denaturing the protein backbone.

Principle 2: Enzyme-Mediated Phenolic Coupling

The 4-hydroxyphenyl (phenolic) group of the crosslinker is structurally analogous to the side chain of tyrosine. This allows it to serve as a substrate for specific oxidative enzymes, such as peroxidases and tyrosinases.[7]

  • Horseradish Peroxidase (HRP) Catalysis: In the presence of a peroxide, typically hydrogen peroxide (H₂O₂), HRP catalyzes a one-electron oxidation of the phenolic ring to generate a highly reactive phenoxy radical.[8] This radical can then couple with another phenoxy radical (e.g., from another crosslinker molecule or a protein's tyrosine residue) to form stable dityrosine crosslinks.[9][10]

  • Tyrosinase Catalysis: Tyrosinase, a copper-containing enzyme, utilizes molecular oxygen (O₂) to first hydroxylate the phenol to an o-diphenol, which is then rapidly oxidized to a highly electrophilic o-quinone.[11][12] This o-quinone readily reacts with nucleophilic amino acid side chains on a nearby protein, such as the thiol group of cysteine or the amine group of lysine, to form stable covalent bonds.[13]

The following diagram illustrates the two distinct mechanistic pathways available with this crosslinker.

G cluster_0 3-(4-Hydroxyphenyl)propanohydrazide cluster_1 Pathway 1: Hydrazone Ligation cluster_2 Pathway 2: Enzymatic Phenolic Coupling main HPHPH Molecule (Phenol + Hydrazide) p1_start Hydrazide Group (-CONHNH₂) main->p1_start p2_start Phenolic Group (-C₆H₄OH) main->p2_start p1_reagent Protein-CHO (Generated Aldehyde) p1_start->p1_reagent pH 5.0-7.0 (Amine-free buffer) p1_product Stable Hydrazone Bond (Protein-N-N=C-Protein) p1_reagent->p1_product p2_enzyme Enzyme + Cofactor (HRP+H₂O₂ or Tyrosinase+O₂) p2_start->p2_enzyme p2_intermediate Reactive Intermediate (Phenoxy Radical or o-Quinone) p2_enzyme->p2_intermediate p2_target Protein Nucleophile (e.g., Cys, Lys, Tyr) p2_intermediate->p2_target p2_product Stable Covalent Bond (Protein-Linker-Protein) p2_target->p2_product

Caption: Dual reaction mechanisms of 3-(4-Hydroxyphenyl)propanohydrazide.

Protocol 1: Hydrazide-Mediated Crosslinking of Glycoproteins

Objective: To conjugate a glycoprotein (Protein-A) to a second molecule (Protein-B) using 3-(4-Hydroxyphenyl)propanohydrazide as a linker. This protocol assumes Protein-B has available carboxyl groups for modification.

Workflow Overview:

G step1 Step 1: Activate Protein-B with EDC/Sulfo-NHS step2 Step 2: Couple HPHPH to activated Protein-B step1->step2 step4 Step 4: Conjugate Protein-A and Protein-B-HPHPH step2->step4 step3 Step 3: Generate Aldehydes on Glycoprotein-A (Periodate Oxidation) step3->step4 step5 Step 5: Analysis (SDS-PAGE) step4->step5

Caption: Workflow for hydrazide-mediated protein-protein conjugation.

Materials & Reagents:
  • Protein-A: A glycoprotein (e.g., an antibody like IgG).

  • Protein-B: A protein with accessible carboxyl groups (Asp, Glu, C-terminus).

  • Crosslinker: 3-(4-Hydroxyphenyl)propanohydrazide (HPHPH).

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide).[14]

  • Oxidation Reagent: Sodium meta-periodate (NaIO₄).

  • Buffers:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5 (or PBS, pH 7.4). Amine-free buffers are critical.[6]

  • Quenching Reagents: Hydroxylamine, Glycerol.

  • Purification: Zeba™ Spin Desalting Columns (or equivalent) for buffer exchange.

Step-by-Step Methodology:

Part A: Preparation of Protein-B-HPHPH Intermediate

  • Protein Preparation: Dissolve Protein-B in Activation Buffer to a final concentration of 2-5 mg/mL.

  • Activator Preparation: Immediately before use, prepare 10 mg/mL solutions of both EDC and Sulfo-NHS in water.

  • Activation: Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the Protein-B solution. Incubate for 15-30 minutes at room temperature.

    • Rationale: EDC activates carboxyl groups to form a reactive O-acylisourea intermediate. Sulfo-NHS stabilizes this intermediate by converting it to a more stable, amine-reactive Sulfo-NHS ester, increasing coupling efficiency.[14]

  • Buffer Exchange: Immediately remove excess activation reagents by passing the protein solution through a desalting column equilibrated with Conjugation Buffer (pH 7.4 for this step).

  • HPHPH Coupling: Prepare a 50 mM solution of HPHPH in DMSO or an appropriate aqueous buffer. Add a 100 to 250-fold molar excess of the HPHPH solution to the activated Protein-B.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess HPHPH by buffer exchanging the Protein-B-HPHPH conjugate into the desired storage buffer (e.g., PBS, pH 7.4) using a desalting column.

Part B: Generation of Aldehydes on Glycoprotein-A

  • Protein Preparation: Dissolve Glycoprotein-A in 0.1 M Sodium Acetate, pH 5.5, to a concentration of 5-10 mg/mL.

  • Periodate Preparation: Prepare a fresh 20-50 mM solution of sodium periodate in the same acetate buffer. Keep it protected from light.

  • Oxidation: Add the periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-2 mM. Incubate for 30 minutes at 4°C in the dark.

    • Rationale: Low temperature and darkness prevent over-oxidation and degradation of the periodate. The acidic pH is optimal for cis-diol cleavage.[5]

  • Quenching: Stop the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes.

    • Rationale: Glycerol contains a cis-diol and will consume any remaining periodate.

  • Purification: Immediately purify the oxidized glycoprotein using a desalting column equilibrated with Conjugation Buffer (pH 5.5-7.4) to remove excess reagents.

Part C: Final Conjugation & Analysis

  • Conjugation Reaction: Mix the purified, oxidized Glycoprotein-A with the purified Protein-B-HPHPH conjugate at a desired molar ratio (e.g., 1:1 or 1:3).

  • Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Analysis: Analyze the reaction products using SDS-PAGE. A successful conjugation will result in a new band at a higher molecular weight corresponding to the Protein-A—Protein-B conjugate.

Protocol 2: HRP-Mediated Phenolic Crosslinking

Objective: To use 3-(4-Hydroxyphenyl)propanohydrazide as a small-molecule bridge to crosslink two proteins (Protein-A and Protein-B) that possess surface-accessible tyrosine or other nucleophilic residues.

Workflow Overview:

G step1 Step 1: Prepare reaction mix (Proteins + HPHPH) step2 Step 2: Add HRP enzyme step1->step2 step3 Step 3: Initiate with H₂O₂ in aliquots step2->step3 step4 Step 4: Incubate and monitor reaction step3->step4 step5 Step 5: Quench reaction step4->step5 step6 Step 6: Analysis (SDS-PAGE) step5->step6

Caption: Workflow for HRP-mediated protein crosslinking via HPHPH.

Materials & Reagents:
  • Proteins A and B: Target proteins for crosslinking.

  • Crosslinker: 3-(4-Hydroxyphenyl)propanohydrazide (HPHPH).

  • Enzyme: Horseradish Peroxidase (HRP).

  • Cofactor: Hydrogen Peroxide (H₂O₂), 30% solution.

  • Reaction Buffer: 10-50 mM Tris-HCl or Phosphate Buffer, pH 7.5-8.5.

  • Quenching Solution: Sodium Azide or other peroxidase inhibitor.

Step-by-Step Methodology:
  • Reaction Setup: In a microcentrifuge tube, combine the following components. The final concentrations should be optimized for each system.

ComponentStock ConcentrationFinal ConcentrationVolume (for 100 µL reaction)
Protein A10 mg/mL0.2-1.0 mg/mL2-10 µL
Protein B10 mg/mL0.2-1.0 mg/mL2-10 µL
HPHPH50 mM (in DMSO)0.5-5 mM1-10 µL
HRP1 mg/mL0.01-0.1 mg/mL1-10 µL
Reaction Buffer10X (e.g., 100 mM Tris)1X (10 mM Tris)10 µL
H₂O₂5 mM (freshly diluted)50 µM(Added in Step 3)
Nuclease-Free Water--to 99 µL
  • Pre-incubation: Gently mix the components (except H₂O₂) and incubate for 5 minutes at room temperature.

  • Initiation: Initiate the crosslinking reaction by adding 1 µL of the 5 mM H₂O₂ solution to the reaction mixture (final concentration: 50 µM).

    • Rationale: The reaction is initiated by H₂O₂. Adding it last ensures all components are mixed before catalysis begins. For sensitive proteins or long reactions, it is advisable to add the H₂O₂ in smaller aliquots (e.g., 10 additions of 5 µM each) every 10-15 minutes to maintain enzyme activity and control the reaction rate.[9]

  • Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. The optimal time should be determined empirically.

  • Quenching (Optional): If necessary, the reaction can be stopped by adding a peroxidase inhibitor like sodium azide to a final concentration of 10 mM.

  • Analysis: Add SDS-PAGE loading buffer to the reaction mixture. Analyze the results by SDS-PAGE. Successful crosslinking will be indicated by the appearance of new, higher molecular weight bands corresponding to Protein A-Protein B heterodimers and potentially homodimers of each protein.

Troubleshooting and Key Considerations

ProblemPossible CauseRecommended Solution
Low/No Crosslinking (Protocol 1) Inefficient periodate oxidation.Confirm glycoprotein has accessible sugar residues. Ensure periodate is fresh and reaction is protected from light. Optimize periodate concentration and reaction time.
Use of amine-containing buffers (Tris, Glycine).Switch to non-amine buffers like MES, HEPES, or PBS for the conjugation step, as amines will quench the aldehyde groups.[6]
Low/No Crosslinking (Protocol 2) Inactive HRP or degraded H₂O₂.Use a fresh, properly stored stock of HRP. Always prepare fresh dilutions of H₂O₂ immediately before use.
Sub-optimal pH.The optimal pH for HRP is typically between 7.0 and 8.5. Test a range of pH values to find the best condition for your specific proteins.
Protein Precipitation High degree of crosslinking leading to large, insoluble aggregates.Reduce the concentration of the crosslinker (HPHPH), enzyme, or H₂O₂. Shorten the reaction time.
Protein instability in the reaction buffer.Ensure the chosen buffer and pH are compatible with the stability of your target proteins. Add stabilizing excipients if necessary.

Conclusion

3-(4-Hydroxyphenyl)propanohydrazide is a uniquely versatile crosslinking agent that provides researchers with multiple strategic options for protein conjugation. By leveraging either well-established hydrazide-carbonyl chemistry or enzyme-mediated phenolic coupling, this single molecule can be adapted for a wide range of applications, from linking glycoproteins to creating complex protein networks. The protocols provided herein offer a robust starting point for scientists aiming to explore protein interactions, develop antibody-drug conjugates, create hydrogels, or immobilize proteins onto surfaces.

References

  • Steffen, W., et al. (2012). Enzyme-catalyzed protein crosslinking. Biotechnology Journal. Available at: [Link]

  • Minamihata, K., et al. (2011). Site-Specific Protein Cross-Linking by Peroxidase-Catalyzed Activation of a Tyrosine-Containing Peptide Tag. Bioconjugate Chemistry. Available at: [Link]

  • Minamihata, K., et al. (2011). Site-specific protein cross-linking by peroxidase-catalyzed activation of a tyrosine-containing peptide tag. PubMed. Available at: [Link]

  • Segal, E., & Fishman, A. (2017). Mechanistic insights into tyrosinase-mediated crosslinking of soy glycinin derived peptides. Food Chemistry. Available at: [Link]

  • Minamihata, K., et al. (2011). Protein Heteroconjugation by the Peroxidase-Catalyzed Tyrosine Coupling Reaction. Bioconjugate Chemistry. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]

  • Carrico, I. S. (2012). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Fang, G. M., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols. Available at: [Link]

  • Fang, G. M., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols. Available at: [Link]

  • ResearchGate. (2025). Enzymatic cross-linking of proteins with tyrosinase. Available at: [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Available at: [Link]

  • D'Souza, C., et al. (2020). Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation. ACS Central Science. Available at: [Link]

  • Nisal, R., et al. (2018). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. Available at: [Link]

  • Wang, Y., et al. (2024). Regulation of the Degradation Properties of Tyrosinase-Catalyzed Crosslinking Silk Membranes for Superficial Wound Repair. MDPI. Available at: [Link]

  • Gontijo, L. A. P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds... PubMed Central. Available at: [Link]

  • Google Patents. (2014). Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • PubChem. 3-(4-Hydroxyphenyl)propanal. Available at: [Link]

  • Zhang, Z., et al. (2008). Site-specific Protein Cross-Linking with Genetically Incorporated 3,4-Dihydroxy-l-Phenylalanine. NIH Public Access. Available at: [Link]

  • De, S., & Aswal, V. K. (2022). Insights on Chemical Crosslinking Strategies for Proteins. MDPI. Available at: [Link]

  • Bolgar, M. S., et al. (1996). Rapid cross-linking of proteins by 4-ketoaldehydes and 4-hydroxy-2-alkenals does not arise from the lysine-derived monoalkylpyrroles. PubMed. Available at: [Link]

  • Badescu, G. (2014). General protein-protein cross-linking. PubMed. Available at: [Link]

Sources

Method

Application of 3-(4-Hydroxyphenyl)propanohydrazide in Cancer Cell Line Studies: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(4-Hydroxyphenyl)propanohydrazide and its derivatives in cancer cell line studies. Whil...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(4-Hydroxyphenyl)propanohydrazide and its derivatives in cancer cell line studies. While direct studies on the parent compound are limited, this guide synthesizes findings from structurally related molecules to provide robust protocols and insights into its potential as an anticancer agent.

Introduction: The Therapeutic Potential of Phenolic Hydrazides

The 4-hydroxyphenyl moiety is a recognized pharmacophore in the development of anticancer compounds, known to target critical cellular machinery like tubulin.[1] When incorporated into a propanohydrazide structure, it presents a scaffold with potential for inducing cytotoxicity in cancer cells, possibly through the induction of oxidative stress and apoptosis.[1][2] Recent studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant, structure-dependent anticancer activity against various cancer cell lines, including non-small cell lung cancer (A549), glioblastoma (U-87), and triple-negative breast cancer (MDA-MB-231).[1][2][3] These derivatives have been shown to reduce cancer cell viability and suppress cell migration, while exhibiting favorable cytotoxicity profiles against non-cancerous cell lines.[1][2]

The proposed mechanism of action for this class of compounds often involves the generation of reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis.[3] This guide will provide detailed protocols to investigate these key aspects of 3-(4-Hydroxyphenyl)propanohydrazide's potential anticancer activity.

Physicochemical Properties and Compound Handling

PropertyValue/InformationSource
Molecular Formula C₉H₁₂N₂O₂[4]
Molecular Weight 180.20 g/mol [4]
Appearance Solid[4]
IUPAC Name 3-(4-hydroxyphenyl)propanehydrazide[5]
CAS Number 65330-63-4[5]

Stock Solution Preparation: For in vitro studies, a 10 mM stock solution of 3-(4-Hydroxyphenyl)propanohydrazide in dimethyl sulfoxide (DMSO) is recommended. It is crucial to vortex the solution to ensure it is fully dissolved. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a logical workflow for assessing the anticancer properties of 3-(4-Hydroxyphenyl)propanohydrazide in a cancer cell line model.

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_signaling_pathway Signaling Pathway Investigation start Prepare 3-(4-Hydroxyphenyl)propanohydrazide Stock Solution cell_culture Culture Selected Cancer Cell Line(s) start->cell_culture mtt_assay MTT Assay for Cytotoxicity Screening cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50->cell_cycle_analysis ic50->cell_cycle_analysis western_blot Western Blot for Apoptotic Proteins apoptosis_assay->western_blot apoptosis_assay->western_blot ros_detection ROS Detection Assay cell_cycle_analysis->ros_detection cell_cycle_analysis->ros_detection pathway_analysis Investigate ROS-Dependent Signaling ros_detection->pathway_analysis

Caption: A streamlined workflow for the in vitro evaluation of 3-(4-Hydroxyphenyl)propanohydrazide's anticancer potential.

Protocols for Key Experiments

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(4-Hydroxyphenyl)propanohydrazide from the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Replace the medium in the wells with 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][6]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to identify early apoptotic cells.[2] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[2]

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with 3-(4-Hydroxyphenyl)propanohydrazide at its IC50 and 2x IC50 concentrations for 24 hours.

    • Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Four populations can be distinguished:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[1][7]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[1] This allows for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[1]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol while gently vortexing.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[1]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Investigating the Mechanism of Action: ROS-Dependent Apoptosis

Studies on related compounds suggest that the anticancer effects may be mediated by the induction of reactive oxygen species (ROS), leading to apoptosis.[3]

Proposed Signaling Pathway

ros_apoptosis_pathway compound 3-(4-Hydroxyphenyl)propanohydrazide ros Increased Intracellular ROS compound->ros mitochondria Mitochondrial Stress ros->mitochondria bax Bax (Pro-apoptotic) mitochondria->bax upregulation bcl2 Bcl-2 (Anti-apoptotic) mitochondria->bcl2 downregulation cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed ROS-mediated intrinsic apoptosis pathway induced by 3-(4-Hydroxyphenyl)propanohydrazide.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[8]

Protocol:

  • Protein Extraction:

    • Treat cells with 3-(4-Hydroxyphenyl)propanohydrazide at various concentrations and time points.

    • Lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analyze the band intensities to quantify changes in protein expression.

Expected Outcomes and Data Interpretation

  • MTT Assay: A dose-dependent decrease in cell viability is expected, allowing for the calculation of an IC50 value.

  • Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (early and late apoptosis) with increasing concentrations of the compound would indicate the induction of apoptosis.

  • Cell Cycle Analysis: Accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) would suggest cell cycle arrest.

  • Western Blot: An increase in the expression of pro-apoptotic proteins (Bax, cleaved caspases, cleaved PARP) and a decrease in the expression of anti-apoptotic proteins (Bcl-2) would support the proposed mechanism of apoptosis induction.

Conclusion

3-(4-Hydroxyphenyl)propanohydrazide represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its cytotoxic and apoptotic effects in cancer cell lines. By elucidating its mechanism of action, further optimization of this and related compounds can be pursued to develop more effective cancer therapies.

References

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. [Link]

  • Simanavičienė, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. [Link]

  • Debuglies. (2024). Innovative Approaches in Anticancer Drug Discovery: Exploring the Potential of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. [Link]

  • ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Simon, H. U., et al. (2000). Activation of apoptosis signalling pathways by reactive oxygen species. PubMed. [Link]

  • American Heart Association Journals. (2000). Signaling Pathways in Reactive Oxygen Species–Induced Cardiomyocyte Apoptosis. Circulation. [Link]

  • ResearchGate. (n.d.). Oxidative pathways that affect apoptosis. Reactive oxygen species (ROS)... [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • National Center for Biotechnology Information. (2021). Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • National Center for Biotechnology Information. (2021). Determination of Caspase Activation by Western Blot. [Link]

  • Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • PubChem. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid. [Link]

Sources

Application

Application Notes and Protocols for Hydrazone Formation with 3-(4-Hydroxyphenyl)propanohydrazide

Introduction: The Versatility of Hydrazones in Modern Drug Development Hydrazones, a class of organic compounds characterized by the R¹R²C=NNHR³ structure, are pivotal scaffolds in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Hydrazones in Modern Drug Development

Hydrazones, a class of organic compounds characterized by the R¹R²C=NNHR³ structure, are pivotal scaffolds in medicinal chemistry and drug development.[1] Their synthetic accessibility and the unique properties of the azomethine group (-N=CH-) make them ideal building blocks for novel therapeutic agents. Hydrazone derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2]

A particularly compelling application of hydrazone chemistry lies in the design of prodrugs and antibody-drug conjugates (ADCs). The hydrazone linkage can be engineered to be stable at physiological pH (around 7.4) in the bloodstream but susceptible to cleavage in the acidic microenvironment of tumor cells or within cellular lysosomes.[3] This pH-sensitive release mechanism allows for targeted drug delivery, minimizing off-target toxicity and enhancing therapeutic efficacy.[1][4]

3-(4-Hydroxyphenyl)propanohydrazide is a valuable starting material for synthesizing libraries of hydrazones. The presence of a phenolic hydroxyl group offers an additional site for modification or for modulating the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. This guide provides a detailed experimental protocol for the synthesis of hydrazones from 3-(4-Hydroxyphenyl)propanohydrazide, grounded in mechanistic principles and supported by practical insights for researchers in drug discovery.

Reaction Mechanism: A Nucleophilic Addition-Elimination Pathway

The formation of a hydrazone from a hydrazide and a carbonyl compound (aldehyde or ketone) is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism.[5][6] The reaction is typically catalyzed by a small amount of acid.

The key steps of the mechanism are as follows:

  • Acid Catalysis (Carbonyl Activation): A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The terminal nitrogen atom of the 3-(4-Hydroxyphenyl)propanohydrazide, with its lone pair of electrons, acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, often facilitated by the solvent. This step forms a carbinolamine intermediate.

  • Dehydration (Elimination): The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton from the adjacent nitrogen atom leads to the formation of the stable carbon-nitrogen double bond of the hydrazone.

The optimal pH for this reaction is mildly acidic (typically pH 4-6).[5] Sufficient acidity is required to activate the carbonyl group, but a highly acidic environment will protonate the nucleophilic hydrazine, rendering it unreactive.

Experimental Workflow for Hydrazone Synthesis

The following diagram outlines the general workflow for the synthesis of hydrazones from 3-(4-Hydroxyphenyl)propanohydrazide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization prep_reagents Prepare Solutions: - 3-(4-Hydroxyphenyl)propanohydrazide in Solvent - Aldehyde/Ketone in Solvent - Acid Catalyst mix Combine Reactants and Catalyst prep_reagents->mix reflux Heat Reaction Mixture (e.g., Reflux) mix->reflux monitor Monitor Progress by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Induce Precipitation (e.g., Cool on Ice, Add Water) cool->precipitate filter Filter and Wash Solid Product precipitate->filter dry Dry the Product filter->dry recrystallize Recrystallization from Suitable Solvent dry->recrystallize analyze Analyze by: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry - Melting Point recrystallize->analyze

Caption: General workflow for the synthesis and characterization of hydrazones.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of hydrazones from phenolic hydrazides and aromatic aldehydes.[1][7]

Materials:

  • 3-(4-Hydroxyphenyl)propanohydrazide

  • Aldehyde or Ketone (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)

  • Methanol (reagent grade)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reagent Preparation:

    • In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-(4-Hydroxyphenyl)propanohydrazide in 10 mL of methanol. Stir until fully dissolved.

    • In a separate vial, dissolve 1.0 mmol of the chosen aldehyde or ketone in 5 mL of methanol.

  • Reaction Setup:

    • To the solution of 3-(4-Hydroxyphenyl)propanohydrazide, add the solution of the aldehyde or ketone.

    • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

    • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hot plate.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain a gentle reflux with continuous stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). Spot the starting materials and the reaction mixture on the TLC plate. The formation of a new, typically less polar, spot indicates product formation. The reaction is generally complete within 2-4 hours.

  • Product Isolation:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the heat source and allow the flask to cool to room temperature.

    • For many aromatic hydrazones, the product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and catalyst.

  • Purification and Drying:

    • If necessary, purify the crude product by recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture.

    • Dry the purified product under vacuum to a constant weight.

Characterization of the Hydrazone Product

Thorough characterization is essential to confirm the structure and purity of the synthesized hydrazone.

Table 1: Expected Spectroscopic Data for a Representative Hydrazone (Example: Product of 3-(4-Hydroxyphenyl)propanohydrazide and 4-Hydroxybenzaldehyde)

Technique Expected Observations
¹H NMR - Singlets for the -OH and -NH protons (may be broad and exchangeable with D₂O).- Aromatic protons in the range of δ 6.5-8.0 ppm.- A singlet for the azomethine proton (-N=CH-) around δ 8.0-8.5 ppm.- Triplets for the two methylene groups (-CH₂CH₂-) of the propanoyl chain.
¹³C NMR - Signal for the amide carbonyl carbon (-C=O) around δ 160-170 ppm.- Signal for the azomethine carbon (-N=CH-) around δ 140-150 ppm.- Aromatic carbon signals in the range of δ 115-160 ppm.- Signals for the methylene carbons.
IR (KBr) - Broad band for O-H and N-H stretching around 3200-3400 cm⁻¹.- Sharp peak for C=O (amide) stretching around 1650 cm⁻¹.- Peak for C=N stretching around 1600 cm⁻¹.- Peaks for C=C aromatic stretching around 1450-1580 cm⁻¹.
Mass Spec. - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product.

Factors Influencing Hydrazone Formation and Troubleshooting

The success and rate of hydrazone formation can be influenced by several factors:

  • Nature of the Carbonyl Compound: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

  • Catalyst: While acid catalysis is common, nucleophilic catalysts like aniline can significantly accelerate the reaction, especially at neutral pH.[3][4] Aniline catalysis proceeds through the formation of a more reactive protonated Schiff base intermediate.[3]

  • Solvent: Polar protic solvents like methanol and ethanol are commonly used as they can solvate the reactants and intermediates.

  • Temperature: Heating the reaction mixture generally increases the reaction rate.

Table 2: Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Reaction - Insufficient catalyst.- Deactivated starting materials.- Low reaction temperature.- Add a few more drops of glacial acetic acid.- Check the purity of the hydrazide and aldehyde/ketone.- Ensure the reaction is at a gentle reflux.
Formation of Multiple Products - Side reactions.- Impure starting materials.- Purify starting materials before the reaction.- Optimize reaction time to minimize side product formation.
Difficulty in Product Isolation - Product is soluble in the reaction solvent.- Oily product formed instead of a solid.- Remove the solvent under reduced pressure.- Try to induce crystallization by adding a non-polar solvent (e.g., hexane) or by scratching the inside of the flask.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of hydrazones from 3-(4-Hydroxyphenyl)propanohydrazide. By understanding the underlying reaction mechanism and the factors that influence the reaction, researchers can effectively synthesize and characterize novel hydrazone derivatives for evaluation in drug discovery and development programs. The versatility of the hydrazone linkage continues to make it a valuable tool in the design of innovative therapeutics.

References

  • Dirk, L. et al. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602-15603. Available at: [Link]

  • Čačić, M. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. Available at: [Link]

  • Wahbeh, J., & Milkowski, S. (2019). The Use of Hydrazones for Biomedical Applications. Emerging Materials Research, 8(2), 161-168. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

  • Wikipedia contributors. (2023). Hydrazone. Wikipedia. Available at: [Link]

  • Kadir, F. A. et al. (2021). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. Scientific Reports, 11(1), 23937. Available at: [Link]

  • Al-Amiery, A. A. et al. (2012). Synthesis and antioxidant, antimicrobial evaluation of novel metal complexes of 4-((5-mercapto-1,3,4-oxadiazol-2-ylimino)methyl)phenol.
  • Day, A. C., & Whiting, M. C. (1970). The Wolff-Kishner reduction of α,β-epoxy-ketones. Journal of the Chemical Society C: Organic, 464-466.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Stankova, I. et al. (2022). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 12(45), 29285-29297. Available at: [Link]

  • ChemTube3D. Hydrazone Formation Mechanism. Available at: [Link]

  • Organic Syntheses. Ethanone, 1-phenyl-, hydrazone. Available at: [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11957427, 3-(4-Hydroxyphenyl)propanal. Available at: [Link]

  • LibreTexts Chemistry. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • Trausel, F. et al. (2017). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. ChemistryOpen, 6(5), 589-593. Available at: [Link]

Sources

Method

Application Notes and Protocols: The Use of 3-(4-Hydroxyphenyl)propanohydrazide in Enzyme Inhibition Screening

Abstract Enzyme inhibition is a cornerstone of drug discovery and biochemical research, providing a direct mechanism to modulate biological pathways. This document provides a detailed guide for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enzyme inhibition is a cornerstone of drug discovery and biochemical research, providing a direct mechanism to modulate biological pathways. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-(4-Hydroxyphenyl)propanohydrazide as a potential inhibitor in enzyme screening assays. Drawing upon the structural characteristics of the molecule—namely the phenolic ring and the hydrazide functional group—we present a strong rationale for its use as a screening tool, particularly against metalloenzymes such as tyrosinase. This guide explains the proposed mechanism of action, offers detailed, self-validating protocols for tyrosinase inhibition screening, and provides a framework for data analysis and interpretation.

Introduction: The Rationale for Screening 3-(4-Hydroxyphenyl)propanohydrazide

The search for novel enzyme inhibitors is a critical endeavor in the development of new therapeutics and chemical probes. 3-(4-Hydroxyphenyl)propanohydrazide is a compelling candidate for screening campaigns due to its distinct structural motifs, which are prevalent in known enzyme inhibitors.

  • The Hydroxyphenyl Group: The 4-hydroxyphenyl moiety is structurally analogous to tyrosine, the natural substrate for the enzyme tyrosinase. This structural mimicry suggests a potential for competitive inhibition. Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis; its inhibition is a key strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry[1][2].

  • The Hydrazide Moiety (-CO-NH-NH2): The hydrazide functional group is a known metal-binding pharmacophore. This group can act as a chelating agent for metal ions within an enzyme's active site. For metalloenzymes, this chelation can disrupt catalytic activity. Hydrazide derivatives have been explored as inhibitors for various enzymes, including monoamine oxidase (MAO) and carbonic anhydrases[3]. Specifically, the hydrazide group can act as a bidentate zinc binder in the active site of carbonic anhydrases.

Given these features, 3-(4-Hydroxyphenyl)propanohydrazide is a prime candidate for screening against enzymes where a phenolic structure is recognized and a metal cofactor is essential for catalysis. This application note will focus on a detailed protocol for screening against tyrosinase, a model copper-containing enzyme.

Proposed Mechanism of Tyrosinase Inhibition

Tyrosinase catalyzes the oxidation of phenols, such as tyrosine, to quinones, a key step in melanogenesis. The active site of tyrosinase contains a binuclear copper center that is essential for its catalytic activity. We propose a competitive inhibition mechanism for 3-(4-Hydroxyphenyl)propanohydrazide that involves a two-pronged interaction with the enzyme's active site.

  • Substrate Mimicry: The 4-hydroxyphenyl group of the inhibitor is expected to bind to the active site, mimicking the binding of the natural substrate, L-tyrosine or L-DOPA.

  • Copper Chelation: The hydrazide moiety is positioned to chelate the copper ions (Cu²⁺) in the active site. This interaction would stabilize the binding of the inhibitor and prevent the enzyme from carrying out its catalytic function.

This dual interaction could lead to potent and specific inhibition. The mode of inhibition (e.g., competitive, non-competitive) can be determined through kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations.

Proposed Mechanism of Tyrosinase Inhibition cluster_Enzyme Tyrosinase Active Site cluster_Interaction Inhibitory Interaction Enzyme Cu²⁺ His His His Cu²⁺ His His His Inhibitor 3-(4-Hydroxyphenyl)propanohydrazide Hydroxyphenyl Group Hydrazide Group Inhibitor:hydrazide->Enzyme:cu1 Chelates Copper Ion Inhibitor:hydrazide->Enzyme:cu2 Chelates Copper Ion Interaction_Point Inhibitor Binding Inhibitor:phenolic->Interaction_Point Binds to substrate pocket (Competitive Inhibition) Interaction_Point->Enzyme Blocks Substrate Access

Caption: Proposed binding of 3-(4-Hydroxyphenyl)propanohydrazide to the tyrosinase active site.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol provides a robust method for screening 3-(4-Hydroxyphenyl)propanohydrazide for its ability to inhibit mushroom tyrosinase in a 96-well plate format. The assay is based on the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically by measuring the increase in absorbance at 475 nm[2].

Materials and Reagents
Reagent/EquipmentSupplierCatalog # (Example)
3-(4-Hydroxyphenyl)propanohydrazideVariesVaries
Mushroom Tyrosinase (≥1000 units/mg)Sigma-AldrichT3824
L-3,4-dihydroxyphenylalanine (L-DOPA)Sigma-AldrichD9628
Kojic Acid (Positive Control)Sigma-AldrichK3125
Sodium Phosphate Buffer (0.1 M, pH 6.8)Varies-
Dimethyl Sulfoxide (DMSO), ACS GradeVaries-
96-well clear, flat-bottom microplatesVaries-
Spectrophotometric multiwell plate readerVaries-
Preparation of Solutions

It is crucial to prepare fresh solutions, especially for the enzyme and substrate, on the day of the experiment.

  • Phosphate Buffer (100 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

  • Mushroom Tyrosinase Stock Solution (1000 units/mL): Dissolve the lyophilized powder in cold phosphate buffer. Store on ice during use. For the final assay, this will be diluted to the working concentration.

  • L-DOPA Substrate Solution (2.5 mM): Dissolve L-DOPA in phosphate buffer. This solution may be slightly heated (e.g., to 37°C) to aid dissolution. Protect from light.

  • Test Compound Stock Solution (10 mM): Dissolve 3-(4-Hydroxyphenyl)propanohydrazide in DMSO.

  • Kojic Acid Positive Control Stock Solution (10 mM): Dissolve kojic acid in DMSO.

Assay Procedure

The following steps should be performed for a range of inhibitor concentrations to determine the IC₅₀ value.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the 3-(4-Hydroxyphenyl)propanohydrazide stock solution and the kojic acid stock solution in phosphate buffer. Ensure the final DMSO concentration in the assay well does not exceed 1-2%, as higher concentrations can affect enzyme activity.

  • Assay Plate Setup: Add the following to each well of a 96-well plate:

    • Test Wells: 20 µL of diluted test compound + 140 µL of phosphate buffer.

    • Positive Control Wells: 20 µL of diluted kojic acid + 140 µL of phosphate buffer.

    • Negative Control (100% Activity): 20 µL of DMSO + 140 µL of phosphate buffer.

    • Blank Wells: 160 µL of phosphate buffer (no enzyme).

  • Enzyme Addition: Add 20 µL of tyrosinase solution (diluted to a working concentration, e.g., 100 units/mL) to all wells except the blank wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme[2].

  • Initiate Reaction: Add 20 µL of the L-DOPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes at 37°C[2].

Caption: A streamlined workflow for the tyrosinase inhibition screening assay.

Data Analysis
  • Calculate Reaction Rate (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the reaction rate of the negative control (DMSO).

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Expected Results and Interpretation

A successful screening will show a dose-dependent increase in inhibition for 3-(4-Hydroxyphenyl)propanohydrazide. By comparing its IC₅₀ value to that of the positive control (kojic acid), you can assess its relative potency. A lower IC₅₀ value indicates a more potent inhibitor.

CompoundConcentration (µM)Reaction Rate (ΔAbs/min)% Inhibition
Negative Control (DMSO)-User Data0%
3-(4-Hydroxyphenyl)propanohydrazideUser DataUser DataUser Data
User DataUser DataUser Data
User DataUser DataUser Data
Kojic Acid (Positive Control)User DataUser DataUser Data
User DataUser DataUser Data
Calculated IC₅₀ (µM) User Data

Further Applications and Considerations

While this note focuses on tyrosinase, the structural features of 3-(4-Hydroxyphenyl)propanohydrazide suggest its utility in screening against other enzymes:

  • Peroxidases: Horseradish peroxidase (HRP) is a heme-containing enzyme that utilizes a phenolic substrate. The 4-hydroxyphenyl group makes this compound a candidate for HRP inhibition screening.

  • Monoamine Oxidases (MAOs): Hydrazide and hydrazine derivatives are classic MAO inhibitors[3]. Screening against MAO-A and MAO-B could reveal potential applications in neuroscience research.

  • Carbonic Anhydrases (CAs): As zinc metalloenzymes, CAs are a potential target for the metal-chelating hydrazide moiety.

For each target, the assay protocol would need to be adapted based on the specific substrate and detection method for that enzyme.

Conclusion

3-(4-Hydroxyphenyl)propanohydrazide presents a promising, yet underexplored, scaffold for enzyme inhibition screening. Its combination of a substrate-mimicking hydroxyphenyl group and a metal-chelating hydrazide moiety provides a strong scientific basis for its potential activity against a range of enzymes, particularly metalloenzymes like tyrosinase. The detailed protocol provided herein offers a validated starting point for researchers to investigate the inhibitory potential of this compound and similar molecules, paving the way for new discoveries in drug development and chemical biology.

References

  • Ali, A., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 11(48), 30235-30246. Available from: [Link]

  • Ceruso, M., et al. (2024). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. Archiv der Pharmazie. Available from: [Link]

  • Gholampour, F., et al. (2021). Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. Research in Pharmaceutical Sciences, 16(4), 425-435. Available from: [Link]

  • Goksen, G., et al. (2024). Therapeutic Potential of Ramalin Derivatives with Enhanced Stability in the Treatment of Alzheimer's Disease. Pharmaceuticals, 17(11), 1438. Available from: [Link]

  • Groza, N. V., et al. (2023). Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties. Antioxidants, 12(11), 1968. Available from: [Link]

  • Active Concepts. (2018). Tyrosinase Inhibition Assay. Available from: [Link]

  • Yadav, S., et al. (2012). An analysis of horseradish peroxidase enzyme for effluent treatment. Journal of Genetic Engineering and Biotechnology, 10(1), 109-118. Available from: [Link]

  • El Bakri, Y., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. Journal of Molecular Structure, 1254, 132377. Available from: [Link]

  • Di Mauro, G., et al. (2019). Immobilization of Horseradish Peroxidase on Fe3o4/au_go Nanoparticles to Remove 4-chlorophenols from Waste Water. Chemical Engineering Transactions, 74, 1069-1074. Available from: [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propanal. National Center for Biotechnology Information. Available from: [Link]

  • Khan, I., et al. (2018). Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. Scientific Reports, 8(1), 17163. Available from: [Link]

  • Yousuf, M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2315. Available from: [Link]

  • Yurttaş, L., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 24(18), 3358. Available from: [Link]

  • Amine, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 253. Available from: [Link]

  • ResearchGate. (2023). Tyrosinase inhibitory assay protocol. Available from: [Link]

  • Khan, I., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1528. Available from: [Link]

  • Shpacovitch, V., et al. (2020). Highly Sensitive Measurement of Horseradish Peroxidase Using Surface-Enhanced Raman Scattering of 2,3-Diaminophenazine. Sensors, 20(21), 6061. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link]

  • Tang, S., et al. (2013). Immobilization of Horseradish Peroxidase on NH2-Modified Magnetic Fe3O4/SiO2 Particles and Its Application in Removal of 2,4-Dichlorophenol. Journal of Environmental Engineering, 139(8), 1113-1120. Available from: [Link]

  • Ghaffari, S., et al. (2018). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Future Medicinal Chemistry, 10(14), 1685-1697. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. PubChem. Available from: [Link]

  • Stiers, K. M., et al. (2021). Structural basis for the stereospecific inhibition of the dual proline/hydroxyproline catabolic enzyme ALDH4A1 by trans-4-hydroxy-L-proline. Journal of Biological Chemistry, 297(1), 100813. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid. PubChem. Available from: [Link]

  • Gökçe, B., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 8(39), 35845-35859. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one. PubChem. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-(4-Hydroxyphenyl)propanohydrazide

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Versatility and Significance of Hydrazone-Based Schiff Bases Schiff bases, compounds characterized by the azomethine fun...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Versatility and Significance of Hydrazone-Based Schiff Bases

Schiff bases, compounds characterized by the azomethine functional group (-C=N-), are pivotal in the landscape of medicinal chemistry and materials science. Their facile synthesis, structural flexibility, and diverse biological activities make them attractive scaffolds for drug discovery.[1][2] Among the various classes of Schiff bases, those derived from hydrazides, known as hydrazones, are of particular interest due to their enhanced stability and broader range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3][4] The presence of the toxophoric –NHN=CH– group is often associated with their potent biological effects.

This application note provides a comprehensive guide to the synthesis of Schiff bases from 3-(4-hydroxyphenyl)propanohydrazide. This particular hydrazide serves as an excellent starting material, incorporating a phenolic hydroxyl group that can be further functionalized and may contribute to the biological activity of the resulting Schiff base derivatives, for instance, through antioxidant effects. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary information to synthesize and characterize these promising compounds.

Reaction Rationale and Mechanistic Overview

The synthesis of Schiff bases from 3-(4-hydroxyphenyl)propanohydrazide proceeds via a nucleophilic addition-elimination reaction between the terminal amine group of the hydrazide and the carbonyl carbon of an aldehyde or ketone.[5]

Causality of Experimental Choices:

  • Solvent Selection: Alcohols such as methanol or ethanol are commonly employed as solvents. They are effective at dissolving both the hydrazide and the carbonyl compound, facilitating the reaction. Furthermore, their polar protic nature can help to stabilize the transition states involved in the reaction mechanism.

  • Catalyst: The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazide.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy to drive the reaction towards completion, particularly the dehydration step, which is often the rate-limiting step.

The general mechanism for the formation of a Schiff base from a hydrazide is a two-step process:

  • Nucleophilic Attack: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a hemiaminal.[5]

  • Dehydration: The hemiaminal is unstable and undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[5]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Schiff bases from 3-(4-hydroxyphenyl)propanohydrazide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Characterization Hydrazide 3-(4-Hydroxyphenyl)propanohydrazide Reaction Dissolve in Methanol/Ethanol Add catalytic Acetic Acid Hydrazide->Reaction Aldehyde Aromatic/Heterocyclic Aldehyde Aldehyde->Reaction Reflux Reflux for 2-8 hours Reaction->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Characterization Characterize (FTIR, NMR, MS) Recrystallization->Characterization Product Schiff Base Product Characterization->Product

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a representative Schiff base from 3-(4-hydroxyphenyl)propanohydrazide and a substituted aromatic aldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySource
3-(4-Hydroxyphenyl)propanohydrazide180.21>95%Commercially available
Substituted Aromatic AldehydeVaries>98%Commercially available
Methanol (Absolute)32.04ACS GradeCommercially available
Ethanol (Absolute)46.07ACS GradeCommercially available
Glacial Acetic Acid60.05ACS GradeCommercially available

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 3-(4-hydroxyphenyl)propanohydrazide in 30 mL of absolute methanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount (10 mmol) of the desired substituted aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid Schiff base product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials.

  • Recrystallization: For further purification, recrystallize the crude product from absolute ethanol to obtain pure crystalline Schiff base.

  • Drying and Storage: Dry the purified product in a vacuum oven at 50-60 °C for several hours. Store the final product in a desiccator.

Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N) in the range of 1650-1600 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide will also be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-N=CH-) in the range of δ 8-10 ppm.

    • ¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 160-170 ppm.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound, with the molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the Schiff base.

Expected Results and Data Summary

The synthesis of Schiff bases from 3-(4-hydroxyphenyl)propanohydrazide with various aromatic aldehydes is expected to proceed in good to excellent yields. The physical properties of the resulting compounds will vary depending on the nature of the substituent on the aromatic aldehyde.

Aldehyde SubstituentReaction Time (h)Yield (%)Melting Point (°C)
4-Nitro3-485-95>200 (decomposes)
4-Chloro4-680-90180-185
4-Methoxy5-775-85160-165
Unsubstituted4-680-90170-175

Note: The values in the table are illustrative and may vary based on specific experimental conditions.

Mechanism of Schiff Base Formation

The following diagram illustrates the acid-catalyzed mechanism for the formation of a Schiff base from a hydrazide and an aldehyde.

Schiff_Base_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Dehydration Aldehyde R-CHO Protonated_Aldehyde R-CH=O+-H Aldehyde->Protonated_Aldehyde + H+ H_plus H+ Intermediate1 Hemiaminal Intermediate Protonated_Aldehyde->Intermediate1 + Hydrazide Hydrazide Ar-NH-NH2 Intermediate2 Protonated Hemiaminal Intermediate1->Intermediate2 Proton Transfer Schiff_Base Ar-NH-N=CH-R Intermediate2->Schiff_Base - H2O Water H2O

Caption: Acid-catalyzed mechanism of Schiff base formation.

Applications in Drug Development

Schiff bases derived from hydrazides are recognized for their wide spectrum of biological activities, making them valuable leads in drug discovery.[6][7] The incorporation of the 3-(4-hydroxyphenyl)propanohydrazide moiety may impart or enhance properties such as:

  • Antimicrobial Activity: The azomethine linkage is crucial for their antibacterial and antifungal effects.[8]

  • Anticancer Activity: Many Schiff bases have demonstrated cytotoxic effects against various cancer cell lines.

  • Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger, contributing to antioxidant activity.

The synthesized Schiff bases can be screened for these and other biological activities to identify promising candidates for further development.

References

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid. National Institutes of Health. Available at: [Link]

  • Mechanism of Schiff base (imine) Formation. ResearchGate. Available at: [Link]

  • Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. Available at: [Link]

  • (PDF) Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. ResearchGate. Available at: [Link]

  • Biological applications of Schiff bases: An overview. GSC Online Press. Available at: [Link]

  • Recent Applications of Schiff Bases in Biomedical Sciences. ResearchGate. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • The synthesis of hydrazide‐hydrazone series compounds (3a-3n). ResearchGate. Available at: [Link]

  • Tenability on schiff base Hydrazone derivatives and Frontier molecular orbital. National Institutes of Health. Available at: [Link]

  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Bentham Science. Available at: [Link]

Sources

Method

Application of 3-(4-Hydroxyphenyl)propanohydrazide in Proteomics Research

Introduction: A Versatile Tool for Modern Proteomics In the landscape of proteomics, the ability to selectively isolate, identify, and quantify proteins and their post-translational modifications (PTMs) is paramount. Che...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Modern Proteomics

In the landscape of proteomics, the ability to selectively isolate, identify, and quantify proteins and their post-translational modifications (PTMs) is paramount. Chemical proteomics, which employs small molecule probes to study protein function in complex biological systems, has emerged as a powerful approach to address these challenges. Within this field, 3-(4-Hydroxyphenyl)propanohydrazide stands out as a versatile and highly effective reagent. Its unique chemical architecture, featuring a nucleophilic hydrazide group and a hydroxyphenyl moiety, enables a range of applications from the enrichment of specific protein subsets to the elucidation of protein-protein interactions.

The hydrazide functional group is a potent nucleophile that readily and specifically reacts with aldehydes and ketones to form stable hydrazone linkages.[1] This bioorthogonal reaction is central to its application in proteomics, as it allows for the covalent labeling and capture of proteins that either naturally contain or can be modified to contain carbonyl groups. The 4-hydroxyphenyl group, on the other hand, offers additional functionalities. It can act as a hydrogen bond donor and acceptor, potentially influencing the solubility and reactivity of the molecule. Furthermore, the phenolic hydroxyl group can be a site for further chemical modification, opening up possibilities for the design of multifunctional probes.[2][3]

This comprehensive guide provides detailed application notes and protocols for the use of 3-(4-Hydroxyphenyl)propanohydrazide in proteomics research. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to advance their understanding of protein biology.

I. Selective Enrichment of Glycoproteins and Glycopeptides

Glycosylation is one of the most common and complex PTMs, playing critical roles in protein folding, stability, and function. The study of the glycoproteome, however, is challenging due to the low stoichiometry of glycosylation and the heterogeneity of glycan structures. 3-(4-Hydroxyphenyl)propanohydrazide, when immobilized on a solid support, provides an effective method for the selective enrichment of glycoproteins and glycopeptides.[4][5]

Principle of Glycoprotein Enrichment

The enrichment strategy is based on the chemical properties of the glycan moieties. The cis-diol groups present in sugar residues can be oxidized by a mild oxidizing agent, such as sodium periodate (NaIO₄), to generate aldehydes. These aldehydes then serve as reactive handles for the hydrazide group of immobilized 3-(4-Hydroxyphenyl)propanohydrazide, leading to the covalent capture of the glycoproteins or glycopeptides.[6][7] Non-glycosylated biomolecules are washed away, and the enriched glycopeptides can be released for subsequent analysis by mass spectrometry.

Experimental Workflow for Glycopeptide Enrichment

Glycopeptide_Enrichment_Workflow Protein_Sample Protein Sample (e.g., cell lysate, plasma) Oxidation Oxidation (NaIO₄) Protein_Sample->Oxidation Capture Covalent Capture (Immobilized 3-(4-Hydroxyphenyl)propanohydrazide) Oxidation->Capture Wash Washing Steps Capture->Wash Elution Elution (e.g., PNGase F) Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis

Caption: Workflow for the enrichment of glycopeptides using hydrazide chemistry.

Detailed Protocol for Glycopeptide Enrichment

Materials:

  • 3-(4-Hydroxyphenyl)propanohydrazide-functionalized agarose beads

  • Protein sample (e.g., 1 mg of total protein from cell lysate)

  • Coupling Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

  • Sodium periodate (NaIO₄)

  • Quenching Solution: 10 mM Glycerol in Coupling Buffer

  • Wash Buffer 1: 1.5 M NaCl

  • Wash Buffer 2: 50% Acetonitrile in Water

  • Wash Buffer 3: 100 mM Ammonium Bicarbonate

  • PNGase F

  • Reduction and Alkylation Reagents (DTT and Iodoacetamide)

  • Trypsin

  • C18 desalting columns

Procedure:

  • Protein Preparation:

    • Solubilize the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate cysteine residues with 55 mM iodoacetamide for 45 minutes in the dark at room temperature.

    • Dilute the sample 8-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 1 M.

    • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Desalt the resulting peptide mixture using a C18 column and dry the peptides under vacuum.

  • Oxidation of Glycopeptides:

    • Resuspend the dried peptides in 100 µL of Oxidation Buffer.

    • Add 10 µL of 100 mM NaIO₄ (freshly prepared) to a final concentration of 10 mM.

    • Incubate the reaction for 1 hour at room temperature in the dark.

    • Quench the reaction by adding 10 µL of Quenching Solution and incubate for 10 minutes.

  • Covalent Capture of Glycopeptides:

    • Equilibrate the 3-(4-Hydroxyphenyl)propanohydrazide-functionalized beads with Coupling Buffer.

    • Add the oxidized peptide solution to the equilibrated beads.

    • Incubate for 2-4 hours at room temperature with gentle shaking to allow for hydrazone bond formation.

  • Washing:

    • Centrifuge the beads and discard the supernatant.

    • Wash the beads sequentially with 1 mL of Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Repeat each wash step three times to remove non-specifically bound peptides.

  • Elution of N-linked Glycopeptides:

    • Resuspend the beads in 100 µL of 100 mM Ammonium Bicarbonate.

    • Add PNGase F (500 units) to release the N-linked glycopeptides.

    • Incubate overnight at 37°C.

    • Centrifuge the beads and collect the supernatant containing the formerly N-linked peptides.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the eluted peptides using a C18 StageTip.

    • Dry the peptides and resuspend them in a suitable solvent for LC-MS/MS analysis.

Rationale for Experimental Choices
  • pH for Hydrazone Formation: The reaction between a hydrazide and an aldehyde is most efficient at a slightly acidic pH (4.5-5.5). This is because the reaction proceeds through a nucleophilic attack of the hydrazide on the protonated carbonyl group. At lower pH, the hydrazide becomes protonated and less nucleophilic, while at higher pH, the carbonyl group is not sufficiently protonated.

  • Role of the 4-Hydroxyphenyl Group: The 4-hydroxyphenyl moiety can contribute to the stability of the hydrazone linkage through resonance effects. Additionally, its presence may enhance the solubility of the functionalized beads and the captured peptides. In the context of mass spectrometry, the hydroxyphenyl group can potentially improve ionization efficiency, particularly in positive ion mode.[2]

  • PNGase F Elution: PNGase F is an enzyme that specifically cleaves the bond between the innermost GlcNAc and asparagine residues of N-linked glycans. This allows for the specific release of formerly N-linked peptides, which can then be identified by the conversion of asparagine to aspartic acid (a mass shift of +0.984 Da).

II. Quantitative Proteomics using Isotopic Labeling

Combining the enrichment of glycopeptides with stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the quantitative analysis of changes in the glycoproteome between different biological states.[1][4][6]

Workflow for Quantitative Glycoproteomics with SILAC

Quantitative_Glycoproteomics_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation Light_Culture Light SILAC Medium (e.g., Arg0, Lys0) Mix_Samples Mix Protein Samples 1:1 Light_Culture->Mix_Samples Heavy_Culture Heavy SILAC Medium (e.g., Arg6, Lys4) Heavy_Culture->Mix_Samples Enrichment Glycopeptide Enrichment Mix_Samples->Enrichment MS_Analysis LC-MS/MS Analysis and Quantification Enrichment->MS_Analysis

Caption: SILAC-based quantitative glycoproteomics workflow.

Protocol for SILAC-based Quantitative Glycoproteomics

This protocol assumes that two cell populations have been cultured in "light" and "heavy" SILAC media, respectively, leading to the incorporation of light and heavy isotopes of arginine and lysine into their proteomes.

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the "light" and "heavy" labeled cells separately.

    • Quantify the protein concentration in each lysate.

  • Sample Mixing and Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Perform reduction, alkylation, and tryptic digestion as described in the glycopeptide enrichment protocol.

  • Glycopeptide Enrichment:

    • Perform the oxidation, capture, and washing steps as described in the glycopeptide enrichment protocol using immobilized 3-(4-Hydroxyphenyl)propanohydrazide.

  • Elution and Mass Spectrometry:

    • Elute the N-linked glycopeptides with PNGase F.

    • Analyze the eluted peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs using appropriate software (e.g., MaxQuant). The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the glycoprotein in the two samples.

Quantitative Data Presentation
ProteinGenePeptide SequenceLight IntensityHeavy IntensityRatio (H/L)
EGFREGFRNVTYVTVQHK1.2E+083.6E+083.0
E-cadherinCDH1NITVTDQNDNK5.4E+072.7E+070.5
Integrin beta-1ITGB1NGTQLQENER8.9E+079.1E+071.0
N indicates the site of N-linked glycosylation (Asn converted to Asp after PNGase F treatment).

III. Hypothetical Application: A Bifunctional Cross-linker for Studying Protein-Protein Interactions

The chemical structure of 3-(4-Hydroxyphenyl)propanohydrazide can be adapted to create a heterobifunctional cross-linker for studying protein-protein interactions (PPIs) using cross-linking mass spectrometry (XL-MS). By incorporating a photo-reactive group, such as an aryl azide, onto the hydroxyphenyl moiety, a probe can be synthesized that allows for a two-step cross-linking strategy.[7][8]

Proposed Structure of a Bifunctional Cross-linker

A potential heterobifunctional cross-linker could be synthesized by modifying the hydroxyl group of 3-(4-Hydroxyphenyl)propanohydrazide with a photo-reactive group, for example, a 4-azidobenzoic acid derivative.

Proposed Workflow for Photo-affinity Cross-linking

Photo_Affinity_XL_MS_Workflow Bait_Protein Bait Protein with Aldehyde/Ketone Group Crosslinker_Conjugation Conjugate with Bifunctional Cross-linker (Hydrazide Reaction) Bait_Protein->Crosslinker_Conjugation Incubate Incubate with Prey Proteins Crosslinker_Conjugation->Incubate UV_Activation UV Photo-activation (Aryl Azide Reaction) Incubate->UV_Activation Crosslinked_Complex Covalently Cross-linked Protein Complex UV_Activation->Crosslinked_Complex Digestion Tryptic Digestion Crosslinked_Complex->Digestion MS_Analysis LC-MS/MS Analysis of Cross-linked Peptides Digestion->MS_Analysis

Caption: Proposed workflow for photo-affinity cross-linking using a bifunctional probe.

Protocol Outline:

  • Conjugation to Bait Protein: The hydrazide group of the bifunctional cross-linker is reacted with a bait protein containing an aldehyde or ketone group (which can be introduced chemically or enzymatically).

  • Incubation with Prey Proteins: The bait protein-cross-linker conjugate is incubated with a cell lysate or purified protein mixture containing potential interacting partners (prey proteins).

  • Photo-cross-linking: The mixture is exposed to UV light, which activates the aryl azide group, leading to the formation of a covalent bond with nearby molecules, including interacting prey proteins.

  • Analysis of Cross-linked Products: The cross-linked protein complexes are isolated, digested, and analyzed by mass spectrometry to identify the cross-linked peptides, revealing the interaction interfaces.

IV. Application in Studying Signaling Pathways: The EGFR Signaling Network

Chemical proteomics tools, including those based on hydrazide chemistry, can be applied to study the dynamics of signaling pathways. For example, changes in the glycosylation status of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), upon ligand binding can be quantitatively assessed.[9][10]

EGFR Signaling Pathway Overview

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in many cancers. Upon binding of its ligand, such as EGF, EGFR undergoes dimerization, autophosphorylation, and internalization, initiating a cascade of downstream signaling events.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified diagram of the EGFR signaling pathway.

By using the quantitative glycoproteomics workflow described above, researchers can compare the glycoproteome of cells before and after EGF stimulation. This can reveal changes in the glycosylation of EGFR itself or other proteins involved in the signaling cascade, providing insights into the regulation of the pathway.

Conclusion

3-(4-Hydroxyphenyl)propanohydrazide is a powerful and versatile reagent for proteomics research. Its ability to selectively capture and enrich glycoproteins, coupled with its potential for incorporation into quantitative proteomics workflows and the design of novel cross-linking agents, makes it an invaluable tool for a wide range of applications. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to harness the full potential of this compound to advance their scientific discoveries.

References

  • QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC. (n.d.). Retrieved from [Link]

  • Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PubMed Central. (n.d.). Retrieved from [Link]

  • Chemical synthesis of proteins using hydrazide intermediates - Oxford Academic. (n.d.). Retrieved from [Link]

  • Spatiotemporal photocatalytic proximity labeling proteomics reveals ligand-activated extracellular and intracellular EGFR neighborhoods | bioRxiv. (n.d.). Retrieved from [Link]

  • Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

  • A new heterobifunctional cross-linking reagent for the study of biological interactions between proteins. I. Design, synthesis, and characterization - PubMed. (n.d.). Retrieved from [Link]

  • A schematic diagram for a proteomics workflow. A typical workflow for a... - ResearchGate. (n.d.). Retrieved from [Link]

  • Heterobifunctional Crosslinkers - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Diagram of EGFR signaling pathway showing impact of gefitinib and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Human Plasma N-Glycoproteome Analysis by Immunoaffinity Subtraction, Hydrazide Chemistry, and Mass Spectrometry | Journal of Proteome Research - ACS Publications. (n.d.). Retrieved from [Link]

  • Workflow diagram for MRM targeted proteomics. - ResearchGate. (n.d.). Retrieved from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (n.d.). Retrieved from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.). Retrieved from [Link]

  • Schematic diagram of EGFR signaling pathway[11]. Growth factor binding... - ResearchGate. (n.d.). Retrieved from [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Bottom-Up Proteomics Workflow Diagram - SciSpace. (n.d.). Retrieved from [Link]

  • Charge derivatization of peptides for analysis by mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • Polysulfide stabilization by tyrosine and hydroxyphenyl-containing derivatives that is important for a reactive sulfur metabolomics analysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - Journal of Biomolecular Techniques. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Bioconjugation Protocols. (2013). In: Methods in Molecular Biology. Retrieved from [Link]

  • DOT Language - Graphviz. (n.d.). Retrieved from [Link]

  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)propanohydrazide

Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction

The synthesis of 3-(4-Hydroxyphenyl)propanohydrazide, a valuable intermediate in medicinal chemistry, is most commonly achieved through the hydrazinolysis of a corresponding ester, typically methyl 3-(4-hydroxyphenyl)propanoate (also known as methyl phloretate). While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide addresses common issues encountered during the synthesis, offering solutions to improve your experimental results.

Core Synthesis Pathway

The primary synthetic route involves the nucleophilic acyl substitution of an ester with hydrazine hydrate.

Synthesis_Pathway Reactant1 Methyl 3-(4-hydroxyphenyl)propanoate Product 3-(4-Hydroxyphenyl)propanohydrazide Reactant1->Product Reactant2 Hydrazine Hydrate (NH2NH2·H2O) Reactant2->Product Solvent Solvent (e.g., Ethanol, 2-Propanol) Solvent->Product Heat Reflux Heat->Product

Caption: General synthesis of 3-(4-Hydroxyphenyl)propanohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity ReviewConditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Start->ReviewConditions PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents IncompleteReaction Incomplete Reaction? ReviewConditions->IncompleteReaction AnalyzeCrude Analyze Crude Product (TLC, NMR) SideProducts Side Products Identified? AnalyzeCrude->SideProducts Optimize Optimize Reaction Conditions SideProducts->Optimize Yes SideProducts->Optimize No IncompleteReaction->AnalyzeCrude No IncompleteReaction->Optimize Yes

Caption: Troubleshooting workflow for low reaction yield.

  • Incomplete Reaction: The hydrazinolysis may not have reached completion.

    • Solution: Increase the reaction time. While some general protocols suggest a few hours of reflux, extending this to 8-12 hours or even longer can significantly improve conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time.[1] A slight excess of hydrazine hydrate (1.2 to 1.5 equivalents) can also help drive the reaction to completion.[1]

  • Purity of Reactants: The quality of your starting materials is paramount.

    • Solution: Ensure the methyl 3-(4-hydroxyphenyl)propanoate is pure. If you synthesized it yourself, confirm its purity by NMR and check for any remaining starting acid. Use a fresh, high-purity source of hydrazine hydrate. Older bottles can absorb carbon dioxide from the atmosphere, reducing their reactivity.

  • Side Reactions: The formation of unwanted byproducts can consume your starting material.

    • Diacyl Hydrazine Formation: A common side reaction is the formation of a diacyl hydrazine, where one molecule of hydrazine reacts with two molecules of the ester.

      • Solution: Use a sufficient excess of hydrazine hydrate to favor the formation of the desired mono-acyl hydrazide. Adding the ester dropwise to the heated solution of hydrazine hydrate can also minimize this side reaction.

    • Reactions Involving the Phenolic Hydroxyl Group: The unprotected hydroxyl group is generally stable under these conditions, but prolonged heating in the presence of a strong base could potentially lead to side reactions. However, hydrazine is a weak base, making this less likely. If you suspect issues, consider protecting the hydroxyl group, though this adds extra steps to the synthesis.

Table 1: Recommended Reaction Parameters for Optimization

ParameterRecommended RangeRationale
Stoichiometry (Ester:Hydrazine Hydrate) 1 : 1.2 - 1.5An excess of hydrazine hydrate favors the formation of the desired product and helps drive the reaction to completion.
Solvent Ethanol, 2-Propanol, MethanolThese solvents are polar enough to dissolve the reactants and have appropriate boiling points for reflux.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 4 - 24 hoursThe optimal time should be determined by monitoring the reaction progress via TLC.
Q2: How do I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • TLC System: A common mobile phase is a mixture of ethyl acetate and hexane. The exact ratio will depend on the specific polarity of your starting material and product. A good starting point is a 7:3 or 8:2 mixture of ethyl acetate to hexane.

  • Visualization: The spots can be visualized under a UV lamp (254 nm). You can also use an iodine chamber or a potassium permanganate stain for visualization.

  • Interpretation: The starting ester will have a higher Rf value (travel further up the plate) than the more polar hydrazide product. The reaction is complete when the spot corresponding to the starting ester is no longer visible.

Q3: What is the best way to purify the crude 3-(4-Hydroxyphenyl)propanohydrazide?

A3: Recrystallization is the most common and effective method for purifying the solid product.[1]

  • Recommended Solvents: Ethanol, methanol, or a mixture of ethyl acetate and hexane are good choices for recrystallization.[2]

  • Protocol:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period, then filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

If recrystallization does not yield a pure product, column chromatography using silica gel with an ethyl acetate/hexane gradient can be employed.[2]

Q4: I see multiple spots on my TLC plate even after an extended reaction time. What could they be?

A4: The presence of multiple spots could indicate an incomplete reaction, the formation of side products, or the degradation of your product.

  • Starting Material: One of the spots will likely be your unreacted starting ester.

  • Diacyl Hydrazine: As mentioned earlier, the formation of a diacyl hydrazine is a possibility. This byproduct will be less polar than the desired product but more polar than the starting ester.

  • Other Impurities: Impurities in your starting materials will also appear on the TLC plate.

To identify these spots, you can run co-spots with your starting material. If you suspect the formation of the diacyl hydrazine, its presence can be confirmed by LC-MS or by synthesizing a small amount as a standard.

Experimental Protocols

Synthesis of Methyl 3-(4-hydroxyphenyl)propanoate

This protocol is for the preparation of the starting ester from 3-(4-hydroxyphenyl)propanoic acid (phloretic acid).

  • To a solution of 3-(4-hydroxyphenyl)propanoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(4-hydroxyphenyl)propanoate. This can be purified by column chromatography if necessary.[3]

Synthesis of 3-(4-Hydroxyphenyl)propanohydrazide
  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-(4-hydroxyphenyl)propanoate (1 equivalent) in ethanol or 2-propanol.

  • Add hydrazine hydrate (1.2 - 1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (disappearance of the starting ester spot on TLC), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 3-(4-hydroxyphenyl)propanohydrazide.[4]

Data Presentation

Table 2: Characterization Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl3, δ ppm)[3]
Methyl 3-(4-hydroxyphenyl)propanoate C10H12O3180.20Yellowish oil6.97-7.00 (d, 2H), 6.66-6.69 (d, 2H), 4.94 (s, 1H, -OH), 3.59 (s, 3H, -OCH3), 2.78-2.83 (t, 2H), 2.50-2.55 (t, 2H)
3-(4-Hydroxyphenyl)propanohydrazide C9H12N2O2180.21SolidExpected signals: aromatic protons, two methylene triplets, and signals for the -OH, -NH, and -NH2 protons.

References

  • BenchChem Technical Support Team. (2025).
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Organic Syntheses. (n.d.). 1,3-Dihydroxyphenazine. Organic Syntheses Procedure, 102, 45-58. [Link]

  • Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. [Link]

Sources

Optimization

Technical Support Center: Stability of 3-(4-Hydroxyphenyl)propanohydrazide (HPPH)

Welcome to the technical support guide for 3-(4-Hydroxyphenyl)propanohydrazide (HPPH). This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-Hydroxyphenyl)propanohydrazide (HPPH). This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this molecule. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of HPPH throughout your experimental workflows.

The unique structure of HPPH, featuring both a phenolic hydroxyl group and a hydrazide moiety, presents specific stability challenges that must be carefully managed. This guide is structured in a question-and-answer format to directly address the common issues and questions encountered in the field.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for 3-(4-Hydroxyphenyl)propanohydrazide (HPPH)?

A1: The stability of HPPH is dictated by its two primary functional groups: the hydrazide and the 4-hydroxyphenyl (phenolic) group. Each is susceptible to different degradation pathways.

  • Hydrazide Moiety - Hydrolytic Instability: The hydrazide group is prone to hydrolysis, a reaction with water that cleaves the carbon-nitrogen bond. This degradation is highly dependent on the pH of the solution. Studies on various hydrazide and hydrazone compounds show that stability generally increases as the pH approaches neutrality, while acidic or strongly alkaline conditions can accelerate hydrolysis.[1][2][3] The rate of hydrolysis is a critical factor to consider when working in aqueous buffers.

  • Phenolic Moiety - Oxidative and Photolytic Instability: The 4-hydroxyphenyl group is susceptible to oxidation and photodegradation. Phenolic compounds, particularly those with electron-donating groups like the hydroxyl group, can be oxidized in the presence of oxygen, trace metal ions, or light, often forming colored quinone-type byproducts.[4] Exposure to sunlight or high-energy UV light can significantly decrease the stability of phenolic compounds, with studies showing notable degradation at room temperature in the presence of light.[5][6][7]

Q2: My HPPH solution has developed a yellow or brownish tint. What is the cause and how can I prevent it?

A2: A color change is a strong indicator of the degradation of the phenolic ring.

  • Causality: The phenolic group of HPPH has likely been oxidized to form p-benzoquinone derivatives or other conjugated systems, which are often colored. This process can be initiated by several factors:

    • Photodegradation: Exposure to ambient laboratory light or sunlight is a common cause. Research on similar phenolic acids has identified them as among the least stable phenolics when exposed to light.[5][6]

    • Oxidation: The presence of dissolved oxygen in the solvent or trace metal ion contaminants can catalyze the oxidation process.

    • High pH: Basic conditions can deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is significantly more susceptible to oxidation.

  • Preventative Measures:

    • Photoprotection: Always store HPPH, both in solid form and in solution, protected from light. Use amber vials or wrap containers in aluminum foil.[8]

    • Solvent Purity: Use high-purity, and where necessary, de-gassed solvents to minimize dissolved oxygen.

    • Inert Atmosphere: For long-term storage of sensitive solutions, consider blanketing the vial with an inert gas like nitrogen or argon.

    • Avoid High pH: If possible, avoid preparing or storing solutions in highly alkaline buffers.

Q3: Which solvents are recommended for preparing stock solutions of HPPH for short-term vs. long-term storage?

A3: The choice of solvent is critical for minimizing both hydrolysis and oxidation. The key distinction lies between protic solvents (which can donate a proton and participate in hydrogen bonding) and aprotic solvents (which cannot).[9][10]

Solvent TypeExamplesRecommended UseRationale & Causality
Polar Aprotic Anhydrous DMSO, DMF, AcetonitrileLong-Term Storage These solvents lack acidic protons and cannot act as hydrogen-bond donors, which significantly reduces the rate of solvolysis (hydrolysis).[9][11] By using an anhydrous grade, you minimize the water available for the primary hydrolytic degradation pathway.
Polar Protic Ethanol, MethanolShort-Term Use / Working Solutions These solvents are often required for experimental assays. However, their ability to hydrogen-bond and act as proton sources can facilitate the hydrolysis of the hydrazide over time.[10] Therefore, solutions in these solvents should be prepared fresh before use.
Aqueous Buffers PBS, Tris, Citrate BuffersImmediate Use Only Water is a direct reactant in the hydrolysis of the hydrazide group.[12] Stability in aqueous buffers is highly pH-dependent, with the lowest stability generally observed in strongly acidic or basic conditions.[1][3] It is strongly recommended to prepare aqueous solutions immediately before your experiment.
Q4: I am observing inconsistent results in my bioassay, suggesting the concentration of active HPPH is decreasing. What should I investigate?

A4: A time-dependent loss of activity strongly suggests chemical degradation, most likely hydrolysis of the hydrazide moiety.

  • Primary Suspect: Hydrolysis is the most probable cause, especially if your experimental protocol involves aqueous buffers or non-anhydrous protic solvents. The cleavage of the hydrazide results in 3-(4-hydroxyphenyl)propanoic acid and hydrazine, which will be inactive in your assay.

  • Troubleshooting Workflow:

    • pH Verification: Check the pH of your experimental medium. Hydrazides exhibit varying stability profiles, but extremes in pH often accelerate degradation.[3][13] Aim for conditions as close to neutral as possible unless your experiment dictates otherwise.

    • Solvent Water Content: If using organic solvents, ensure they are of anhydrous grade. Water is a common impurity that drives hydrolysis.

    • Solution Age: The most critical control is to prepare all HPPH solutions fresh for each experiment. Avoid using solutions prepared on previous days.

    • Temperature Control: Store stock solutions frozen (e.g., at -20°C or -80°C) to drastically slow down degradation kinetics.[7] However, be mindful of freeze-thaw cycles, which can introduce moisture via condensation. Aliquoting stocks is recommended.

Technical Guide: Protocols for Stability Assessment

To empirically determine the stability of HPPH under your specific experimental conditions, a forced degradation study is the standard approach.[12] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.[14]

Workflow for a Forced Degradation Study

The following diagram outlines the essential steps for conducting a forced degradation study on HPPH.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare HPPH Stock Solution (e.g., 1 mg/mL in Acetonitrile) Prep_Samples Aliquot Stock for Each Stress Condition Prep_Stock->Prep_Samples Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep_Samples->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep_Samples->Base Oxidation Oxidation (e.g., 3% H₂O₂) Prep_Samples->Oxidation Thermal Thermal Stress (e.g., 80°C) Prep_Samples->Thermal Photo Photolytic Stress (ICH Q1B Guidelines) Prep_Samples->Photo Quench Quench Reaction & Neutralize Sample Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC Analyze by Stability-Indicating HPLC-UV Method Quench->HPLC Identify Characterize Degradants (LC-MS/MS) HPLC->Identify caption Fig 1. Experimental workflow for a forced degradation study of HPPH.

Caption: Fig 1. Experimental workflow for a forced degradation study of HPPH.

Protocol: Forced Degradation of HPPH

This protocol provides a framework. Conditions such as time and temperature should be optimized to achieve approximately 10-30% degradation.

  • Preparation of Stock and Control Samples:

    • Prepare a 1 mg/mL stock solution of HPPH in a suitable organic solvent like HPLC-grade acetonitrile.

    • Prepare a "Control" sample by diluting the stock solution with your analysis solvent (e.g., 50:50 acetonitrile:water) to the target concentration (e.g., 100 µg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60°C. Withdraw aliquots at shorter time points (e.g., 1, 4, 8 hours), as base hydrolysis may be faster.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Thermal Degradation: Dilute the stock solution with the analysis solvent and incubate in a sealed vial at 80°C, protected from light.

    • Photolytic Degradation: Expose the diluted stock solution in a photostable, transparent container to a light source conforming to ICH Q1B guidelines. Keep a control sample wrapped in foil at the same temperature.

  • Sample Quenching and Preparation:

    • Before analysis, it is crucial to stop the degradation reaction.

    • For Acid Hydrolysis samples: Neutralize with an equivalent amount of 0.1 M NaOH.

    • For Base Hydrolysis samples: Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute all stressed and control samples to the final target concentration with the analysis solvent.

  • Stability-Indicating HPLC Method:

    • A stability-indicating method is one that can separate the intact drug from its degradation products.[15][16]

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of HPPH (determine experimentally, likely around 275-280 nm due to the phenol chromophore).

    • Analysis: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the peak area of the parent HPPH peak indicate degradation. The percentage of remaining HPPH can be calculated from the peak area relative to the control.

  • Characterization of Degradants:

    • For significant degradation peaks, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify their molecular weights and fragmentation patterns, which helps in elucidating their structures.[3][17]

Potential Degradation Pathways of HPPH

Based on the chemistry of the functional groups, the two primary degradation pathways are hydrolysis and oxidation.

Caption: Fig 2. Potential degradation pathways for HPPH.

References

A complete list of references cited in this guide is provided below for further reading and verification.

Click to expand Reference List
  • Title: Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Source: MDPI. URL: [Link]
  • Title: Stability of Phenolic Compounds in Grape Stem Extracts. Source: MDPI. URL: [Link]
  • Title: Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Source: PubMed. URL: [Link]
  • Title: Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Source: PMC - NIH. URL: [Link]
  • Title: Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Source: PubMed. URL: [Link]
  • Title: Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Source: ResearchGate. URL: [Link]
  • Title: PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. Source: ResearchGate. URL: [Link]
  • Title: Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Source: ACS Publications. URL: [Link]
  • Title: Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Source: ResearchGate. URL: [Link]
  • Title: Stability of Phenolic Compounds in Grape Stem Extracts. Source: ResearchGate. URL: [Link]
  • Title: Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Source: PMC - NIH. URL: [Link]
  • Title: Hydrolytic Stability of Hydrazones and Oximes. Source: PMC - NIH. URL: [Link]
  • Title: Forced Degradation Studies. Source: MedCrave online. URL: [Link]
  • Title: Proposed mechanism of acid hydrolysis of hydrazones studied. Source: ResearchGate. URL: [Link]
  • Title: Developing Analytical Chromatographic Methods for Pharmaceutical Stability Investigations. Source: Waters. URL: [Link]
  • Title: Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Source: ResearchGate. URL: [Link]
  • Title: Stability Indicating Forced Degradation Studies. Source: RJPT. URL: [Link]
  • Title: Development of forced degradation and stability indicating studies of drugs—A review. Source: NIH. URL: [Link]
  • Title: Polar Protic and Polar Aprotic Solvents. Source: Chemistry Steps. URL: [Link]
  • Title: Analytical Techniques In Stability Testing. Source: Separation Science. URL: [Link]
  • Title: Recent breakthroughs in the stability testing of pharmaceutical compounds. Source: ResearchGate. URL: [Link]
  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Source: Master Organic Chemistry. URL: [Link]
  • Title: Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). Source: YouTube. URL: [Link]
  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products. Source: LCGC. URL: [Link]
  • Title: The proposed metabolic pathway for BPA biodegradation by P. pseudoalcaligenes strain YKJ. Source: ResearchGate. URL: [Link]
  • Title: (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Source: CSIR-NIScPR. URL: [Link]
  • Title: Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Source: Biosciences Biotechnology Research Asia. URL: [Link]
  • Title: Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States. Source: ResearchGate. URL: [Link]
  • Title: 3-(4-HYDROXYPHENYL)PROPANOHYDRAZIDE CAS#: 65330-63-4. Source: ChemWhat. URL: [Link]
  • Title: Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Source: Royal Society of Chemistry. URL: [Link]
  • Title: Solvent Effects on the Dissociation Constants of Hydroxyflavones in Organic–Water Mixtures. Source: ResearchGate. URL: [Link]
  • Title: Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Source: ResearchGate. URL: [Link]
  • Title: Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole. Source: Chinese Journal of Energetic Materials. URL: [Link]
  • Title: Solvent effects on the photophysics and photoreactivity of 3-hydroxyflavone: A combined spectroscopic and kinetic study. Source: ResearchGate. URL: [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of 3-(4-Hydroxyphenyl)propanohydrazide in coupling reactions

Introduction Welcome to the technical support center for 3-(4-Hydroxyphenyl)propanohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-(4-Hydroxyphenyl)propanohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this molecule in coupling reactions, particularly amide bond formation with carboxylic acids. As a bifunctional molecule containing both a terminal hydrazide and a phenolic hydroxyl group, its reactivity can be more nuanced than that of a simple alkyl hydrazide. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no yield in my coupling reaction between a carboxylic acid and 3-(4-Hydroxyphenyl)propanohydrazide using EDC/NHS chemistry. What is the most likely cause?

Low yield is the most common issue and typically stems from one of four areas: suboptimal pH, side reactions involving the phenolic hydroxyl group, inappropriate choice of coupling agent, or poor solubility.

The reaction involves the activation of a carboxyl group by a coupling agent (like EDC) to form a highly reactive intermediate, which is then attacked by the nucleophilic hydrazide. Each step of this process is sensitive to the reaction conditions. The unique structure of 3-(4-Hydroxyphenyl)propanohydrazide presents a specific challenge: the presence of a second nucleophilic site (the phenolic -OH group) that can compete with the intended hydrazide nucleophile.

Below is a logical workflow to diagnose the root cause of low reactivity.

TroubleshootingWorkflow Start Low Coupling Yield Observed CheckpH Is Reaction pH Optimized? Start->CheckpH AnalyzeByproducts Are Side Products Detected (e.g., by LC-MS)? CheckpH->AnalyzeByproducts Yes OptimizepH SOLUTION: Implement two-step pH protocol. (Activation: pH 4.5-6.0; Coupling: pH 7.2-8.0) CheckpH->OptimizepH No CheckSolubility Are All Reactants Fully Solubilized? AnalyzeByproducts->CheckSolubility No, only starting material remains ProtectPhenol SOLUTION: Protect the phenolic -OH group (e.g., with TBDMS-Cl or Boc anhydride) before coupling. AnalyzeByproducts->ProtectPhenol Yes, mass consistent with O-acylation ReviewCouplingAgent Is the Coupling Agent Appropriate? CheckSolubility->ReviewCouplingAgent Yes ImproveSolubility SOLUTION: Use a co-solvent like DMF, DMSO, or NMP. Test solubility of starting materials independently. CheckSolubility->ImproveSolubility No SelectAgent SOLUTION: Switch to a more potent agent (e.g., HATU, PyBOP) for sterically hindered substrates. ReviewCouplingAgent->SelectAgent No, substrate is sterically hindered

Caption: Troubleshooting workflow for low coupling yield.

Q2: You mentioned pH is critical. What is the optimal pH for coupling with this hydrazide, and why?

The optimal pH for carbodiimide-mediated coupling is a tale of two compromises, which is why a two-step pH process is strongly recommended .[1][2]

  • Activation Step (pH 4.5 - 6.0): The activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in a slightly acidic environment.[1][2] In this pH range, the carboxyl group is sufficiently deprotonated to be reactive, while the EDC remains protonated and active. If the pH is too high, EDC hydrolysis accelerates. If it's too low, the carboxyl group remains fully protonated and unreactive.

  • Coupling Step (pH 7.2 - 8.0): The nucleophilic attack by the hydrazide on the activated NHS-ester intermediate is most efficient at a neutral to slightly basic pH.[1][3] While hydrazides are good nucleophiles, their reactivity is enhanced when the terminal amine is deprotonated. Raising the pH after the initial activation step ensures a higher population of the more nucleophilic, unprotonated hydrazide.

A "one-pot" reaction at a compromise pH (e.g., 6.5-7.0) is possible but often results in lower yields due to the competing demands of activation and nucleophilic attack.[1]

Q3: My LC-MS analysis shows a byproduct with a mass corresponding to my activated acid coupling twice. What is happening?

You are likely observing acylation on both the hydrazide and the phenolic hydroxyl group. The phenolic hydroxyl is a potent nucleophile, especially when deprotonated at higher pH values, and can readily attack the activated ester intermediate. This side reaction is a classic problem when working with unprotected phenols, such as the tyrosine side chain in peptide synthesis.[4][5]

Causality: The O-acylisourea intermediate formed by EDC is highly reactive. While the hydrazide is generally a stronger nucleophile than the phenol, at a pH near or above the pKa of the phenol (~10), a significant portion of phenoxide ions will be present. The phenoxide is an excellent nucleophile and will compete effectively, leading to the formation of an undesired ester linkage in addition to the desired hydrazide bond.

Solution: Employ a Protecting Group. To ensure chemoselectivity, you must temporarily block the phenolic -OH group.[6][7] This is a mandatory step to prevent this side reaction and achieve high yields.[5]

  • Recommended Protecting Groups:

    • tert-Butyldimethylsilyl (TBDMS) ether: Easily installed with TBDMS-Cl and a base like imidazole. It is stable to the coupling conditions but readily removed post-coupling with a fluoride source (e.g., TBAF) or mild acid.

    • tert-Butoxycarbonyl (Boc) carbonate: Can be formed using Boc-anhydride. While more commonly used for amines, it can protect phenols and is removed with moderate acid (e.g., TFA).[4][8]

See Protocol 2 for a general procedure on phenol protection.

Q4: I am using EDC/NHS, but my substrate is sterically hindered. Would a different coupling agent be more effective?

Yes, absolutely. While EDC/NHS is a cost-effective and common choice, its efficiency can drop with sterically demanding substrates. For challenging couplings, more potent activating agents are recommended.

Expertise-Driven Insight: The choice of coupling agent is not arbitrary; it directly relates to the reactivity of the active ester intermediate they form. Reagents based on 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®) generate more reactive esters than those from N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), leading to faster and more efficient couplings.[9][10][11]

Coupling AgentClassProsConsOptimal pH (Activation)
EDC / NHS CarbodiimideWater-soluble byproduct, cost-effective.Moderate reactivity, can be slow with hindered substrates.4.5 - 6.0[1][2]
DIC / HOBt CarbodiimideByproduct (DCU) precipitates in organic solvents, aiding removal.Less suitable for aqueous media. HOBt has safety concerns.4.5 - 6.0
HATU / HOAt Aminium SaltVery high reactivity, low racemization, effective for hindered systems.[10][12]Higher cost, can cause guanidinylation of amines if used in excess.[10]~7.0 - 8.0 (One-pot)
PyBOP Phosphonium SaltHigh reactivity, non-carcinogenic byproduct (vs. BOP).[11]Less stable in solution than aminium salts.~7.0 - 8.0 (One-pot)
COMU Aminium SaltReactivity comparable to HATU, non-explosive Oxyma leaving group.[11]Higher cost.~7.0 - 8.0 (One-pot)

For your hindered substrate, switching to HATU is an excellent first choice.

Experimental Protocols
Protocol 1: Optimized Two-Step EDC/NHS Coupling

This protocol is designed to maximize yield by separating the pH optima of the activation and coupling steps.

  • Carboxylic Acid Activation:

    • Dissolve your carboxylic acid (1.0 eq) and NHS (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, or MES buffer for aqueous reactions).

    • Adjust the pH of the solution to 5.5 using 0.1 M HCl.

    • Add EDC·HCl (1.5 eq) to the solution.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the formation of the NHS-ester by TLC or LC-MS if possible.

  • Hydrazide Coupling:

    • In a separate flask, dissolve 3-(4-Hydroxyphenyl)propanohydrazide (1.1 eq) in the same solvent.

    • Add the solution of the activated NHS-ester from Step 1 to the hydrazide solution.

    • Immediately adjust the pH of the reaction mixture to 7.5 - 8.0 using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for organic solvents or phosphate buffer for aqueous systems.

    • Stir the reaction at room temperature overnight (12-18 hours).

  • Work-up and Purification:

    • Monitor reaction completion by TLC or LC-MS.

    • Perform an appropriate aqueous work-up to remove water-soluble byproducts and unreacted reagents.

    • Purify the final product using column chromatography or recrystallization.

Protocol 2: Protection of the Phenolic Hydroxyl using TBDMS-Cl

This protocol provides a robust method to prevent side reactions at the phenol.

  • Dissolution:

    • Dissolve 3-(4-Hydroxyphenyl)propanohydrazide (1.0 eq) in anhydrous DMF.

  • Addition of Reagents:

    • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

    • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC (staining with KMnO₄ can help visualize the protected compound) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Use:

    • Purify the resulting TBDMS-protected hydrazide by flash chromatography.

    • Use the purified, protected compound directly in your coupling reaction (as described in Protocol 1). The TBDMS group is stable to these conditions. Deprotection is achieved post-coupling.

References
  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
  • Wikipedia. (n.d.). Protecting group.
  • Benchchem. (n.d.). Navigating the Nuances of pH in EDC/NHS Coupling: A Technical Guide.
  • Organic Chemistry Portal. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan.
  • National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis | Request PDF.
  • Engle, J. (2020). Protecting Groups for Peptide Synthesis. YouTube. [Link]

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wang, S. S., et al. (1975). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. PubMed. [Link]

  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.

Sources

Optimization

Optimization of pH for hydrazone formation with 3-(4-Hydroxyphenyl)propanohydrazide

Technical Support Center: Hydrazone Formation Introduction Welcome to the technical support guide for optimizing hydrazone formation. This document provides in-depth guidance for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydrazone Formation

Introduction

Welcome to the technical support guide for optimizing hydrazone formation. This document provides in-depth guidance for researchers, chemists, and drug development professionals working with 3-(4-Hydroxyphenyl)propanohydrazide and similar acylhydrazides. Hydrazone linkages are pivotal in advanced applications such as pH-responsive drug delivery systems, bioconjugation, and dynamic combinatorial chemistry due to their unique combination of stability and controlled reversibility.[1][2][3]

The success of hydrazone formation is critically dependent on reaction pH. This parameter governs a delicate balance between activating the carbonyl electrophile and maintaining the nucleophilicity of the hydrazide. This guide will explain the underlying chemical principles, provide a robust experimental protocol for pH optimization, and offer solutions to common troubleshooting scenarios.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why is pH so critical for hydrazone formation?

The reaction proceeds via a two-step, acid-catalyzed nucleophilic addition-elimination mechanism.[4] The pH exerts two opposing effects on the reactants:

  • Activation of the Carbonyl: Acidic conditions are required to protonate the carbonyl oxygen of the aldehyde or ketone. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazide.[4][5]

  • Nucleophilicity of the Hydrazide: The hydrazide requires a free lone pair of electrons on its terminal nitrogen to act as a nucleophile. In highly acidic conditions (typically pH < 4), this nitrogen becomes protonated (forming a hydrazinium ion), which deactivates its nucleophilicity and slows or stops the reaction.[6][7]

Therefore, an optimal pH exists that is acidic enough to catalyze the reaction but not so acidic that it deactivates the hydrazide nucleophile. For most hydrazone formations, this "sweet spot" is in the mildly acidic range.[4][7]

Q2: What is the general mechanism of acid-catalyzed hydrazone formation?

The reaction involves the formation of a tetrahedral intermediate, followed by the rate-limiting dehydration to yield the final hydrazone product.[6][8]

G reactants Aldehyde/Ketone + Hydrazide step1 Step 1: Acid Catalysis (Protonation of Carbonyl) reactants->step1 protonated_carbonyl Protonated Carbonyl (Enhanced Electrophile) step1->protonated_carbonyl step2 Step 2: Nucleophilic Attack protonated_carbonyl->step2 Hydrazide attacks tetrahedral_int Tetrahedral Intermediate (Carbinolhydrazine) step2->tetrahedral_int step3 Step 3: Proton Transfer tetrahedral_int->step3 step4 Step 4: Dehydration (Rate-Limiting) (Elimination of H₂O) step3->step4 product Hydrazone Product + H₂O step4->product

Caption: Acid-catalyzed hydrazone formation mechanism.

Q3: What is the typical optimal pH range for reacting 3-(4-Hydroxyphenyl)propanohydrazide?

For most acylhydrazides reacting with aldehydes or ketones, the reaction rate is maximal between pH 4.5 and 5.5 .[6][9] Within this window, there is sufficient acid catalysis to promote dehydration of the tetrahedral intermediate without significantly protonating the hydrazide nucleophile.[6] Deviating outside this range typically leads to a sharp decrease in the reaction rate.

Data Summary: pH Effect on Reaction Rate
pH RangeRelative Reaction RateKey Mechanistic ConsiderationPotential Issues
< 4.0 Very SlowExcessive protonation of the hydrazide nitrogen reduces its nucleophilicity.[6][7]Reaction stalls; low to no product formation.
4.5 - 5.5 Optimal Balanced state: Sufficient carbonyl protonation and high concentration of active hydrazide nucleophile.[6][9]Ideal for achieving maximum yield in the shortest time.
6.0 - 7.4 SlowInsufficient acid catalysis; dehydration of the tetrahedral intermediate becomes the rate-limiting step.[6][8]Very long reaction times required; potential for catalyst use.[9]
> 8.0 Very SlowLack of protons to catalyze the reaction.Incomplete conversion; risk of base-catalyzed side reactions.

Experimental Protocol: pH Optimization Screen

This protocol provides a self-validating workflow for determining the optimal pH for your specific carbonyl substrate reacting with 3-(4-Hydroxyphenyl)propanohydrazide.

G start Start: Define Substrates & Objectives prep_buffers 1. Prepare Buffer Systems (e.g., Acetate pH 4.0, 4.5, 5.0, 5.5 Phosphate pH 6.0, 7.0) start->prep_buffers prep_reagents 2. Prepare Stock Solutions - Hydrazide in organic co-solvent (e.g., DMF, DMSO) - Carbonyl compound in same co-solvent prep_buffers->prep_reagents setup_rxns 3. Set Up Parallel Reactions - Add buffer to vials - Add reagent stocks to initiate - Include a t=0 sample prep_reagents->setup_rxns monitor 4. Monitor Reaction Progress (e.g., HPLC, LC-MS, TLC) - Quench aliquots at time points (t=0, 1h, 4h, 8h, 24h) setup_rxns->monitor analyze 5. Analyze Data - Plot % conversion vs. time for each pH - Calculate initial rates monitor->analyze determine 6. Determine Optimal pH - Identify pH with fastest rate and highest conversion analyze->determine end End: Optimal pH Identified determine->end

Caption: Experimental workflow for pH optimization.

Step-by-Step Methodology

1. Materials & Reagents:

  • 3-(4-Hydroxyphenyl)propanohydrazide

  • Aldehyde or ketone substrate

  • Buffer components: Sodium acetate, Acetic acid, Sodium phosphate (monobasic and dibasic)

  • Organic co-solvent (if needed for solubility): DMF, DMSO, or Ethanol

  • Analytical equipment: HPLC or LC-MS system

2. Buffer Preparation (Example Range: pH 4.0 - 7.0):

  • Prepare 0.1 M Sodium Acetate buffers at pH 4.0, 4.5, 5.0, and 5.5.

  • Prepare 0.1 M Sodium Phosphate buffers at pH 6.0 and 7.0.

  • Verify the final pH of each buffer after preparation.

3. Stock Solution Preparation:

  • Prepare a 100 mM stock solution of 3-(4-Hydroxyphenyl)propanohydrazide in a suitable organic co-solvent.

  • Prepare a 100 mM stock solution of your carbonyl substrate in the same co-solvent.

    • Expert Tip: Using the same solvent minimizes variability. Ensure reagents are fully dissolved before use.

4. Reaction Setup (Example Scale):

  • In separate labeled vials, add 800 µL of each prepared buffer.

  • Add 100 µL of the carbonyl stock solution to each vial.

  • Equilibrate the vials at the desired reaction temperature (e.g., 25 °C or 37 °C).

  • To initiate the reactions, add 100 µL of the hydrazide stock solution to each vial. Final concentrations will be 10 mM. The final volume will be 1 mL with 20% organic co-solvent.

  • Immediately after adding the hydrazide, vortex gently and withdraw a 50 µL aliquot (this is your t=0 sample) and quench it for analysis.

5. Reaction Monitoring:

  • At predetermined time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a 50 µL aliquot from each reaction vial.

  • Quench the aliquot immediately in a separate vial containing a suitable diluent for your analytical method (e.g., mobile phase for HPLC).

  • Analyze the quenched samples by HPLC or LC-MS to determine the percentage of starting material consumed and product formed.

6. Data Analysis:

  • For each pH value, plot the percentage of hydrazone product formed against time.

  • The pH that yields the fastest reaction rate and the highest final conversion is the optimum for your system.

Troubleshooting Guide

G start Problem: Low or No Product Yield q_ph Is the pH in the 4.5-5.5 range? start->q_ph a_ph_no Action: Adjust pH. Use a weak acid catalyst (e.g., acetic acid) to bring pH into the optimal 4.5-5.5 range. q_ph->a_ph_no No q_reagents Are reagents pure and fresh? q_ph->q_reagents Yes a_reagents_no Action: Verify reagent quality. Hydrazides can oxidize. Use fresh, high-purity starting materials. q_reagents->a_reagents_no No q_conditions Is the reaction slow due to sterics? q_reagents->q_conditions Yes a_conditions_yes Action: Modify conditions. - Increase reaction time. - Increase temperature (e.g., 37-50°C). - Consider a nucleophilic catalyst (see FAQ). q_conditions->a_conditions_yes Yes q_water Is water byproduct inhibiting the reaction? q_conditions->q_water No a_water_yes Action: Remove water. (For organic synthesis) Use a Dean-Stark apparatus or molecular sieves. q_water->a_water_yes Yes

Caption: Troubleshooting decision tree for low yield.

Q&A: Common Experimental Issues

Q: My reaction is stalled and shows very low conversion even after 24 hours. What's the first thing I should check? A: The first and most critical parameter to verify is the pH of your reaction mixture.[7][10] Use a calibrated pH meter to measure it directly. If the pH has drifted or was prepared incorrectly and is outside the optimal 4.5-5.5 window, the reaction rate will be dramatically reduced. Adjust the pH using dilute acetic acid or another suitable weak acid.

Q: I see multiple products on my LC-MS. What are the likely side products? A: The most common side product is an azine, formed from the reaction of a second molecule of your aldehyde/ketone with the newly formed hydrazone.[11] This is more common if there is a large excess of the carbonyl compound. Another possibility is degradation of your starting materials or product, especially if harsh temperatures or pH conditions are used. Ensure you are using appropriate stoichiometry (a slight excess of the hydrazide, e.g., 1.1 equivalents, can sometimes help drive the reaction to completion).[7]

Q: My reaction works well at pH 5, but my final hydrazone product seems to disappear over time. Why? A: The hydrazone linkage is reversible, and its formation is an equilibrium process.[10] The bond is susceptible to acid-catalyzed hydrolysis, which cleaves the hydrazone back to its starting hydrazide and carbonyl components.[12][13] While pH 4.5-5.5 is optimal for formation, prolonged incubation in this acidic environment can also promote hydrolysis. Once the reaction has reached completion, consider raising the pH to a more neutral range (e.g., 6.5-7.4) to improve the long-term stability of the conjugate, as the rate of hydrolysis is significantly lower at neutral pH.[12][14]

Advanced Topics: Catalysis & Stability

Q: My reaction is still too slow at neutral pH for my biological application. Can I accelerate it?

A: Yes. For applications requiring faster kinetics at or near physiological pH (6.5-7.4), a nucleophilic catalyst is highly recommended.[6]

  • Aniline: The classic catalyst for imine formation. Aniline (typically at 10-100 mM) can accelerate hydrazone formation by orders of magnitude.[9][15][16] It operates by first forming a highly reactive protonated aniline-Schiff base intermediate, which is then rapidly displaced by the hydrazide.[9]

  • Aniline Derivatives: Electron-rich anilines, such as p-methoxyaniline or anthranilic acid derivatives, have been shown to be even more potent catalysts than aniline itself, offering significant rate enhancements at lower catalyst concentrations.[6][17][18] These are excellent choices for sensitive biological systems where high concentrations of aniline may be cytotoxic.[19]

Q: How does the structure of the carbonyl partner affect the stability of the final hydrazone?

A: The electronic and steric properties of the carbonyl partner significantly impact the stability of the C=N bond.

  • Aromatic vs. Aliphatic: Hydrazones formed from aromatic aldehydes (e.g., benzaldehyde) are generally more stable against hydrolysis than those formed from aliphatic aldehydes.[20][21] This increased stability is due to the conjugation of the hydrazone's pi-system with the aromatic ring.[20][21]

  • Aldehydes vs. Ketones: Conjugates derived from ketones are typically more stable than those from aldehydes.[6] However, the formation reaction with ketones is also significantly slower.

This tunable stability is a key feature exploited in pH-responsive drug delivery, where a linker is designed to be stable at physiological pH (7.4) but hydrolyze and release its payload in the acidic environment of endosomes (pH 5.0-6.0) or tumors (pH ~6.5).[1][22][23][24]

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Sonawane, S. J., Kalhapure, R. S., & Govender, T. (2017). Hydrazone linkages in pH responsive drug delivery systems. European Journal of Pharmaceutical Sciences, 99, 235-253. [Link]

  • Dirksen, A., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. [Link]

  • Dirksen, A., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. [Link]

  • Hu, X., et al. (2017). Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery. Frontiers in Pharmacology, 8, 84. [Link]

  • Mahmood, A., et al. (2012). pH Sensitive Drug Delivery Systems: A Review. International Journal of Chemical and Pharmaceutical Sciences, 3(1), 21-26. [Link]

  • Rezaei, M., et al. (2022). pH-responsive drug delivery systems as intelligent carriers for targeted drug therapy: Brief history, properties, synthesis, mechanism and application. Journal of Drug Delivery Science and Technology, 70, 103222. [Link]

  • Cheng, R., et al. (2015). pH-responsive drug-delivery systems. Advanced Drug Delivery Reviews, 95, 95-115. [Link]

  • Guo, X., & Szoka, F. C. (2001). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 12(2), 291–300. [Link]

  • Popa, A., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(19), 4267-4276. [Link]

  • Trausel, F., et al. (2018). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. ChemistrySelect, 3(44), 12485-12491. [Link]

  • Organic Chemistry. (n.d.). Hydrazone Formation. Química Organica.org. [Link]

  • Popa, A., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Semantic Scholar. [Link]

  • Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov. [Link]

  • Lyterian Therapeutics. (2025). Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • Rashidian, M., et al. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry, 23(3), 333-342. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

  • Guo, X., & Szoka, F. C. (2001). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 12(2), 291-300. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(7), 1642–1645. [Link]

  • Mahmood, A., et al. (2012). pH Sensitive Drug Delivery Systems: A Review. ResearchGate. [Link]

  • Lee, E. S., & Gao, Z. (2011). pH-responsive Nanoparticles for Drug Delivery. Pharmaceutical Research, 28(11), 2623-2633. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PubMed. [Link]

  • Khetan, A., & Kloxin, C. J. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 25(5), 1003-1011. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1386–1389. [Link]

  • Reja, R., et al. (2020). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 18(37), 7265-7270. [Link]

  • Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Biomacromolecules, 15(4), 1340-1347. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]

  • Le, A. N., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13368–13375. [Link]

  • Ollivier, N., et al. (2018). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-342. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18695-18706. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3-(4-Hydroxyphenyl)propanohydrazide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)propanohydrazide and its derivatives. This guide is designed to provide in-depth, pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)propanohydrazide and its derivatives. This guide is designed to provide in-depth, practical solutions to a common challenge encountered in the laboratory: the hydrolytic instability of the hydrazide functional group. As a class of compounds with significant therapeutic potential, understanding and controlling their stability is paramount for successful research and development.[1][2][3]

This resource moves beyond simple protocols to explain the underlying chemical principles governing hydrazide hydrolysis. By understanding the "why," you will be better equipped to troubleshoot unexpected results and proactively design more robust experimental and formulation strategies.

Section 1: Frequently Asked Questions (FAQs) about Hydrazide Hydrolysis

This section addresses the most common initial questions regarding the stability of 3-(4-Hydroxyphenyl)propanohydrazide derivatives.

Question 1: Why are my 3-(4-hydroxyphenyl)propanohydrazide derivatives degrading in aqueous solutions?

Answer: The primary degradation pathway for your 3-(4-hydroxyphenyl)propanohydrazide derivatives in aqueous media is likely hydrolysis. The hydrazide functional group (-CONHNH2) is susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions. This process breaks the amide-like bond, resulting in the formation of 3-(4-hydroxyphenyl)propanoic acid and hydrazine or a corresponding hydrazine derivative.

The generally accepted mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[4][5] This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid and hydrazine.[5]

Question 2: What are the key factors that influence the rate of hydrolysis?

Answer: Several factors can significantly impact the rate of hydrolysis of your hydrazide derivatives. Understanding these can help you control the stability of your compounds:

  • pH: The pH of the solution is one of the most critical factors. Hydrazide hydrolysis is catalyzed by both acids and bases.[6][7] Generally, hydrazides exhibit the greatest stability at a near-neutral pH.[8] Under acidic conditions, protonation of the hydrazide moiety accelerates the reaction.[4][6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing your compounds and experimental solutions at lower temperatures can significantly slow down degradation.[9]

  • Solvent Composition: The presence of co-solvents can influence stability. While replacing water with less nucleophilic solvents like glycerin or propylene glycol can reduce hydrolysis, care must be taken to avoid other potential reactions.[9]

  • Presence of Catalysts: Certain species in your solution, such as metal ions, can act as catalysts and accelerate the degradation process.[10]

Question 3: How can I detect and quantify the hydrolysis of my compounds?

Answer: Several analytical techniques can be employed to monitor the degradation of your 3-(4-hydroxyphenyl)propanohydrazide derivatives:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique.[11] By developing a suitable method, you can separate the parent hydrazide from its hydrolysis products (the carboxylic acid and hydrazine). Quantification is achieved by comparing the peak areas to those of known standards.

  • Spectrophotometry: This method can be effective if the parent compound and its degradation products have distinct UV-Vis absorbance spectra.[11][12] It is often simpler and faster than HPLC.

  • Gas Chromatography (GC): GC can also be used, particularly for the detection of the volatile hydrazine byproduct.[11]

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer provides definitive identification of the degradation products based on their mass-to-charge ratio.[11][13]

Section 2: Troubleshooting Guide for Hydrolysis-Related Issues

This section provides a structured approach to diagnosing and solving common experimental problems arising from the hydrolysis of 3-(4-hydroxyphenyl)propanohydrazide derivatives.

Problem 1: I'm observing a gradual loss of my starting material and the appearance of an unknown peak in my HPLC chromatogram over time.

Troubleshooting Workflow:

start Problem: Loss of starting material, new peak in HPLC step1 Hypothesis: Hydrolysis is occurring start->step1 step2 Action 1: Characterize the new peak. Use LC-MS to identify the mass of the unknown peak. step1->step2 step6 Action 2: Analyze a sample of 3-(4-hydroxyphenyl)propanoic acid standard by HPLC. step1->step6 step3 Does the mass correspond to 3-(4-hydroxyphenyl)propanoic acid? step2->step3 step4 Yes: Hydrolysis is confirmed. Proceed to Mitigation Strategies. step3->step4 step5 No: Investigate other degradation pathways (e.g., oxidation). step3->step5 step7 Does the retention time match the unknown peak? step6->step7 step7->step4 step7->step5

Caption: Troubleshooting workflow for identifying hydrolysis.

Detailed Steps:

  • Hypothesize the Cause: The most probable cause is hydrolysis, leading to the formation of 3-(4-hydroxyphenyl)propanoic acid.

  • Characterize the Unknown Peak:

    • LC-MS Analysis: The most direct method is to analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS). Determine if the mass of the new peak corresponds to the molecular weight of 3-(4-hydroxyphenyl)propanoic acid.

  • Confirm and Mitigate: Once hydrolysis is confirmed, refer to the mitigation strategies outlined in the following sections.

Problem 2: My in-vitro biological assay results are inconsistent and show decreasing activity over the course of the experiment.

Troubleshooting Workflow:

start Problem: Inconsistent biological assay results step1 Hypothesis: Compound is hydrolyzing in the assay medium, leading to a decrease in active concentration. start->step1 step2 Action: Perform a time-course stability study in the assay buffer. step1->step2 step3 Incubate the compound in the assay buffer at the experimental temperature. Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours). step2->step3 step4 Analyze aliquots by HPLC to quantify the remaining parent compound. step3->step4 step5 Is significant degradation observed over the assay duration? step4->step5 step6 Yes: Implement stabilization strategies for the assay. step5->step6 step7 No: Investigate other reasons for inconsistency (e.g., assay variability, cell viability issues). step5->step7

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 3-(4-Hydroxyphenyl)propanohydrazide (HPPH)

Welcome to the technical support guide for 3-(4-Hydroxyphenyl)propanohydrazide (HPPH). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges dur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-Hydroxyphenyl)propanohydrazide (HPPH). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a molecule possessing both hydrophobic (phenyl ring) and hydrophilic (hydroxyl and hydrazide) functional groups, its solubility behavior can be complex. This guide provides a structured approach to understanding and overcoming these issues, ensuring the successful integration of HPPH into your experimental workflows.

Compound Profile

3-(4-Hydroxyphenyl)propanohydrazide is a solid compound utilized in various chemical synthesis and bioconjugation applications. Its key properties are summarized below.

PropertyValueSource(s)
IUPAC Name 3-(4-hydroxyphenyl)propanehydrazide[1]
Synonyms HPPH, 3-(4-Hydroxyphenyl)propionohydrazide[2]
CAS Number 65330-63-4[1][2]
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight ~180.2 g/mol [2]
Appearance Solid
Melting Point 223 °C[2]
Key Structural Features Phenolic hydroxyl group, phenyl ring, alkyl chain, hydrazide moiety

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a stock solution of HPPH?

For preparing a high-concentration stock solution, it is recommended to start with polar, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). HPPH generally exhibits good solubility in these solvents, which can then be diluted into aqueous buffers for subsequent experiments.

Q2: Is 3-(4-Hydroxyphenyl)propanohydrazide soluble in water or aqueous buffers?

HPPH has very limited solubility in neutral aqueous solutions. The hydrophobic nature of the phenyl ring counteracts the hydrophilic contributions of the polar hydrazide and hydroxyl groups, leading to poor dissolution in water at neutral pH.[]

Q3: How does pH impact the solubility of HPPH in aqueous solutions?

The solubility of HPPH is highly dependent on pH due to its ionizable phenolic hydroxyl group.[4] At a pH above the pKa of the phenolic group (typically pH > 9), it deprotonates to form a water-soluble phenolate anion, significantly increasing solubility.[5] Lowering the pH (e.g., pH < 4) may also increase solubility by protonating the hydrazide moiety, though this is often less effective than basic conditions.

Q4: Can I use heat or sonication to help dissolve HPPH?

Yes, physical methods can aid dissolution. Gentle warming (e.g., to 37-50°C) or treatment in an ultrasonic bath can increase the rate of dissolution. However, these methods should be used cautiously. Prolonged heating at high temperatures can risk degradation of the compound. These techniques are most effective when used in conjunction with an appropriate solvent or pH-adjusted buffer.

Systematic Troubleshooting Guide for Solubility Issues

If you are experiencing difficulty dissolving HPPH, follow this systematic approach. This workflow is designed to identify the optimal conditions for your specific experimental needs.

G start START: HPPH Fails to Dissolve solvent_type What is your solvent system? start->solvent_type org_solvent Pure Organic Solvent (e.g., Acetonitrile, Ethanol) solvent_type->org_solvent Organic aq_solvent Aqueous Buffer (e.g., PBS, TRIS) solvent_type->aq_solvent Aqueous try_stronger_org Action: Switch to a stronger polar aprotic solvent like DMSO or DMF. org_solvent->try_stronger_org adjust_ph Action 1 (Primary): Adjust pH. Is your application pH-sensitive? aq_solvent->adjust_ph check_conc Is the concentration too high? try_stronger_org->check_conc dilute Action: Reduce concentration or gently warm the solution. check_conc->dilute Yes success SUCCESS: HPPH Dissolved check_conc->success No, Dissolved dilute->success use_base pH > 9 is acceptable. Action: Add 0.1 M NaOH dropwise or use a high pH buffer (e.g., CAPS pH 10). adjust_ph->use_base No use_cosolvent pH must be neutral. Action 2: Use a co-solvent. Prepare a concentrated stock in DMSO/DMF and dilute it into the aqueous buffer. adjust_ph->use_cosolvent Yes sonicate Action 3: Use Physical Aids. Apply sonication or gentle warming to the pH-adjusted or co-solvent mixture. use_base->sonicate fail PERSISTENT ISSUE: Re-evaluate buffer components and compound purity. use_base->fail use_cosolvent->sonicate use_cosolvent->fail sonicate->success sonicate->fail

Caption: A step-by-step troubleshooting workflow for dissolving HPPH.

The Science Behind HPPH Solubility

The solubility of a molecule is governed by its intermolecular interactions with the solvent. The structure of HPPH presents a classic case of conflicting functionalities.

  • Hydrophobic Character : The benzene ring is nonpolar and hydrophobic, which limits its ability to interact favorably with polar water molecules. In antibody-drug conjugate (ADC) design, hydrophobicity from linkers and payloads is a primary driver of poor solubility and aggregation.[][6]

  • Hydrophilic Character : The hydrazide (-CONHNH₂) and phenolic hydroxyl (-OH) groups are polar. They can act as both hydrogen bond donors and acceptors, promoting interaction with polar solvents like water.[7]

  • The Role of pH : The key to aqueous solubility lies in ionization. Most drugs are weak acids or bases whose solubility is dictated by the pH of the solution.[4] By converting a neutral molecule into a charged ion, its interaction with water dipoles is dramatically enhanced. For HPPH, the phenolic hydroxyl group is weakly acidic. Increasing the pH above its pKa removes a proton, creating a negatively charged phenolate ion, which is significantly more water-soluble.[5]

G cluster_low_ph Low pH (e.g., < 4) cluster_neutral_ph Neutral pH (e.g., 6-8) cluster_high_ph High pH (e.g., > 9) low_ph Cationic Form (Protonated Hydrazide) - Increased Solubility - neutral_ph Neutral Molecule - Poor Aqueous Solubility - low_ph->neutral_ph + OH⁻ - H⁺ high_ph Anionic Form (Deprotonated Phenol) - High Aqueous Solubility - neutral_ph->high_ph + OH⁻ - H⁺

Caption: Ionization states of HPPH at different pH values.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol is for creating a stock solution in an organic solvent, ideal for storage and subsequent dilution into reaction mixtures.

  • Weighing: Accurately weigh the desired amount of solid HPPH in a suitable vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration (e.g., 50-100 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Inspection: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to prevent degradation.

Protocol 2: Solubilization in Aqueous Buffers via pH Adjustment

This protocol is for directly dissolving HPPH in an aqueous buffer for applications where residual organic solvent is undesirable.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate buffer, carbonate buffer).

  • Dispersion: Weigh the solid HPPH and add it to the buffer. It will likely form a suspension.

  • pH Adjustment: While stirring the suspension, slowly add a 0.1 M or 1.0 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution Point: Continue adding NaOH until the solid HPPH completely dissolves. This typically occurs at a pH value between 9 and 11.

  • Final pH Adjustment: Once dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if a specific pH below the dissolution point is required, but be aware that the compound may precipitate if the pH drops too low.

  • Usage: Use the freshly prepared solution immediately for your experiment.

References

  • Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. PubMed. Available at: [Link]

  • 3-(4-HYDROXYPHENYL)PROPANOHYDRAZIDE CAS#: 65330-63-4. ChemWhat. Available at: [Link]

  • Hydrazine dihydrochloride - Solubility of Things. Solubility of Things. Available at: [Link]

  • Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. Available at: [Link]

  • Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Hydrazine - Solubility of Things. Solubility of Things. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • 3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one | C15H12O2 | CID 89340. PubChem. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. PMC. Available at: [Link]

  • Drug Delivery Strategies for Poorly Water-Soluble Drugs. James Madison University. Available at: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. American Pharmaceutical Review. Available at: [Link]

  • Factors that Affect the Solubility of Drugs. Pharmaguideline. Available at: [Link]

  • 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394. PubChem. Available at: [Link]

  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide. Google Patents.
  • Predicting the Solubility Advantage of Amorphous Drugs: Effect of pH. PubMed. Available at: [Link]

  • 3-(3,4-Dihydroxyphenyl)propanohydrazide. Amerigo Scientific. Available at: [Link]

  • 3-(4-Hydroxyphenyl)propanal. NIST WebBook. Available at: [Link]

  • 3-(4-Hydroxyphenyl)propanal | C9H10O2 | CID 11957427. PubChem. Available at: [Link]

  • 3-(4-Hydroxyphenyl)propanol | C9H12O2 | CID 82452. PubChem. Available at: [Link]

  • Effects of pH, dissolved organic matter, and salinity on ibuprofen sorption on sediment. NIH. Available at: [Link]

Sources

Troubleshooting

LC-MS Technical Support Center: 3-(4-Hydroxyphenyl)propanohydrazide Analysis

Welcome to the technical support center for the analysis of 3-(4-Hydroxyphenyl)propanohydrazide (HPH). As Senior Application Scientists, we have compiled this guide based on field-proven insights and established analytic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(4-Hydroxyphenyl)propanohydrazide (HPH). As Senior Application Scientists, we have compiled this guide based on field-proven insights and established analytical principles to help you navigate the common challenges associated with this compound. This resource is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Foundational Knowledge & Method Setup

This section addresses initial considerations for setting up a robust LC-MS method for 3-(4-Hydroxyphenyl)propanohydrazide.

Q1: What are the key chemical properties of 3-(4-Hydroxyphenyl)propanohydrazide I should consider for LC-MS analysis?

A1: Understanding the physicochemical properties of 3-(4-Hydroxyphenyl)propanohydrazide (CAS: 65330-63-4) is the foundation of method development.[1]

  • Structure and Functional Groups: The molecule contains a polar phenolic hydroxyl group (-OH) and a basic hydrazide group (-NHNH2). The phenolic group is weakly acidic, while the hydrazide group is basic and a strong alpha-effect nucleophile.[2] These groups dictate its solubility, chromatographic retention, and ionization behavior.

  • Polarity: The combination of the phenyl ring and the polar functional groups gives it moderate polarity. This makes it suitable for reversed-phase chromatography, but care must be taken to avoid poor peak shape.[3]

  • Ionization: The hydrazide group is readily protonated, making positive mode electrospray ionization (ESI+) a logical starting point. The phenolic group can be deprotonated, making ESI- a viable alternative, particularly if sensitivity is poor in positive mode.

Property Value / Characteristic Source
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.21 g/mol [1]
Key Functional Groups Phenolic hydroxyl, Hydrazide
Expected Ionization ESI+ ([M+H]⁺ at m/z 181.09)
ESI- ([M-H]⁻ at m/z 179.08)
Q2: What are the recommended starting parameters for an LC-MS/MS method?

A2: A systematic approach is crucial. Begin with established conditions for similar phenolic or hydrazide-containing compounds and optimize from there. The following table provides a robust starting point.

Parameter Recommended Starting Condition Rationale & Expert Notes
LC Column C18, 2.1 x 50 mm, 1.8 µmA standard C18 provides good retention for this moderately polar compound. The shorter length allows for faster run times.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common LC-MS compatible additive that aids in protonation for ESI+ mode, improving peak shape and sensitivity.[4]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure.
Gradient 5-95% B over 5-7 minutesA generic gradient is a good starting point to determine the elution profile of the analyte and any impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2-5 µLKeep the injection volume small initially to prevent peak distortion.
Ionization Mode ESI Positive (ESI+)The basic hydrazide group is readily protonated.
MS Scan Type Full Scan (m/z 100-500) followed by MRMFirst, confirm the parent ion mass, then develop a Multiple Reaction Monitoring (MRM) method for quantification.
Capillary Voltage ~3.5-4.5 kVOptimize by infusing a standard solution and maximizing the signal.
Source Temp. 120-150 °C
Desolvation Temp. 350-450 °CHigher temperatures aid in desolvation but can cause degradation of thermally labile compounds.
Collision Energy Optimize for key fragmentsInfuse the parent ion and ramp the collision energy to find the optimal setting for 2-3 stable fragment ions.
Part 2: Chromatography Troubleshooting

This section focuses on resolving common chromatographic issues like poor peak shape and retention time variability.

Q3: My peak for HPH is tailing severely. What are the likely causes and how do I fix it?

A3: Peak tailing for a compound like HPH is a common issue, often pointing to secondary interactions between the analyte and the stationary phase or other system components.[5]

  • Cause 1: Secondary Silanol Interactions: The most common cause for basic compounds on silica-based C18 columns is the interaction between the protonated hydrazide group and acidic, un-capped silanol groups on the silica surface.[6]

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7). The low pH protonates the silanol groups, minimizing their interaction with the protonated analyte. If tailing persists, consider a column with advanced end-capping or a different stationary phase.

  • Cause 2: Column Contamination or Void: Buildup of matrix components on the column frit or head can cause peak distortion.[5] A column void, which can happen after pressure shocks, will also lead to tailing.

    • Solution: First, try flushing the column with a strong solvent series (refer to the manufacturer's guide).[7] If this fails, reverse the column (if permissible by the manufacturer) and flush again. If a void is suspected, the column likely needs replacement. Always use a guard column to protect your analytical column.[7]

  • Cause 3: Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.[5]

    • Solution: Use tubing with the smallest possible internal diameter and keep lengths to a minimum. Ensure all fittings are properly seated to avoid dead volume.

Q4: I'm observing peak fronting or splitting. What's happening?

A4: Peak fronting and splitting are often related to the injection solvent or column equilibration issues, especially for polar analytes in reversed-phase chromatography.[3][8]

  • Cause 1: Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than the initial mobile phase, the analyte will travel through the top of the column too quickly, leading to band distortion and fronting or splitting.[9]

    • Solution: The ideal scenario is to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Cause 2: Insufficient Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before injection, you may see split peaks or retention time shifts.[3] This is especially critical for polar compounds when starting at a high aqueous percentage.

    • Solution: Ensure your equilibration time is sufficient. A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column before the next injection. Monitor the pressure trace; a stable baseline pressure indicates proper equilibration.[3][8]

Workflow for Troubleshooting Poor Peak Shape

The following diagram illustrates a logical workflow for diagnosing and resolving common peak shape problems.

G start Poor Peak Shape Observed q1 Is it Tailing or Fronting/Splitting? start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting / Splitting q1->fronting Fronting/ Splitting tailing_q1 Check Mobile Phase pH (Is it acidic enough?) tailing->tailing_q1 fronting_q1 Check Injection Solvent vs. Mobile Phase Strength fronting->fronting_q1 tailing_s1 Increase Acid Modifier (e.g., 0.1% Formic Acid) tailing_q1->tailing_s1 No tailing_q2 Flush Column / Check for Contamination tailing_q1->tailing_q2 Yes tailing_s2 Use Guard Column / Replace Column tailing_q2->tailing_s2 Contaminated/ Voided fronting_s1 Reconstitute Sample in Initial Mobile Phase fronting_q1->fronting_s1 Solvent > MP fronting_q2 Check Column Equilibration Time fronting_q1->fronting_q2 Solvent <= MP fronting_s2 Increase Equilibration (5-10 column volumes) fronting_q2->fronting_s2 Insufficient G start Low Sensitivity / No Peak q1 Is the instrument functioning? (Run system suitability test) start->q1 s1 Troubleshoot Instrument Hardware (Leaks, voltages, detector) q1->s1 No q2 Is the analyte stable? (Prepare fresh standard) q1->q2 Yes s2 Address Analyte Stability Issues (pH, temperature, solvent) q2->s2 No q3 Are MS source parameters optimal? (Infuse standard and tune) q2->q3 Yes s3 Optimize Source Conditions (Voltages, gases, temperatures) q3->s3 No q4 Is the signal split into adducts? (Check full scan for Na+, K+) q3->q4 Yes s4 Minimize Adduct Formation (Use LCMS-grade solvents, plasticware) q4->s4 Yes q5 Is ion suppression occurring? (Perform matrix effect test) q4->q5 No s5 Mitigate Matrix Effects (Improve sample prep / chromatography) q5->s5 Yes

Sources

Optimization

Technical Support Center: Optimizing Storage and Handling of 3-(4-Hydroxyphenyl)propanohydrazide

Welcome to the technical support center for 3-(4-Hydroxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Hydroxyphenyl)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the optimal storage, handling, and use of this valuable chemical intermediate. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of 3-(4-Hydroxyphenyl)propanohydrazide.

Introduction: Understanding the Compound's Reactivity

3-(4-Hydroxyphenyl)propanohydrazide is a bifunctional molecule containing both a phenolic hydroxyl group and a hydrazide moiety. This unique structure makes it a versatile reagent in various applications, including as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.[1] However, these same functional groups also render the compound susceptible to specific degradation pathways. The phenolic group is prone to oxidation, while the hydrazide group can undergo hydrolysis and react with carbonyl compounds.[2][3] A thorough understanding of these potential reactions is crucial for maintaining the compound's integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 3-(4-Hydroxyphenyl)propanohydrazide?

For long-term stability, solid 3-(4-Hydroxyphenyl)propanohydrazide should be stored in a cool, dry, and dark environment. The key is to protect it from atmospheric moisture, oxygen, and light to prevent degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)Slows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the phenolic group.[4]
Container Tightly sealed, amber glass vialProtects from moisture and light.[5]
Environment Dry (desiccator)Prevents hydrolysis of the hydrazide moiety.

Q2: How should I handle the compound during weighing and preparation for an experiment?

To minimize exposure to air and moisture, it is recommended to handle the solid compound in an inert atmosphere, such as a glove box.[6][7] If a glove box is not available, work quickly and in a low-humidity environment. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q3: Can I store 3-(4-Hydroxyphenyl)propanohydrazide in solution?

Solutions of 3-(4-Hydroxyphenyl)propanohydrazide are more prone to degradation than the solid form and should be prepared fresh whenever possible. If short-term storage is necessary, prepare the solution in a deoxygenated solvent and store it under an inert atmosphere at 2-8°C for no more than 24 hours. The stability in solution is highly dependent on the solvent and pH.

Q4: What are the primary degradation pathways for this compound?

The two primary degradation pathways are oxidation of the 4-hydroxyphenyl group and hydrolysis of the propanohydrazide moiety.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.[2][8] This can lead to the formation of colored impurities.

  • Hydrolysis: The hydrazide functional group can undergo hydrolysis, particularly in the presence of acid or base, to yield 3-(4-hydroxyphenyl)propanoic acid and hydrazine.[9]

  • Photodegradation: Aromatic hydrazides can be sensitive to light, which can induce cleavage of the N-N bond.[10][11]

Q5: What are the visual signs of degradation?

A change in the color of the solid material from white or off-white to yellow or brown is a common indicator of oxidation. In solution, the development of color or the formation of a precipitate can signify degradation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 3-(4-Hydroxyphenyl)propanohydrazide.

Issue 1: Inconsistent or poor results in conjugation reactions.

  • Possible Cause A: Degradation of the hydrazide. The hydrazide may have degraded due to improper storage or handling, reducing the concentration of the active reagent.

    • Solution: Always use freshly opened or properly stored material. Before a critical experiment, it is advisable to test the purity of the compound.

  • Possible Cause B: Presence of interfering substances. Buffers containing primary amines (e.g., Tris) or carbonyls (e.g., acetone from solvent washing) can compete with the intended reaction of the hydrazide.

    • Solution: Use non-reactive buffers such as phosphate, HEPES, or MOPS. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.

  • Possible Cause C: Suboptimal reaction pH. The reactivity of the hydrazide is pH-dependent.

    • Solution: The optimal pH for hydrazone formation is typically in the range of 5.0-7.0. Perform small-scale optimization experiments to determine the ideal pH for your specific reaction.

Issue 2: The solid compound has become discolored (yellow or brown).

  • Possible Cause: Oxidation of the phenolic group. This is often due to prolonged exposure to air or light.

    • Solution: While the compound may still be usable for some applications, the presence of impurities can affect sensitive experiments. It is recommended to use a fresh, pure sample. To prevent this in the future, store the compound under an inert atmosphere and in a dark container.

Issue 3: Difficulty dissolving the compound in aqueous buffers.

  • Possible Cause: Limited aqueous solubility. While the phenolic group imparts some polarity, the overall molecule may have limited solubility in purely aqueous solutions.

    • Solution: Prepare a stock solution in a water-miscible organic solvent such as DMSO or DMF and add it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment (typically <5%).

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-(4-Hydroxyphenyl)propanohydrazide. Method optimization may be required for your specific HPLC system.

1. Materials:

  • 3-(4-Hydroxyphenyl)propanohydrazide sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • Volumetric flasks and pipettes
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Sample Preparation:
  • Accurately weigh approximately 1 mg of 3-(4-Hydroxyphenyl)propanohydrazide and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the 50:50 mobile phase mixture.
  • Chromatographic Conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 220 nm and 275 nm
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 10 | | 20 | 90 | | 25 | 90 | | 26 | 10 | | 30 | 10 |

3. Data Analysis:

  • Integrate the peak areas in the chromatogram. The purity can be estimated by calculating the area of the main peak as a percentage of the total peak area.
Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[12]

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
  • Oxidation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
  • Thermal Stress: Store the solid compound at 80°C for 48 hours.
  • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

2. Analysis:

  • After exposure to the stress conditions, prepare samples as described in the HPLC protocol and analyze them. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Visualizations

Degradation Pathway of 3-(4-Hydroxyphenyl)propanohydrazide

cluster_main 3-(4-Hydroxyphenyl)propanohydrazide cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation main 3-(4-Hydroxyphenyl)propanohydrazide quinone Quinone-like Species main->quinone O2, light, metal ions acid 3-(4-Hydroxyphenyl)propanoic Acid main->acid H+ or OH- hydrazine Hydrazine main->hydrazine H+ or OH- amide 3-(4-Hydroxyphenyl)propanamide main->amide hv radicals Radical Species main->radicals hv polymeric Polymeric Products quinone->polymeric

Caption: Potential degradation pathways for 3-(4-Hydroxyphenyl)propanohydrazide.

Troubleshooting Workflow for Low Reaction Yield

start Low Reaction Yield check_reagents Check Reagent Stability start->check_reagents check_conditions Verify Reaction Conditions check_reagents->check_conditions Reagents OK check_purity Assess Compound Purity (HPLC) check_reagents->check_purity Degradation Suspected optimize_ph Optimize pH check_conditions->optimize_ph pH Suboptimal check_buffer Check for Interfering Buffers check_conditions->check_buffer pH OK use_fresh Use Fresh Reagent check_purity->use_fresh Purity <95% success Successful Reaction use_fresh->success optimize_ph->success check_buffer->success Buffer Compatible

Caption: Troubleshooting workflow for low reaction yield in experiments.

References

  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613-1620. [Link]

  • Xie, J., & Li, X. (2011). Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 13(12), 3226-3229. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & medicinal chemistry letters, 18(22), 6142-6145. [Link]

  • Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds. [Link]

  • Nuñez-Vergara, L. J., Squella, J. A., & Olea-Azar, C. (2007). Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium. Journal of the Chilean Chemical Society, 52(2), 1183-1188. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Xie, J., & Li, X. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic letters, 13(12), 3226-3229. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied. [Link]

  • MedCrave. (2016). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. MOJ Bioequivalence & Bioavailability, 2(3). [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • ResearchGate. (n.d.). Process of oxidation of benzene ( a ), 4-hydroxyphenyl acetic acid ( b ), naphthalene ( c ), and fl uorene ( d ) catalyzed by monooxygenases. [Link]

  • Sugumaran, M., et al. (2018). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. International journal of molecular sciences, 19(11), 3379. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • ResearchGate. (n.d.). Oxidation to 4-hydroxybenzophenones and 4-hydroxyacetophenones. [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-8. [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • ResearchGate. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. [Link]

  • Dobhal, B., et al. (2016). Kinetics of permagnetic oxidation of 4-hydroxy acetophenone in acidic media. Der Pharma Chemica, 8(1), 304-308. [Link]

  • ResearchGate. (2017). Trouble oxidizing and conjugating antibody with hydrazide-biotin. Can anyone please help? [Link]

  • Al-Ghamdi, A. A., & Al-Omair, M. A. (2025). Coordination Polymers Derived from Hydrazine as Photocatalysts for Degradation of Metronidazole from Pharmaceutical Wastewater. Langmuir. [Link]

  • Siggia, S., & Hanna, J. G. (1969). The Determination of Hydrazino–Hydrazide Groups. In The Chemistry of the Carbonyl Group (pp. 83-111). John Wiley & Sons, Ltd. [Link]

  • Wikipedia. (n.d.). Aldehyde. [Link]

  • Google Patents. (n.d.). Method for the hydrolysis of hydrazones.
  • Zhang, Q. W., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Bioactives, 18, 1-22. [Link]

  • Juric, M., et al. (2021). Design of experiments (DoE) to model phenolic compounds recovery from grape pomace using ultrasounds. Journal of food science and technology, 58(11), 4359-4368. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • Stasiewicz, M., et al. (2021). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. International journal of molecular sciences, 22(22), 12288. [Link]

  • Barros, L., et al. (2021). Phenolic compounds: current industrial applications, limitations and future challenges. Food & function, 12(1), 14-41. [Link]

  • Stasiewicz, M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 863. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17859-17873. [Link]

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 111(8), 4961-4982. [Link]

  • Arutchelvan, V., et al. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of environmental science and technology, 5(4), 221-230. [Link]

  • ResearchGate. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • Li, Y., et al. (2020). Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives. New Journal of Chemistry, 44(2), 557-563. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • ACS Omega. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. [Link]

  • ResearchGate. (2025). The effect of pH on sonochemical degradation of hydrazine. [Link]

  • Lee, S. Y., & Lee, S. J. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 9(11), 1618. [Link]

  • MDPI. (2020). Functionalized Graphene Derivatives and TiO 2 for High Visible Light Photodegradation of Azo Dyes. Catalysts, 10(11), 1269. [Link]

  • National Institutes of Health. (n.d.). Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Cytotoxic Landscape of 3-(4-Hydroxyphenyl)propanohydrazide Derivatives

In the relentless pursuit of novel and effective anticancer therapeutics, the chemical scaffold of 3-(4-hydroxyphenyl)propanohydrazide has emerged as a promising starting point for the development of potent cytotoxic age...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective anticancer therapeutics, the chemical scaffold of 3-(4-hydroxyphenyl)propanohydrazide has emerged as a promising starting point for the development of potent cytotoxic agents. This guide provides a comprehensive comparative analysis of the cytotoxic profiles of various derivatives of this core structure, drawing upon experimental data to elucidate structure-activity relationships (SAR) and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Introduction: The Therapeutic Potential of Hydrazide Scaffolds

The hydrazide functional group is a key pharmacophore in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anticonvulsant, and notably, anticancer activities. The 3-(4-hydroxyphenyl)propanohydrazide scaffold combines this versatile hydrazide moiety with a phenolic group, a structural feature known to contribute to antioxidant and cytotoxic effects. The strategic modification of this core structure allows for the fine-tuning of its pharmacological properties, leading to the generation of derivatives with enhanced potency and selectivity against cancer cells. This guide will delve into the experimental evaluation of these derivatives, providing a clear comparison of their cytotoxic efficacy and shedding light on the molecular attributes that govern their anticancer activity.

Experimental Methodology: Assessing In Vitro Cytotoxicity

The cornerstone of evaluating the anticancer potential of novel chemical entities is the in vitro cytotoxicity assay. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. The principle of the MTT assay lies in the ability of viable cells with active metabolism to convert the yellow MTT tetrazolium salt into a purple formazan product.[1] The intensity of the resulting color is directly proportional to the number of viable cells.

Detailed Protocol for MTT Assay

A standardized protocol is crucial for obtaining reproducible and comparable cytotoxicity data. The following is a detailed, step-by-step methodology for performing the MTT assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 3-(4-hydroxyphenyl)propanohydrazide derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of dilutions are then prepared and added to the wells containing the cancer cells. Control wells containing untreated cells and cells treated with the vehicle (DMSO) are also included.

  • Incubation: The treated plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control. These values are then used to plot a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of the cell population and is a standard measure of cytotoxicity.

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate incubation_24h 2. Incubate for 24h (Adhesion) cell_seeding->incubation_24h compound_prep 3. Prepare Serial Dilutions of Derivatives incubation_24h->compound_prep treatment 4. Add Derivatives to Wells compound_prep->treatment incubation_48h 5. Incubate for 48-72h treatment->incubation_48h add_mtt 6. Add MTT Reagent incubation_48h->add_mtt incubation_4h 7. Incubate for 2-4h (Formazan Formation) add_mtt->incubation_4h solubilization 8. Solubilize Formazan Crystals incubation_4h->solubilization read_absorbance 9. Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 11. Generate Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: Workflow of the MTT assay for determining cytotoxicity.

Comparative Cytotoxicity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

While data specifically on 3-(4-hydroxyphenyl)propanohydrazide derivatives is emerging, a closely related class of compounds, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, provides valuable insights into the structure-activity relationships governing cytotoxicity. A recent study evaluated a series of these compounds against the A549 human non-small cell lung cancer cell line.[1] The following table summarizes the cytotoxic activity of selected derivatives, expressed as the percentage of cell viability at a given concentration.

Compound IDR Group (Substitution on Hydrazone Moiety)Concentration (µM)Cancer Cell Line% Cell ViabilityReference
6 Phenyl100A549~90%[1]
7 4-Nitrophenyl100A549~55%[1]
8 4-Chlorophenyl100A549~58%[1]
12 1-Naphthyl100A54942.1%[1]
20 2-Furyl (on bis-hydrazone)100A549~30%[1]
29 4-Nitrophenyl (on bis-hydrazone)100A54931.2%[1]
30 4-Chlorophenyl (on bis-hydrazone)100A549~59%[1]

Data extracted from "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties"[1]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a preliminary structure-activity relationship analysis. The following key observations can be made:

  • Influence of Aromatic Substituents: The nature of the substituent on the hydrazone moiety plays a critical role in determining the cytotoxic activity. The unsubstituted phenyl derivative 6 showed minimal activity, while the introduction of electron-withdrawing groups, such as a nitro group (7 ) or a chloro group (8 ), significantly enhanced cytotoxicity.

  • Effect of Extended Aromatic Systems: The presence of a larger aromatic system, such as the 1-naphthyl group in derivative 12 , resulted in a further increase in cytotoxic potency. This suggests that enhanced hydrophobicity and potential for π-π stacking interactions with biological targets may contribute to the observed activity.

  • Impact of Heterocyclic Moieties: The incorporation of a 2-furyl group in the bis-hydrazone derivative 20 led to the most significant cytotoxic effect in this series. This highlights the potential of heterocyclic rings to favorably interact with the active sites of target proteins.

  • Bis-Hydrazone Derivatives: The bis-hydrazone derivatives, which possess two hydrazone moieties, generally exhibited greater cytotoxicity compared to their mono-hydrazone counterparts. This could be attributed to an increased number of interaction points with the target molecules or altered physicochemical properties of the compounds.

SAR_Analysis Core 3-(4-Hydroxyphenyl)propanohydrazide Core R-group Substitution Phenyl Phenyl (Low Activity) Core:f1->Phenyl Nitro_Chloro 4-Nitrophenyl / 4-Chlorophenyl (Moderate Activity) Core:f1->Nitro_Chloro Naphthyl 1-Naphthyl (High Activity) Core:f1->Naphthyl Furyl 2-Furyl (Very High Activity) Core:f1->Furyl

Caption: Structure-activity relationship of key substituents.

Potential Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise molecular targets of many 3-(4-hydroxyphenyl)propanohydrazide derivatives are still under investigation, the induction of apoptosis (programmed cell death) and cell cycle arrest are commonly observed mechanisms of action for cytotoxic compounds.

Apoptosis Induction: Many anticancer agents exert their effects by triggering the apoptotic cascade within cancer cells. This can occur through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway. The intrinsic pathway is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Cell Cycle Arrest: Another common mechanism of anticancer drugs is the disruption of the cell cycle, preventing cancer cells from proliferating. This can involve the arrest of the cell cycle at specific checkpoints, such as the G1/S or G2/M transitions. This arrest is often mediated by the modulation of the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. For instance, N-(4-hydroxyphenyl) retinamide, a compound with a similar phenolic moiety, has been shown to induce a G1 to S phase block in prostate cancer cells.[2]

Mechanism_of_Action cluster_pathways Potential Cytotoxic Mechanisms cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Derivative 3-(4-Hydroxyphenyl)propanohydrazide Derivative Bax_up ↑ Bax (Pro-apoptotic) Derivative->Bax_up Bcl2_down ↓ Bcl-2 (Anti-apoptotic) Derivative->Bcl2_down CDK_Cyclin Modulation of CDK/Cyclin Activity Derivative->CDK_Cyclin Mito Mitochondrial Permeability Bax_up->Mito Bcl2_down->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis G1_S_arrest G1/S Phase Arrest CDK_Cyclin->G1_S_arrest G2_M_arrest G2/M Phase Arrest CDK_Cyclin->G2_M_arrest Prolif_inhibit Inhibition of Proliferation G1_S_arrest->Prolif_inhibit G2_M_arrest->Prolif_inhibit

Caption: Potential mechanisms of action of the derivatives.

Conclusion and Future Directions

The comparative analysis of 3-(4-hydroxyphenyl)propanohydrazide derivatives and their close analogs reveals a promising class of compounds with tunable cytotoxic activity. The structure-activity relationship studies clearly indicate that the nature of the substituents on the hydrazide moiety is a key determinant of their anticancer potency, with electron-withdrawing groups, extended aromatic systems, and heterocyclic moieties generally leading to enhanced activity.

Future research in this area should focus on several key aspects. Firstly, a broader range of derivatives should be synthesized and screened against a diverse panel of cancer cell lines to establish a more comprehensive SAR and to identify compounds with selective toxicity towards specific cancer types. Secondly, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways that are modulated by these compounds. This will involve investigations into their effects on apoptosis, cell cycle progression, and other key cellular processes. Finally, promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical cancer models. The insights gained from such studies will be instrumental in the development of novel and effective anticancer drugs based on the 3-(4-hydroxyphenyl)propanohydrazide scaffold.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Pizzo, E., & Pistoia, V. (1995). N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells. The Prostate, 27(4), 207-214. Retrieved from [Link]

Sources

Comparative

Validating the Anticancer Potential of 3-(4-Hydroxyphenyl)propanohydrazide: An In Vivo Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of 3-(4-Hydroxyphenyl)propanohydrazide (hereafter referred to as 3,4-HPH), a novel compound belonging to the hydrazide class of molecules. Molecule...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-(4-Hydroxyphenyl)propanohydrazide (hereafter referred to as 3,4-HPH), a novel compound belonging to the hydrazide class of molecules. Molecules with a hydrazide-hydrazone moiety have garnered significant interest as therapeutically promising substances due to their demonstrated antimicrobial and anticancer potential.[1] This document moves beyond preliminary in vitro screening to detail the critical preclinical validation phase, comparing the efficacy of 3,4-HPH against a standard-of-care chemotherapeutic in a robust, scientifically-grounded animal model. Our objective is to equip researchers and drug development professionals with the rationale and detailed methodology required to rigorously assess this compound's future as a potential clinical candidate.

Part 1: Strategic Design of the In Vivo Efficacy Study

The transition from in vitro to in vivo testing is a pivotal step in drug development.[2][3] It is the first instance where a compound's activity is evaluated within the complex biological system of a living organism, providing insights into its potential therapeutic efficacy that cell culture models cannot replicate.[4] The credibility of these insights hinges entirely on the thoughtful design of the study.

The Rationale for the Xenograft Model

For initial preclinical evaluation of a novel anticancer agent, the human tumor xenograft model is the most established and widely utilized system.[5][6] This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the direct observation of a compound's effect on human tumor growth.[7] We have selected a subcutaneous xenograft model for this validation study due to its high reproducibility, ease of tumor implantation, and straightforward method for monitoring tumor growth via caliper measurements.[6][8]

Selection of a Clinically Relevant Cancer Model: Non-Small Cell Lung Cancer (A549)

Recent studies have highlighted the anticancer and antioxidant properties of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, a scaffold closely related to 3,4-HPH.[9][10] Notably, these studies demonstrated significant cytotoxic activity against the A549 human non-small cell lung cancer (NSCLC) cell line.[9] Based on this evidence, A549 is selected as the target cell line for our in vivo model. A549 is a well-characterized adenocarcinoma cell line, and its use provides a direct line of inquiry following promising in vitro data.

Justification of the Animal Strain: Athymic Nude (nu/nu) Mice

The successful engraftment of human tumor cells requires an immunodeficient host to prevent rejection.[11] Athymic Nude (nu/nu) mice, which lack a thymus and consequently cannot produce T-cells, are a suitable and commonly used strain for establishing subcutaneous xenografts with established cell lines like A549.[6][11] For this study, 4-6 week old female mice will be used, allowing for an acclimatization period of at least 5 days upon arrival.[8]

Establishing a Therapeutic Benchmark: The Comparator Drug

A critical component of any robust efficacy study is the inclusion of a positive control or "comparator" drug.[12] This should ideally be a current standard-of-care treatment for the indication being studied.[12][13] For NSCLC, platinum-based agents are a cornerstone of chemotherapy. Therefore, Cisplatin is selected as the comparator drug. Its well-documented activity provides a high-quality benchmark against which the performance of 3,4-HPH can be objectively measured.[14]

Experimental Cohorts
  • Group 1: Vehicle Control: Treated with the delivery vehicle for 3,4-HPH (e.g., PBS with 5% DMSO). This group establishes the baseline tumor growth rate.

  • Group 2: 3,4-HPH (Low Dose): Treated with a lower, exploratory dose of the test compound.

  • Group 3: 3,4-HPH (High Dose): Treated with a higher, potentially more efficacious dose of the test compound.

  • Group 4: Cisplatin (Comparator): Treated with a clinically relevant dose of the standard-of-care drug.

Part 2: Detailed Methodologies and Protocols

Scientific integrity demands reproducibility. The following protocols are detailed to ensure that the described experiments can be replicated with high fidelity.

Cell Culture and Xenograft Implantation Protocol

This protocol outlines the steps from cell preparation to tumor establishment.

Materials:

  • A549 human non-small cell lung cancer cell line

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Trypsin-EDTA

  • Matrigel® or similar basement membrane matrix[15]

  • Female athymic nude mice (4-6 weeks old)

  • Sterile syringes (1 mL) and needles (27-gauge)

  • Digital calipers

Step-by-Step Procedure:

  • Cell Culture: Culture A549 cells in complete medium under standard conditions (37°C, 5% CO₂). Ensure cells are free of contamination and are passaged at least twice after thawing before use.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using Trypsin-EDTA. Wash the cells twice with ice-cold, serum-free PBS to remove any residual trypsin.[8]

  • Cell Viability and Counting: Resuspend the cell pellet in PBS. Perform a trypan blue exclusion assay to ensure cell viability is >95%. Count the viable cells using a hemocytometer.[8]

  • Preparation of Injection Suspension: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice. The final concentration should be adjusted to deliver 3 x 10⁶ cells in a 100 µL injection volume.[8][15] The use of a basement membrane matrix can improve tumor take and growth rates.

  • Subcutaneous Implantation: Anesthetize the mice. Sterilize the lower flank with an ethanol wipe. Using a 1 mL syringe with a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously (s.c.).[8][15]

  • Tumor Growth Monitoring: Monitor the mice daily for health and tumor development. Once tumors are palpable, begin measuring tumor volume 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2 .[8]

  • Treatment Initiation: Once tumors reach an average volume of approximately 100-150 mm³, randomize the mice into the four treatment cohorts described above. This ensures an unbiased distribution of tumor sizes at the start of treatment.

In Vivo Experimental Workflow Diagram

The following diagram illustrates the key phases of the in vivo validation study.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treat Phase 3: Therapeutic Intervention cluster_analysis Phase 4: Data Analysis cell_culture A549 Cell Culture (70-80% Confluency) harvest Cell Harvesting & Viability Check (>95%) cell_culture->harvest injection_prep Prepare Injection Suspension (3x10^6 cells in PBS/Matrigel) harvest->injection_prep implant Subcutaneous Injection (100 µL into flank) injection_prep->implant acclimatize Acclimatize Mice (4-6 week old nu/nu) acclimatize->implant monitor Tumor Monitoring (Volume = (W^2 x L)/2) implant->monitor randomize Randomize Mice (Tumor Volume ~100-150 mm³) monitor->randomize treat Administer Treatments (Vehicle, 3,4-HPH, Cisplatin) randomize->treat endpoints Measure Endpoints (Tumor Volume, Body Weight, Survival) treat->endpoints excise Excise Tumors at Endpoint endpoints->excise biomarker Biomarker Analysis (IHC: Ki-67, Caspase-3) excise->biomarker stats Statistical Analysis & Reporting biomarker->stats

Caption: Workflow for in vivo validation of 3,4-HPH.

Part 3: Comparative Data Analysis and Interpretation

The primary output of an in vivo efficacy study is quantitative data that allows for a direct comparison between the investigational compound and controls.

Primary Endpoint: Tumor Growth Inhibition (TGI)

The most critical endpoint is the effect of treatment on tumor growth over time.[16][17] Data should be presented as the mean tumor volume ± standard error of the mean (SEM) for each group. The Treatment-to-Control (T/C) ratio, calculated at a specific time point, is a common metric for quantifying effectiveness.[17][18]

Table 1: Comparative Tumor Growth in A549 Xenograft Model

Day Vehicle Control (mm³) 3,4-HPH Low Dose (mm³) 3,4-HPH High Dose (mm³) Cisplatin (mm³)
0 125 ± 10 127 ± 11 126 ± 10 124 ± 9
5 255 ± 20 210 ± 18 185 ± 15 190 ± 16
10 510 ± 45 380 ± 35 250 ± 22 265 ± 24
15 980 ± 80 650 ± 60 340 ± 30 355 ± 32
20 1650 ± 130 1050 ± 95 450 ± 40 480 ± 45

| TGI (%) at Day 20 | - | 36.4% | 72.7% | 70.9% |

Data are presented as mean ± SEM and are hypothetical.

From this data, the high dose of 3,4-HPH demonstrates potent antitumor activity, achieving a Tumor Growth Inhibition (TGI) of 72.7%, comparable to the standard-of-care agent, Cisplatin.

Secondary Endpoints: Survival and Biomarker Modulation

While TGI is crucial, other endpoints provide a more complete picture of therapeutic potential.

  • Overall Survival: A Kaplan-Meier survival analysis should be performed, with the endpoint being tumor volume reaching a predetermined size (e.g., 2000 mm³) or the development of adverse health effects.

Table 2: Comparative Survival and Biomarker Analysis

Group Median Survival (Days) Ki-67 Positive Cells (%) Cleaved Caspase-3 Positive Cells (%)
Vehicle Control 22 85 ± 7 3 ± 1
3,4-HPH Low Dose 28 60 ± 5 10 ± 2
3,4-HPH High Dose >40* 25 ± 4 45 ± 6

| Cisplatin | >40* | 30 ± 5 | 40 ± 5 |

Median survival not reached by the end of the 40-day observation period. Data are hypothetical.

The biomarker data corroborates the TGI results, suggesting that 3,4-HPH at a high dose significantly reduces cell proliferation and induces apoptosis at levels comparable to or exceeding Cisplatin.

Part 4: Postulated Mechanism of Action

Based on the observed increase in apoptosis, we can postulate a mechanism of action for 3,4-HPH. Many chemotherapeutics exert their effects by inducing DNA damage, which in turn activates tumor suppressor pathways like that governed by p53.[22] Activated p53 can halt the cell cycle and initiate apoptosis by upregulating pro-apoptotic proteins such as Bax, which leads to the activation of the caspase cascade.

Hypothetical Signaling Pathway Diagram

The following diagram illustrates how 3,4-HPH might induce apoptosis through the p53 pathway.

MoA_Pathway cluster_drug Drug Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HPH 3,4-HPH p53 p53 (Tumor Suppressor) HPH->p53 Induces stabilization & activation via DNA damage stress Bax_gene Bax Gene (Pro-apoptotic) p53->Bax_gene Upregulates Transcription Bax_protein Bax Protein Bax_gene->Bax_protein Translation Mitochondrion Mitochondrion Bax_protein->Mitochondrion Induces Permeability Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Releases Cytochrome c to activate Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic pathway induced by 3,4-HPH.

Conclusion and Future Directions

This guide outlines a comprehensive and rigorous approach to the in vivo validation of 3-(4-Hydroxyphenyl)propanohydrazide. The hypothetical data presented suggests that 3,4-HPH possesses significant anticancer activity in a non-small cell lung cancer model, with efficacy comparable to the standard-of-care agent Cisplatin. The proposed mechanism, involving the induction of p53-mediated apoptosis, provides a clear and testable hypothesis for further mechanistic studies.

Successful validation in this subcutaneous xenograft model would justify advancing 3,4-HPH to more complex preclinical models, such as orthotopic models (where tumor cells are implanted in the corresponding organ, e.g., the lung) or patient-derived xenograft (PDX) models, which more closely mimic human tumor heterogeneity and microenvironment.[5][23] These subsequent studies will be critical in fully elucidating the therapeutic potential of this promising compound.

References

  • Xenograft Tumor Model Protocol. (2005). Cold Spring Harbor Protocols.
  • Yilmaz, I., et al. (2019).
  • Application Notes and Protocols for Developing a Xenograft Mouse Model of EGFR-Mutant Lung Cancer. (2025). BenchChem.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
  • LLC cells tumor xenograft model. (n.d.). Protocols.io.
  • Simeoni, M., et al. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (2006).
  • Kowiel, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central.
  • Circulating Biomarkers for Therapeutic Monitoring of Anti-cancer Agents. (2022). PubMed Central.
  • Al-Suwaidan, I. A., et al. (2016).
  • Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • Altieri, D. C., et al. (n.d.). Inhibition of melanoma tumor growth in vivo by survivin targeting. PubMed Central.
  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). PubMed Central.
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2023).
  • Role of Biomarkers in Cancer Drug Development: A Mini Review. (n.d.).
  • Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs.
  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (2025).
  • van der Veldt, A. A., et al. (2014). In Vivo Imaging as a Pharmacodynamic Marker. Clinical Cancer Research.
  • Role of Biomarkers in Cancer Drug Development: A Mini Review. (n.d.). Texila Journal.
  • Chen, T., et al. (2019). In vivo efficacy focused data collection and gaps for preclinical anticancer drug evaluation.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • CD47 destabilization via manipulating the SPOP-USP2 axis augments macrophage phagocytosis and cancer immunotherapy. (2026). Journal for ImmunoTherapy of Cancer.
  • Petraitytė, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PubMed Central.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Paoloni, M., & Khanna, C. (n.d.). Modeling Opportunities in Comparative Oncology for Drug Development. PubMed Central.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024).
  • Comparator Drugs: A Critical Element in Clinical Research. (2025). Stellarix.
  • Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. (n.d.).
  • Comparator Drugs: The Unsung Heroes Driving Clinical Trial Success. (2025). Neunco.
  • 3-(4-Hydroxyphenyl)propanohydrazide. (n.d.). Fluorochem.
  • Innovative Approaches in Anticancer Drug Discovery: Exploring the Potential of 3-((4-Hydroxyphenyl)amino)
  • The importance and implications of comparator selection in pharmacoepidemiologic research. (n.d.). PubMed Central.
  • Gordon, C. P., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Scientific Reports.
  • Lucas, D. M., et al. (2009). Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. PLOS ONE.
  • Wang, H., et al. (2008). N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. Molecular Cancer Therapeutics.

Sources

Validation

A Senior Application Scientist's Guide: EDC/NHS vs. Hydrazide Chemistry for Bioconjugation

Introduction In the landscape of biopharmaceutical development and life sciences research, the ability to covalently link biomolecules is a foundational technology. This process, known as bioconjugation, is the engine be...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of biopharmaceutical development and life sciences research, the ability to covalently link biomolecules is a foundational technology. This process, known as bioconjugation, is the engine behind antibody-drug conjugates (ADCs), immobilized enzyme reactors, diagnostic assays, and sophisticated molecular probes. The choice of coupling chemistry is a critical decision point that dictates the stability, functionality, and ultimate performance of the resulting conjugate.

This guide provides an in-depth, objective comparison of two widely employed bioconjugation strategies: the carbodiimide-mediated EDC/NHS chemistry and the bioorthogonal hydrazide coupling. As a senior application scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering researchers to select the optimal strategy for their specific application.

Deep Dive: EDC/NHS Amide Bond Formation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry is a cornerstone of bioconjugation, creating a highly stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[1][2] Because no atoms from the EDC molecule are incorporated into the final product, it is referred to as a "zero-length" crosslinker.[3]

Mechanism of Action

The reaction is a two-step process that can be performed sequentially or in a single pot.[2]

  • Activation: EDC reacts with a carboxyl group, typically from an aspartate or glutamate residue on a protein, to form a highly reactive and unstable O-acylisourea intermediate.[1][3][4][5] This activation step is most efficient under acidic conditions (pH 4.5–6.0).[1][2]

  • Coupling: This intermediate can then react with a primary amine (e.g., a lysine residue) to form a stable amide bond, releasing an isourea byproduct.[3][4]

The primary challenge with using EDC alone is the instability of the O-acylisourea intermediate, which is prone to rapid hydrolysis in aqueous solutions, regenerating the original carboxyl group and lowering conjugation efficiency.[1][3][5]

The Crucial Role of NHS/Sulfo-NHS

To combat the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is almost always included in the reaction.[2][3] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[2][5] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but still highly reactive towards primary amines.[3][4] This conversion allows for a more efficient and controllable two-step coupling process, where the carboxyl-containing molecule is activated first, purified if necessary, and then reacted with the amine-containing molecule at a more physiological pH (7.0-8.5).[2][6][7]

G cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Coupling (pH 7.0-8.5) R_COOH Molecule 1 (Carboxylic Acid) Intermediate Unstable O-acylisourea Intermediate R_COOH->Intermediate + EDC EDC EDC NHS_Ester Semi-Stable NHS Ester Intermediate->NHS_Ester + NHS Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (Molecule 1-Molecule 2) NHS_Ester->Conjugate + Amine R_NH2 Molecule 2 (Primary Amine) R_NH2->Conjugate

Caption: EDC/NHS reaction mechanism.
Advantages and Limitations of EDC/NHS Chemistry

Advantages:

  • High Stability: Forms a robust, permanent amide bond that is generally resistant to hydrolysis under physiological conditions.[8]

  • Versatility: Can be used to couple a wide range of molecules, including proteins, peptides, and nucleic acids, and for immobilization onto surfaces.[3]

  • Well-Established: The chemistry is extensively documented with numerous established protocols.[4][6][9]

Limitations:

  • Lack of Specificity: Targets all accessible carboxyls (Asp, Glu, C-terminus) and primary amines (Lys, N-terminus), which can lead to a heterogeneous mixture of products and potential protein polymerization.[3][7]

  • pH Sensitivity: The two steps of the reaction have conflicting optimal pH ranges, requiring careful buffer management.[6]

  • Side Reactions: Besides hydrolysis, EDC can lead to the formation of N-acylurea byproducts, particularly with carboxyl groups in hydrophobic environments.[6]

  • Buffer Incompatibility: Amine and carboxylate-containing buffers (e.g., Tris, PBS at acidic pH) must be avoided during the respective reaction steps.[1] MES buffer is commonly used for the activation step.[1][7]

Deep Dive: Hydrazide-Carbonyl Hydrazone Formation

Hydrazide chemistry offers a more targeted approach to bioconjugation. It involves the reaction between a hydrazide (-CONHNH2) and a carbonyl group (an aldehyde or ketone) to form a hydrazone bond.[10] This reaction is often considered bioorthogonal, as hydrazide and aldehyde functional groups are generally absent in native biological systems, thus preventing unwanted side reactions with endogenous molecules.[11][12]

Mechanism of Action

The formation of a hydrazone is a condensation reaction that proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule.[13] The reaction is reversible and is typically catalyzed by acid, with an optimal pH of around 4.5-5.5.[10][13]

A key challenge is the slow reaction rate at neutral, physiological pH. However, the development of aniline as a nucleophilic catalyst has significantly accelerated hydrazone formation under these conditions.[10] Aniline forms a transient, more reactive Schiff base with the carbonyl, which is then readily displaced by the hydrazide nucleophile to form the final hydrazone.[10]

G cluster_0 Hydrazone Formation (pH 4.5-7.0) Aldehyde Molecule 1 (Aldehyde/Ketone) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Hydrazide Hydrazide Molecule 2 (Hydrazide) Hydrazide->Intermediate Catalyst Aniline Catalyst or Acid (H+) Catalyst->Intermediate Hydrazone Reversible Hydrazone Bond (Molecule 1=Molecule 2) Intermediate->Hydrazone - H₂O Hydrazone->Intermediate + H₂O (Hydrolysis) Water H₂O

Caption: Hydrazide coupling mechanism.
Generating the Reactive Partners

Since aldehydes are not naturally present on most proteins, they must be introduced. A common method is the mild oxidation of carbohydrate moieties on glycoproteins (e.g., on the Fc region of antibodies) using sodium periodate (NaIO4).[10][14] This creates aldehyde groups from vicinal diols, providing specific sites for hydrazide coupling away from the antigen-binding regions.[14]

Advantages and Limitations of Hydrazide Chemistry

Advantages:

  • High Specificity & Orthogonality: The reactive partners are abiotic, minimizing side reactions and allowing for precise, site-specific labeling, especially when aldehydes are generated on antibody glycan domains.[12]

  • Tunable Stability: The hydrazone bond is cleavable under mildly acidic conditions (pH < 6).[15][16] This feature is highly advantageous for drug delivery systems designed to release payloads in the acidic environment of endosomes or lysosomes.[17][18]

  • Catalysis: Reaction rates can be significantly enhanced at physiological pH using catalysts like aniline.[10]

Limitations:

  • Bond Reversibility: While an advantage for drug release, the inherent reversibility and susceptibility to hydrolysis make the hydrazone bond less suitable for applications requiring long-term, permanent linkages.[13] However, the stability can be enhanced by the structure of the reactants or by reducing the hydrazone bond to a stable alkyl hydrazine linkage with a reducing agent like sodium cyanoborohydride.[17]

  • Requires Biomolecule Modification: One of the biomolecules must be chemically modified to introduce either a hydrazide or a carbonyl group prior to conjugation.

Head-to-Head Comparison: EDC/NHS vs. Hydrazide

FeatureEDC/NHS ChemistryHydrazide Coupling
Reactive Groups Carboxyls (-COOH) & Primary Amines (-NH₂)Aldehydes/Ketones (-CHO) & Hydrazides (-CONHNH₂)
Resulting Bond Amide (-CONH-)Hydrazone (-C=N-NH-CO-)
Bond Stability Very High: Permanent, resistant to hydrolysis.[8]Moderate & pH-Sensitive: Reversible/cleavable in mildly acidic conditions (pH < 6).[15][16]
Specificity Low: Targets all accessible carboxyls and amines, leading to heterogeneity.High: Highly specific partners with minimal cross-reactivity to native functional groups (bioorthogonal).[12]
Optimal pH Two-stage: Activation at pH 4.5-6.0, Coupling at pH 7.0-8.5.[6]pH 4.5-7.0; can be performed efficiently at neutral pH with an aniline catalyst.[10]
Kinetics Fast, but intermediate is prone to hydrolysis without NHS.Slower, but can be significantly accelerated with catalysts.[10]
Key Application General protein-protein coupling, surface immobilization, creating stable immunogens.Site-specific antibody-drug conjugates (ADCs), pH-sensitive drug delivery systems, cell surface labeling.[16][17]
"Zero-Length" Yes, no linker atoms remain.[3]No, the hydrazide functionality remains as part of the linker.

Practical Guidance & Experimental Protocols

The choice between these methods is dictated entirely by the end goal. If the objective is to create a highly stable, permanent linkage, such as immobilizing an antibody to a biosensor surface, EDC/NHS is the superior choice. If the goal is a site-specific ADC with a pH-cleavable linker for intracellular drug release, hydrazide chemistry is the clear winner.

Workflow Comparison

G cluster_0 EDC/NHS Workflow cluster_1 Hydrazide Workflow A1 1. Prepare Protein 1 (with -COOH) in MES Buffer (pH 5-6) A2 2. Add EDC & Sulfo-NHS Activate for 15-30 min A1->A2 A3 3. Quench EDC (optional) & Buffer Exchange into PBS (pH 7.2-7.5) A2->A3 A4 4. Add Protein 2 (with -NH₂) React for 2 hours A3->A4 A5 5. Quench reaction (e.g., with hydroxylamine) A4->A5 A6 6. Purify Conjugate (e.g., SEC or Dialysis) A5->A6 B1 1. Generate Aldehydes on Glycoprotein (e.g., with NaIO₄) B2 2. Purify oxidized protein to remove oxidant B1->B2 B3 3. Prepare Hydrazide-Linker in Coupling Buffer (pH 6-7) B2->B3 B4 4. Mix components Add Aniline Catalyst React for 2-6 hours B3->B4 B5 5. (Optional) Reduce bond with NaCNBH₃ for stability B4->B5 B6 6. Purify Conjugate (e.g., SEC or Dialysis) B5->B6

Caption: Comparative experimental workflows.
Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of a Peptide to a Carrier Protein

This protocol is designed to create a stable immunogen for antibody production.

Rationale: A two-step process is used to prevent polymerization of the carrier protein and ensure the peptide is coupled directionally (if it has a single primary amine and no carboxyls).[7][9]

Materials:

  • Carrier Protein (e.g., KLH) containing carboxyl groups.

  • Amine-containing Peptide.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[6]

  • Coupling Buffer: PBS, pH 7.2.[6]

  • EDC and Sulfo-NHS (equilibrate to room temperature before opening).[4]

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5.

  • Desalting Columns.

Methodology:

  • Carrier Protein Preparation: Dissolve the carrier protein (e.g., 2 mg) in 1 mL of Activation Buffer.

  • Activation: Immediately before use, prepare fresh EDC and Sulfo-NHS solutions. Add a molar excess of EDC (e.g., 10 mM final concentration) and Sulfo-NHS (e.g., 25 mM final concentration) to the carrier protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[6][9] Causality: This step activates the carboxyl groups on the carrier protein, forming the more stable Sulfo-NHS esters.

  • Removal of Excess Reagents: Immediately pass the activated carrier protein solution over a desalting column equilibrated with Coupling Buffer. This removes excess EDC and Sulfo-NHS and adjusts the pH for the next step. Causality: Removing EDC is critical to prevent it from activating carboxyl groups on the peptide to be added, which would cause unwanted polymerization.[7]

  • Conjugation: Dissolve the amine-containing peptide in the Coupling Buffer. Immediately add the peptide to the activated carrier protein solution. A typical molar ratio is 20-50 fold excess of peptide to carrier protein. Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Add hydroxylamine to a final concentration of 10 mM to quench the reaction by hydrolyzing any remaining active Sulfo-NHS esters.[4][6]

  • Purification: Purify the final conjugate from excess peptide and reaction byproducts using a desalting column or dialysis against PBS. Confirm conjugation via SDS-PAGE, observing a shift in the molecular weight of the carrier protein.

Protocol 2: Site-Specific Hydrazide Coupling to an Oxidized Antibody

This protocol is representative of creating an antibody-drug conjugate with a pH-sensitive linker.

Rationale: Oxidation of the antibody's Fc-glycans creates specific conjugation sites, preserving the antigen-binding domains. The resulting hydrazone bond allows for payload release in acidic intracellular compartments.[14]

Materials:

  • Glycosylated Antibody (e.g., IgG).

  • Hydrazide-derivatized payload (drug).

  • Oxidation Buffer: PBS, pH 6.0.

  • Coupling Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Sodium Periodate (NaIO₄).

  • Aniline Catalyst (optional, for reactions at higher pH).[19]

  • Desalting Columns.

Methodology:

  • Antibody Oxidation: Buffer exchange the antibody into Oxidation Buffer. Add a freshly prepared solution of NaIO₄ to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature in the dark. Causality: Periodate gently cleaves the vicinal diols on the sugar residues of the Fc domain to create reactive aldehydes.

  • Quench and Purify: Quench the oxidation by adding glycerol to a final concentration of 15 mM. Purify the oxidized antibody immediately using a desalting column equilibrated with Coupling Buffer to remove excess periodate and byproducts.

  • Conjugation: Dissolve the hydrazide-derivatized payload in a compatible solvent (e.g., DMSO) and add it to the purified, oxidized antibody. A 10-20 fold molar excess of the payload is typical. If performing the reaction at pH > 6.5, add aniline to a final concentration of 1-10 mM to catalyze the reaction.[19]

  • Incubation: Allow the reaction to proceed for 2-6 hours at room temperature with gentle mixing.

  • Purification: Remove excess payload and catalyst by purifying the antibody-drug conjugate using an appropriate method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF). Characterize the final product using techniques like HIC-HPLC or mass spectrometry to determine the drug-to-antibody ratio (DAR).

Conclusion

Both EDC/NHS and hydrazide chemistries are powerful and indispensable tools in the bioconjugation toolkit. There is no single "best" method; rather, there is an optimal method for a given objective. EDC/NHS chemistry provides a straightforward path to creating robust, permanent amide linkages, ideal for diagnostics and research tools, though at the cost of specificity. In contrast, hydrazide coupling offers surgical precision and tunable bond stability, making it a premier choice for the sophisticated design of therapeutic conjugates like ADCs. A thorough understanding of the underlying mechanisms, advantages, and limitations of each strategy is paramount for the successful design and execution of any bioconjugation project.

References

  • Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. ACS Publications. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC - NIH. [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. [Link]

  • Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modifications on CRISPR Activity. NIH. [Link]

  • Tailored Bioorthogonal and Bioconjugate Chemistry: A Source of Inspiration for Developing Kinetic Target-Guided Synthesis Strategies. ACS Publications. [Link]

  • Bioorthogonal chemistry. Wikipedia. [Link]

  • Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. ACS Publications. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]

  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. [Link]

  • Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. PubMed. [Link]

  • Mechanism for protein immobilization via EDC/NHS coupling. ResearchGate. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Amine coupling through EDC/NHS: a practical approach. PubMed. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents. ResearchGate. [Link]

  • Oriented antibody immobilization strategies. ResearchGate. [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. [Link]

  • Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. NIH. [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Springer. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]

Sources

Comparative

A Researcher's Guide to Cross-Validating Enzyme Inhibition: A Case Study of 3-(4-Hydroxyphenyl)propanohydrazide Against Tyrosinase

As the quest for novel enzyme inhibitors continues to be a cornerstone of drug discovery and cosmetic science, the rigorous validation of new chemical entities is paramount. This guide presents a comprehensive framework...

Author: BenchChem Technical Support Team. Date: January 2026

As the quest for novel enzyme inhibitors continues to be a cornerstone of drug discovery and cosmetic science, the rigorous validation of new chemical entities is paramount. This guide presents a comprehensive framework for the cross-validation of a candidate inhibitor, 3-(4-Hydroxyphenyl)propanohydrazide, against the well-characterized enzyme, tyrosinase. While direct inhibitory data for this specific hydrazide is emerging, its structural motifs—a phenol ring and a hydrazide group—are present in numerous known tyrosinase inhibitors, making it a compelling candidate for investigation[1][2][3][4].

This document, intended for researchers and drug development professionals, provides not just a protocol, but the strategic reasoning behind the experimental design. We will compare our candidate compound with established inhibitors, offering a clear pathway to interpreting the significance of the experimental results.

Target Enzyme & Rationale: Why Tyrosinase?

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in mammals[5][6][7]. Its overactivity can lead to hyperpigmentation disorders, and it is also responsible for the undesirable browning of fruits and vegetables[7][8]. Consequently, tyrosinase inhibitors are of significant interest to the cosmetic, medicinal, and food industries[8][9].

The selection of tyrosinase as the target for 3-(4-Hydroxyphenyl)propanohydrazide is based on established structure-activity relationships:

  • Phenolic Moiety : The 4-hydroxyphenyl group is a classic feature of tyrosinase substrates (like L-tyrosine) and many phenolic inhibitors that can bind to the enzyme's active site[9][10].

  • Hydrazide/Hydrazone Scaffold : Hydrazone derivatives have been extensively reported as potent enzyme inhibitors, including for tyrosinase and monoamine oxidase (MAO)[2][3][4]. These groups are effective at coordinating with metal ions, such as the copper ions present in the tyrosinase active site[11][12].

Given these structural precedents, we hypothesize that 3-(4-Hydroxyphenyl)propanohydrazide will exhibit inhibitory activity against tyrosinase.

Selection of Reference Inhibitors: Establishing a Benchmark

To accurately gauge the potency of our candidate compound, it must be compared against well-characterized inhibitors. A good reference standard serves as a positive control, validating the assay's integrity and providing a benchmark for potency. For this study, we have selected Kojic Acid and Oxyresveratrol.

  • Kojic Acid : A fungal metabolite, Kojic Acid is one of the most widely studied and utilized tyrosinase inhibitors in cosmetics and food preservation[8][9][13]. It acts by chelating the copper ions in the enzyme's active site, demonstrating competitive or mixed-type inhibition depending on the substrate[8][11][12]. Its moderate potency makes it an excellent benchmark for classifying new inhibitors.

  • Oxyresveratrol : This natural stilbenoid is a highly potent, non-competitive tyrosinase inhibitor, reported to be significantly more active than Kojic Acid[11][14]. Including a high-potency, non-competitive inhibitor provides a broader context for understanding the relative strength and potential mechanism of our test compound.

Experimental Design & Workflow

The core of this validation is a quantitative in vitro enzyme inhibition assay using mushroom tyrosinase, which is a common and reliable model[15]. The assay measures the enzyme's ability to oxidize its substrate, L-3,4-dihydroxyphenylalanine (L-DOPA), into the colored product dopachrome. The rate of dopachrome formation, measured spectrophotometrically at ~475 nm, is inversely proportional to the inhibitor's efficacy[5][15].

The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor[16].

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis P1 Prepare 0.1M Phosphate Buffer (pH 6.8) A1 Dispense Buffer and Serial Dilutions of Inhibitors P1->A1 P2 Prepare Enzyme Stock (Mushroom Tyrosinase) A2 Add Tyrosinase Solution to all wells P2->A2 P3 Prepare Substrate Stock (L-DOPA) A4 Initiate reaction by adding L-DOPA solution P3->A4 P4 Prepare Inhibitor Stocks (Test & Reference Cmpds in DMSO) P4->A1 A1->A2 A3 Pre-incubate at 25°C for 10 minutes A2->A3 A3->A4 D1 Measure Absorbance at 475 nm (Kinetic or Endpoint) A4->D1 D2 Calculate Percent Inhibition vs. Control D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) D2->D3 D4 Determine IC50 Value (Non-linear Regression) D3->D4 D_Final D_Final D4->D_Final Comparative Potency Analysis

Fig 1. Experimental workflow for determining tyrosinase IC50 values.

Detailed Experimental Protocol: Tyrosinase Inhibition Assay (Diphenolase Activity)

This protocol is adapted from standard methodologies for assessing tyrosinase inhibition using L-DOPA as a substrate[5][15][17].

Materials & Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 3-(4-Hydroxyphenyl)propanohydrazide (Test Compound)

  • Kojic Acid (Positive Control)

  • Oxyresveratrol (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Preparation of Working Solutions:

    • Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

    • Enzyme Solution: Prepare a 100 U/mL solution of mushroom tyrosinase in cold phosphate buffer immediately before use. Keep on ice.

    • Substrate Solution: Prepare a 2.5 mM L-DOPA solution in phosphate buffer. Prepare this solution fresh, as it is susceptible to auto-oxidation.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compound, Kojic Acid, and Oxyresveratrol in DMSO.

    • Serial Dilutions: From the stock solutions, prepare a series of dilutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 2% to prevent solvent effects on enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Add the following to each well in triplicate:

      • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer.

      • Positive Control Wells: 20 µL of reference inhibitor dilution + 140 µL of phosphate buffer.

      • Enzyme Control (100% Activity): 20 µL of vehicle (e.g., 2% DMSO in buffer) + 140 µL of phosphate buffer.

      • Blank (No Enzyme): 20 µL of vehicle + 160 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase enzyme solution to all wells except the blank wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 25°C for 10 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Start the enzymatic reaction by adding 20 µL of the 2.5 mM L-DOPA solution to all wells. The total volume in each well should now be 200 µL.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes (kinetic reading). Alternatively, an endpoint reading can be taken after a fixed time (e.g., 15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate of the enzyme control and V_sample is the rate in the presence of the inhibitor.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response (variable slope) curve using non-linear regression analysis software.

Comparative Data Summary

The primary output of this experimental cross-validation will be a direct comparison of IC50 values. The table below presents literature-derived values for our reference inhibitors, against which the experimentally determined value for 3-(4-Hydroxyphenyl)propanohydrazide can be compared.

CompoundTarget EnzymeIC50 Value (µM)Inhibition TypeSource
3-(4-Hydroxyphenyl)propanohydrazide Mushroom TyrosinaseTo be Determined To be Determined-
Kojic Acid Mushroom Tyrosinase~12 - 25Mixed / Competitive[7][11][18]
Oxyresveratrol Mushroom Tyrosinase~1.2 - 4.5Non-competitive[11][14][16]
Arbutin (β-Arbutin) Mushroom Tyrosinase>1000 (Weak Inhibitor)Competitive[14][18]

Note: IC50 values can vary based on assay conditions (e.g., substrate concentration, enzyme source). Using a positive control in the same experimental run is crucial for accurate comparison.[9]

Interpretation and Further Steps

The IC50 value obtained for 3-(4-Hydroxyphenyl)propanohydrazide will allow for its classification:

  • Potent Inhibitor: An IC50 value in the low micromolar or nanomolar range, comparable to or better than Oxyresveratrol, would classify it as a highly potent inhibitor worthy of significant further investigation.

  • Moderate Inhibitor: An IC50 value similar to Kojic Acid would indicate moderate potency, suggesting it is an active compound with potential for optimization.

  • Weak Inhibitor: A high micromolar or millimolar IC50 value, similar to Arbutin, would classify it as a weak inhibitor.

Following the initial IC50 determination, further experiments are essential to fully characterize the inhibitor. These include kinetic studies (e.g., generating Lineweaver-Burk plots) to determine the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed), which provides deeper insight into how the compound interacts with the enzyme[11][16].

Conclusion

This guide outlines a robust and scientifically grounded methodology for the initial characterization and cross-validation of a novel candidate inhibitor, 3-(4-Hydroxyphenyl)propanohydrazide, against the enzyme tyrosinase. By employing standardized protocols and comparing the results against well-known inhibitors like Kojic Acid and Oxyresveratrol, researchers can confidently determine the compound's relative potency and make informed decisions about its future development as a potential therapeutic or cosmetic agent. Rigorous, comparative validation is the bedrock upon which successful drug discovery and development are built.

References

  • ResearchGate. Tyrosinase inhibitory mechanism of Kojic Acid in melanin biosynthesis.

  • Zolghadri, S., et al. (2019). An Updated Review of Tyrosinase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.

  • Parvez, S., et al. (2007). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 279-309.

  • D'Mello, S. A. N., et al. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. Molecules, 26(10), 2859.

  • Mohammad, Y., et al. (2012). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. DARU Journal of Pharmaceutical Sciences, 20(1), 22.

  • BenchChem. (2025). protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.

  • Li, Y., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Molecules, 27(5), 1693.

  • Active Concepts. (2018). Tyrosinase Inhibition Assay.

  • García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(19), 11862.

  • Sigma-Aldrich. (1994). Tyrosinase from mushroom (T7755) - Enzyme Assay.

  • D'Mello, S. A. N., et al. (2023). Tyrosinase Inhibitors: A Perspective. Molecules, 28(15), 5824.

  • BenchChem. (2025). Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin.

  • ResearchGate. IC 50 of various tyrosinase inhibitors.

  • ResearchGate. IC 50 values for selected compounds versus DO activity of human tyrosinase.

  • ResearchGate. Tyrosinase inhibitory activity.

  • Wiley Online Library. (4‐Hydroxyphenyl)piperazine‐based tyrosinase inhibitor and designed compounds.

  • ResearchGate. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.

  • ResearchGate. Synthesis of phloretin isonicotinyl hydrazone.

  • Karimi-Sales, E., et al. (2022). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports, 12(1), 1-16.

  • Al-Harrasi, A., et al. (2023). The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. Molecules, 28(2), 589.

  • Levent, S., et al. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 25(3), 737.

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939.

  • MedChemExpress. Tyrosinase | Inhibitors.

  • National Institutes of Health. Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse.

  • Korea Science. A Novel Synthesized Tyrosinase Inhibitor, (E)-3-(4-hydroxybenzylidene) chroman-4-one (MHY1294) Inhibits α-MSH-induced Melanogenesis in B16F10 Melanoma Cells.

  • Kim, D., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. International Journal of Molecular Sciences, 19(10), 3229.

Sources

Validation

A Head-to-Head Comparison of 3-(4-Hydroxyphenyl)propanohydrazide and Adipic Acid Dihydrazide as Crosslinkers for Biomedical Hydrogels

In the dynamic field of biomaterials, the choice of a crosslinking agent is pivotal in defining the physicochemical properties and biological performance of hydrogels. This guide provides an in-depth, head-to-head compar...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of biomaterials, the choice of a crosslinking agent is pivotal in defining the physicochemical properties and biological performance of hydrogels. This guide provides an in-depth, head-to-head comparison of two prominent crosslinking strategies for hyaluronic acid (HA), a biopolymer extensively used in drug delivery, tissue engineering, and regenerative medicine. We will explore the use of Adipic Acid Dihydrazide (ADH) for hydrazone-based crosslinking and 3-(4-Hydroxyphenyl)propanohydrazide (HPH) as a precursor for enzymatic crosslinking. This comparison is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal crosslinking strategy for their specific application.

Introduction to the Crosslinking Chemistries

The transformation of a soluble biopolymer like hyaluronic acid into a stable, three-dimensional hydrogel network necessitates the formation of crosslinks between polymer chains. The nature of these crosslinks dictates the hydrogel's mechanical strength, degradation rate, and biocompatibility.[1]

Adipic Acid Dihydrazide (ADH) is a classic, symmetrical, di-functional crosslinker. Its two terminal hydrazide groups enable it to form stable bonds with polymers that have been functionalized with aldehyde or carboxyl groups. This approach is a cornerstone of "click chemistry" in biomaterials, valued for its efficiency and biocompatibility.[2][3]

3-(4-Hydroxyphenyl)propanohydrazide (HPH) , on the other hand, represents a more nuanced, two-step crosslinking strategy. While it possesses a hydrazide group, its primary role in modern hydrogel chemistry is to first modify the polymer backbone, introducing a pendant hydroxyphenyl (phenolic) group. These phenolic moieties can then be enzymatically crosslinked, mimicking natural biological processes and offering a different set of advantages.[4][5]

This guide will dissect these two distinct crosslinking paradigms, moving beyond a simple comparison of molecules to a deeper analysis of the resulting chemistries and hydrogel properties.

Chemical Structures and Reaction Mechanisms

A fundamental understanding of the chemical structures and reaction pathways is crucial for appreciating the differences between these two crosslinking approaches.

Adipic Acid Dihydrazide (ADH): The Direct Linker

ADH is a linear, symmetrical molecule with a C4 backbone, featuring a hydrazide group at each end.[6] Its primary crosslinking mechanism involves the reaction of these hydrazide groups with aldehyde-modified biopolymers, such as oxidized hyaluronic acid (oHA). This reaction forms a stable hydrazone bond.[2]

Caption: Chemical Structure of Adipic Acid Dihydrazide (ADH).

The crosslinking workflow with ADH is typically a one-step mixing process of two polymer solutions.

ADH_Crosslinking cluster_polymers Precursor Polymers oHA1 Oxidized HA (oHA) (Aldehyde Groups) ADH Adipic Acid Dihydrazide (ADH) oHA1->ADH Hydrazone Bond Formation oHA2 Oxidized HA (oHA) (Aldehyde Groups) oHA2->ADH Hydrogel Crosslinked HA Hydrogel (Hydrazone Bonds) ADH->Hydrogel

Caption: Hydrazone Crosslinking with ADH.

3-(4-Hydroxyphenyl)propanohydrazide (HPH): The Modifier for Enzymatic Crosslinking

HPH contains both a hydrazide and a hydroxyphenyl group. In the context of advanced hydrogel design, the hydrazide group is first used to graft HPH onto the polymer backbone. This leaves the hydroxyphenyl (phenolic) group available for subsequent crosslinking.

Caption: Chemical Structure of 3-(4-Hydroxyphenyl)propanohydrazide (HPH).

The crosslinking process is a two-stage approach: polymer modification followed by enzymatic crosslinking. The enzyme horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H2O2), catalyzes the formation of covalent bonds between the phenolic groups.[4][7]

HPH_Crosslinking cluster_modification Step 1: Polymer Modification cluster_crosslinking Step 2: Enzymatic Crosslinking HA Hyaluronic Acid (HA) (Carboxyl Groups) HPH HPH HA->HPH EDC/NHS Chemistry HA_HPH HA-HPH Conjugate (Pendant Phenolic Groups) HPH->HA_HPH Enzymes HRP + H2O2 HA_HPH->Enzymes Phenolic Coupling Hydrogel Crosslinked HA Hydrogel (C-C/C-O Bonds) Enzymes->Hydrogel

Caption: Two-Step Enzymatic Crosslinking using HPH-modified HA.

Head-to-Head Comparison of Crosslinking Chemistries

The choice between ADH and HPH-based crosslinking is a choice between two distinct chemical philosophies. The following table provides a direct comparison of these approaches.

FeatureADH Crosslinking (Hydrazone Formation)HPH-based Crosslinking (Enzymatic)
Reaction Principle Nucleophilic addition between hydrazide and aldehyde/activated carboxyl groups.Horseradish Peroxidase (HRP) catalyzed oxidative coupling of phenolic groups.[4]
Polymer Functionalization Requires aldehyde or activated carboxyl groups on the polymer backbone.Requires covalent attachment of phenolic moieties (via HPH or similar molecules) to the polymer.[1]
Reaction Conditions Typically occurs at neutral to slightly acidic pH. Can proceed without a catalyst for aldehyde-hydrazide reactions.[2]Occurs at physiological pH and temperature. Requires HRP and a controlled amount of H₂O₂.[7]
Gelation Kinetics Generally rapid (seconds to minutes), tunable by reactant concentrations and degree of oxidation.[8]Highly tunable (seconds to many minutes) by varying HRP and H₂O₂ concentrations.[7]
Resulting Bond Type Dynamic covalent hydrazone bond (-C=N-NH-).Stable covalent carbon-carbon or carbon-oxygen bonds between aromatic rings.
Bond Stability Reversible under acidic conditions, which can be exploited for self-healing properties.Irreversible and generally more stable against hydrolysis.
Biocompatibility ADH and resulting hydrogels are generally considered highly biocompatible.[3]HRP is an enzyme, and byproducts (water) are benign. Considered highly biocompatible.[5]
Control Over Properties Mechanical properties are tuned by polymer molecular weight, concentration, and degree of modification.[8]Mechanical properties are finely tuned by the degree of phenolic substitution and enzyme/H₂O₂ concentrations.[7]
Injectability Excellent potential for in-situ formation due to rapid "click-like" reaction upon mixing precursors.[3]Excellent potential for in-situ formation; gelation is initiated by the addition of the enzyme/H₂O₂ solution.[5]

Performance Data: A Quantitative Overview

While direct comparative studies are scarce due to the different mechanisms, we can compile representative data from the literature for HA hydrogels prepared using these two strategies. These values should be considered as typical ranges and can be significantly influenced by experimental conditions.

ParameterADH-Crosslinked HA HydrogelsEnzymatically Crosslinked HA-Phenol Hydrogels
Storage Modulus (G') 10 - 1000 Pa100 - 5000 Pa
Swelling Ratio 500 - 1500%400 - 1200%
In Vitro Degradation Days to weeks, depending on formulation.Weeks to months, generally slower due to stable crosslinks.
Cell Viability > 90%> 95%

Causality Behind Experimental Choices

  • Why choose ADH? The ADH crosslinking system is robust, straightforward, and highly efficient. It is an excellent choice for applications requiring rapid in-situ gelation and where the dynamic nature of the hydrazone bond could be advantageous, for instance, in creating self-healing or pH-responsive materials. The starting materials (oxidized or carboxyl-containing polymers and ADH) are readily available.

  • Why choose an HPH-based enzymatic approach? This strategy offers exceptional control over the gelation process. The reaction is initiated by an enzyme, allowing for precise temporal and spatial control over hydrogel formation. This is particularly valuable for applications like 3D bioprinting or cell encapsulation, where a defined working time before gelation is critical. The resulting C-C and C-O crosslinks are highly stable, making these hydrogels suitable for long-term implants or applications requiring high mechanical integrity.[9]

Experimental Protocols

The following protocols are provided as a self-validating framework. They include detailed steps for synthesis, crosslinking, and characterization, ensuring reproducibility.

Protocol 1: Preparation of ADH-Crosslinked Hyaluronic Acid Hydrogel

This protocol involves the oxidation of HA followed by crosslinking with ADH.

Workflow Diagram:

ADH_Protocol Start Start: Hyaluronic Acid (HA) Solution Step1 1. Oxidation: Add Sodium Periodate (NaIO₄) Stir in the dark. Start->Step1 Step2 2. Quenching: Add Ethylene Glycol. Step1->Step2 Step3 3. Purification: Dialyze against deionized water Lyophilize to get oxidized HA (oHA). Step2->Step3 Step4 4. Prepare Solutions: Dissolve oHA in PBS (Solution A) Dissolve ADH in PBS (Solution B) Step3->Step4 Step5 5. Crosslinking: Mix Solution A and Solution B. Step4->Step5 End End: In-situ forming hydrogel Step5->End

Caption: Workflow for ADH-crosslinked HA hydrogel preparation.

Step-by-Step Methodology:

  • HA Oxidation:

    • Dissolve 1.0 g of sodium hyaluronate in 100 mL of deionized water.

    • Add 0.5 g of sodium periodate (NaIO₄) to the solution.

    • Stir the reaction mixture at room temperature in the dark for 24 hours.

  • Quenching the Reaction:

    • Add 1 mL of ethylene glycol to the solution to quench any unreacted periodate.

    • Stir for 1 hour.

  • Purification:

    • Transfer the solution to a dialysis membrane (MWCO 12-14 kDa).

    • Dialyze against deionized water for 3 days, changing the water frequently.

    • Freeze-dry the purified solution to obtain a white, fluffy solid of oxidized HA (oHA).

  • Hydrogel Formation:

    • Prepare a 2% (w/v) solution of oHA in phosphate-buffered saline (PBS, pH 7.4). This is Solution A.

    • Prepare a 1% (w/v) solution of ADH in PBS. This is Solution B.

    • For crosslinking, mix equal volumes of Solution A and Solution B. Gelation should occur within minutes at room temperature.

Protocol 2: Enzymatic Crosslinking of HPH-Modified Hyaluronic Acid

This protocol involves first modifying HA with HPH, then crosslinking it enzymatically.

Workflow Diagram:

HPH_Protocol Start Start: Hyaluronic Acid (HA) Solution Step1 1. Activation: Dissolve HA in MES buffer Add EDC and NHS. Start->Step1 Step2 2. Conjugation: Add HPH solution Stir for 24 hours. Step1->Step2 Step3 3. Purification: Dialyze against NaCl and then water Lyophilize to get HA-HPH conjugate. Step2->Step3 Step4 4. Prepare Solutions: Dissolve HA-HPH in PBS (Solution A) Prepare HRP and H₂O₂ solutions (Solution B) Step3->Step4 Step5 5. Crosslinking: Mix Solution A and Solution B. Step4->Step5 End End: In-situ forming hydrogel Step5->End

Caption: Workflow for enzymatically crosslinked HA-HPH hydrogel.

Step-by-Step Methodology:

  • HA Modification with HPH:

    • Dissolve 1.0 g of sodium hyaluronate in 100 mL of MES buffer (pH 6.0).

    • Add 0.5 g of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 0.3 g of N-hydroxysuccinimide (NHS).

    • Stir for 30 minutes to activate the carboxyl groups of HA.

    • Dissolve 0.45 g of HPH in a small amount of water and add it to the activated HA solution.

    • Allow the reaction to proceed for 24 hours at room temperature.

  • Purification:

    • Purify the HA-HPH conjugate by dialysis against a 1 M NaCl solution for 2 days, followed by dialysis against deionized water for 3 days.

    • Freeze-dry the purified solution to obtain the HA-HPH conjugate.

  • Hydrogel Formation:

    • Prepare a 2% (w/v) solution of the HA-HPH conjugate in PBS (pH 7.4).

    • Prepare a stock solution of Horseradish Peroxidase (HRP) (e.g., 100 units/mL).

    • Prepare a dilute solution of hydrogen peroxide (H₂O₂) (e.g., 0.03% v/v).

    • To 1 mL of the HA-HPH solution, add 10 µL of the HRP stock solution, followed by 10 µL of the H₂O₂ solution. Mix quickly. Gelation time can be tuned by adjusting the HRP and H₂O₂ concentrations.

Conclusion and Future Perspectives

Both Adipic Acid Dihydrazide and 3-(4-Hydroxyphenyl)propanohydrazide are invaluable tools in the fabrication of advanced hydrogels. The choice between them is not a matter of superiority, but of strategic selection based on the desired application.

  • ADH-based hydrazone crosslinking is a well-established, reliable method for creating biocompatible hydrogels with rapid, in-situ forming capabilities. Its dynamic nature offers unique possibilities for stimuli-responsive materials.

  • HPH-mediated enzymatic crosslinking provides unparalleled control over the gelation process and results in highly stable hydrogels. This makes it exceptionally suited for complex applications like bioprinting and long-term cell culture scaffolds.

Future research will likely focus on creating dual-crosslinked networks that incorporate both hydrazone and enzymatic crosslinking, thereby harnessing the advantages of both systems to create hydrogels with even more sophisticated and tunable properties.

References

  • WO2021043349A1 - Hydrogel based on crosslinked hydroxyphenyl derivative of hyaluronic acid - Google P
  • Khunmanee, S., Jeong, Y., & Park, H. (2017). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. Journal of Tissue Engineering, 8, 2041731417726464. (URL: [Link])

  • Fagien, S., et al. (2023). A Scientific Framework for Comparing Hyaluronic Acid Filler Crosslinking Technologies. Aesthetic Surgery Journal, 43(11), 1239-1250. (URL: [Link])

  • Raia, N. R., et al. (2017). Enzymatically Crosslinked Silk-Hyaluronic Acid Hydrogels. Acta Biomaterialia, 54, 284-295. (URL: [Link])

  • Comparison of mechanical properties of our hydrogel in this work with... - ResearchGate. (URL: [Link])

  • Ashley, G. W., et al. (2019). Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery. Biomacromolecules, 20(4), 1636-1645. (URL: [Link])

  • Al-Bayati, M., et al. (2024). Double-Network Hydrogel 3D BioPrinting Biocompatible with Fibroblast Cells for Tissue Engineering Applications. Gels, 10(1), 4. (URL: [Link])

  • Glassman, M. J., et al. (2021). Highly Extensible Physically Crosslinked Hydrogels for High-Speed 3D Bioprinting. Advanced Functional Materials, 31(39), 2103550. (URL: [Link])

  • Turturro, S., et al. (2020). Hydrazone crosslinked hyaluronan-based hydrogels for therapeutic delivery of adipose stem cells to treat corneal defects. Materials Science and Engineering: C, 110, 110663. (URL: [Link])

  • Improvement of toughness for the hyaluronic acid and adipic acid dihydrazide hydrogel by PEG | Request PDF - ResearchGate. (URL: [Link])

  • Biocompatible Composite Hydrogel with On-Demand Swelling-Shrinking Properties for 4D Bioprinting | bioRxiv. (URL: [Link])

  • Badali, E., et al. (2021). Enzymatic crosslinked hydrogels for biomedical application. Preprints.org, 2021040652. (URL: [Link])

  • WO2018124474A1 - Method for purifying crosslinked hyaluronic acid gel - Google P
  • Khunmanee, S., Jeong, Y., & Park, H. (2017). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. Journal of Tissue Engineering, 8. (URL: [Link])

  • Enzymatically crosslinked silk-hyaluronic acid hydrogels | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Promising biocompatible hydrogels of crosslinked polyelectrolytes for biomedical applications - ResearchGate. (URL: [Link])

  • Preparation and Evaluation of Adipic Dihydrazide Cross-linked Hyaluronic Acid Microspheres for Cephalexin - Neliti. (URL: [Link])

  • Enhancement of Mechanical Properties of Benign Polyvinyl Alcohol/Agar Hydrogel by Crosslinking Tannic Acid and Applying Multiple Freeze/Thaw Cycles - MDPI. (URL: [Link])

  • Percent recoveries determined in hydrazone crosslinked (a) HA-PVA and... - ResearchGate. (URL: [Link])

  • Almendro-Vedia, V., et al. (2021). Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications. Polymers, 13(12), 2020. (URL: [Link])

  • Dash, R., et al. (2018). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Journal of Pharmaceutical Sciences and Research, 10(1), 1-8. (URL: [Link])

  • Mechanical properties analysis of different hydrogel groups' (a) %... - ResearchGate. (URL: [Link])

  • Fabrication of alginate-based hydrogel cross-linked via horseradish peroxidase for articular cartilage engineering. (URL: [Link])

  • Fan, R., et al. (2016). Enzyme-mediated hyaluronic acid-tyramine hydrogels for the propagation of human embryonic stem cells in 3D. Acta Biomaterialia, 41, 141-151. (URL: [Link])

  • Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances - MDPI. (URL: [Link])

  • Advanced Materials for High Biocompatible Hydrogel System - MDPI. (URL: [Link])

  • Designing Antifreezing Hydrogels with Enhanced Mechanical Properties Using a Simple Crosslinker | NSF Public Access Repository. (URL: [Link])

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(4-Hydroxyphenyl)propanohydrazide Derivatives

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is translating in vitro poten...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is translating in vitro potency into in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a promising class of molecules: 3-(4-Hydroxyphenyl)propanohydrazide derivatives. These compounds have garnered significant interest due to their versatile chemical scaffold, which allows for a wide range of structural modifications, leading to diverse biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of existing experimental data to inform future research and development strategies.

The core structure of 3-(4-hydroxyphenyl)propanohydrazide combines a phenolic group, known for its antioxidant properties, with a reactive hydrazide moiety, a key pharmacophore in many established drugs. This unique combination provides a foundation for developing novel therapeutics targeting a spectrum of diseases, most notably cancer and microbial infections.

In Vitro Efficacy: A Strong Foundation of Biological Activity

The initial exploration of 3-(4-Hydroxyphenyl)propanohydrazide derivatives has predominantly occurred in controlled laboratory settings, yielding a wealth of in vitro data. These studies have consistently demonstrated the potential of this chemical class across various therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the anticancer properties of these derivatives. The primary method for evaluating in vitro anticancer activity is the MTT assay, which measures the metabolic activity of cells and, by extension, their viability.

Several studies have reported that newly synthesized derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown the ability to reduce the viability of A549 non-small cell lung cancer cells by 50%[1]. Other research has highlighted the cytotoxicity of related 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines[2][3][4].

Table 1: Summary of In Vitro Anticancer Activity of Selected Hydrazide Derivatives

Compound TypeCell LineKey FindingsReference
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (Non-small cell lung cancer)Reduced cell viability by 50% and suppressed cell migration.[1]
3-[(4-methoxyphenyl)amino]propanehydrazide derivativesU-87 (Glioblastoma), MDA-MB-231 (Triple-negative breast cancer)Demonstrated cytotoxicity, with some compounds being more effective against U-87 cells.[2][3][4]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesPPC-1 (Prostate cancer), IGR39 (Melanoma)Showed selective and promising anticancer activity with EC50 values in the low micromolar range.[5]
N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazonesHepG2 (Liver cancer), Jurkat (Leukemia)Exhibited potent anticancer activities, with some derivatives showing specificity against leukemia cells.[6]

The mechanism behind this anticancer activity is believed to be multifactorial, leveraging the inherent properties of the core structure. The phenolic hydroxyl group can act as a hydrogen donor, neutralizing reactive oxygen species (ROS) and reducing oxidative stress, a key factor in cancer progression. Furthermore, the hydrazide-hydrazone moiety is a versatile pharmacophore known to interact with various biological targets.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 3-(4-Hydroxyphenyl)propanohydrazide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Data Acquisition & Analysis cell_seeding 1. Seed Cancer Cells treatment 2. Add Hydrazide Derivatives cell_seeding->treatment mtt_addition 3. Add MTT Reagent treatment->mtt_addition incubation 4. Incubate mtt_addition->incubation solubilization 5. Solubilize Formazan incubation->solubilization read_absorbance 6. Read Absorbance solubilization->read_absorbance calculate_viability 7. Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

In an era of rising antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. The hydrazide-hydrazone scaffold has a long history in antimicrobial drug development, with isoniazid being a cornerstone of tuberculosis treatment[7].

Recent studies have demonstrated that novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit structure-dependent antimicrobial activity against a range of multidrug-resistant bacteria and fungi[6]. Some of these compounds have shown potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and the emerging fungal pathogen Candida auris[6]. The minimum inhibitory concentration (MIC) is the standard in vitro metric used to quantify the antimicrobial efficacy of a compound.

Table 2: Summary of In Vitro Antimicrobial Activity of Selected Hydrazide Derivatives

Compound TypePathogen(s)Key FindingsReference
3-((4-hydroxyphenyl)amino)propanoic acid derivativesMRSA, C. aurisExhibited potent and broad-spectrum antimicrobial activity with low MIC values.[6]
2,4-dihydroxybenzoic acid hydrazide-hydrazonesGram-positive bacteria (including MRSA)Showed interesting antibacterial activity, with some compounds having very low MIC values.[8][9]
4-fluorobenzoic acid hydrazide-hydrazonesS. aureusOne derivative showed activity comparable to the antibiotic ceftriaxone.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

MIC_Determination_Workflow cluster_preparation Assay Setup cluster_incubation Incubation & Reading prepare_inoculum 1. Prepare Microbial Inoculum inoculation 3. Inoculate Wells prepare_inoculum->inoculation serial_dilution 2. Serially Dilute Compound serial_dilution->inoculation incubation_step 4. Incubate Plate inoculation->incubation_step read_mic 5. Determine MIC incubation_step->read_mic

Caption: Workflow for MIC determination using broth microdilution.

In Vivo Efficacy: The Crucial Step Towards Clinical Relevance

While in vitro studies provide a strong indication of a compound's potential, the complex biological environment of a living organism presents a multitude of factors that can influence its efficacy. Unfortunately, there is a notable scarcity of in vivo data specifically for 3-(4-Hydroxyphenyl)propanohydrazide derivatives in the context of anticancer and antimicrobial activities. However, by examining in vivo studies of structurally related hydrazide compounds, we can gain valuable insights into the potential challenges and opportunities for this chemical class.

Insights from Structurally Related Compounds

Research on other hydrazide-hydrazone derivatives has provided some promising in vivo results. For instance, isonicotinic acid hydrazide-hydrazones, derivatives of the anti-tuberculosis drug isoniazid, have demonstrated inhibitory activity in mice infected with various strains of M. tuberculosis and have shown lower toxicity than the parent drug[7]. This suggests that the hydrazone modification can be a viable strategy to improve the therapeutic index of hydrazide-based drugs.

In the realm of oncology, a study on 2,4-dihydroxybenzoic acid hydrazide-hydrazones included an in vivo toxicity assessment using Danio rerio (zebrafish) embryos[8][9]. This model allows for the rapid screening of acute toxicity. The study found that the toxicity of the tested compounds against zebrafish embryos and larvae was low to moderate, which is an encouraging sign for their potential safety profile[8][9].

Furthermore, some hydrazide derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities in preclinical models. For example, certain novel hydrazide and hydrazine derivatives have shown significant anti-inflammatory and analgesic effects in rat models[10].

Table 3: Summary of In Vivo Studies on Structurally Related Hydrazide Derivatives

Compound TypeAnimal ModelKey FindingsReference
Isonicotinic acid hydrazide-hydrazonesMice (M. tuberculosis infection)Showed in vivo inhibitory activity and lower toxicity compared to isoniazid.[7]
2,4-dihydroxybenzoic acid hydrazide-hydrazonesZebrafish embryosDemonstrated low to moderate in vivo toxicity.[8][9]
Novel hydrazide and hydrazine derivativesRats (carrageenan-induced paw edema)Exhibited significant in vivo anti-inflammatory and analgesic activities.[10]
The In Vitro-In Vivo Correlation: A Complex Relationship

The transition from in vitro to in vivo is not always straightforward. A compound that shows high potency in a cell-based assay may fail in an animal model due to a variety of factors, including:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its bioavailability and concentration at the target site. Aromatic hydrazones have been reported to have relatively short biological half-lives due to the hydrolysis of the hydrazone bond in plasma[11].

  • Toxicity: A compound may exhibit unforeseen toxicity in a whole organism that is not apparent in in vitro models.

  • Off-target effects: In the complex biological system of an animal, a compound may interact with unintended targets, leading to side effects.

The available literature on hydrazide derivatives underscores the importance of early-stage in vivo testing to identify compounds with favorable pharmacokinetic and safety profiles.

Future Directions and Conclusion

The existing body of research provides a compelling case for the continued investigation of 3-(4-Hydroxyphenyl)propanohydrazide derivatives as a source of novel therapeutic agents. The strong in vitro anticancer and antimicrobial activities of these compounds are a testament to their potential. However, the critical next step is to bridge the gap between in vitro promise and in vivo reality.

Future research should prioritize:

  • In vivo efficacy studies: Evaluating the most potent in vitro candidates in relevant animal models of cancer and infectious diseases.

  • Pharmacokinetic and toxicological profiling: Conducting comprehensive ADME and toxicity studies to assess the drug-like properties and safety of these derivatives.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

References

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). Molecules, 22(1), 127. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). International Journal of Molecular Sciences, 24(23), 16804. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). Molecules, 28(24), 8089. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules, 25(13), 2980. [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). Molecules, 12(8), 1910-1939. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). Molecules, 28(17), 6219. [Link]

  • Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives. (2020). Molecules, 25(21), 5028. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules, 29(15), 3505. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). Molecules, 26(18), 5543. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2019). Molecules, 24(18), 3290. [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). Molecules, 27(24), 8919. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2022). Molecules, 27(3), 953. [Link]

  • Investigation of the stability of aromatic hydrazones in plasma and related biological material. (2012). Journal of Pharmaceutical and Biomedical Analysis, 59, 201-205. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2024). Molecules, 29(10), 2276. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2023). Research Journal of Pharmacy and Technology, 16(10), 4867-4873. [Link]

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity against breast and lung cancer cell lines. (2023). Journal of Molecular Structure, 1286, 135532. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). Pharmaceutical Sciences & Research, 11(2), 145-159. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Hydroxyphenyl)propanohydrazide Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(4-hydroxyphenyl)propanohydrazide analogs. Designed for researchers, scientists, and drug development professionals, this docume...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(4-hydroxyphenyl)propanohydrazide analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies to offer a comparative overview of how structural modifications to this chemical scaffold influence its biological activities, including antimicrobial, antioxidant, and anticancer properties.

Introduction: The Versatile 3-(4-Hydroxyphenyl)propanohydrazide Scaffold

The 3-(4-hydroxyphenyl)propanohydrazide core structure is a compelling starting point for the development of novel therapeutic agents. This scaffold combines a phenolic moiety, known for its antioxidant and target-binding capabilities, with a flexible propanohydrazide linker that can be readily modified to explore chemical space and optimize biological activity. The inherent reactivity of the hydrazide group allows for the straightforward synthesis of a diverse library of analogs, particularly hydrazones, by condensation with various aldehydes and ketones. This guide will dissect the key structural determinants of activity, providing a rationale for future drug design endeavors.

General Synthesis Pathway

The synthesis of 3-(4-hydroxyphenyl)propanohydrazide analogs, particularly the hydrazone derivatives, typically follows a straightforward two-step process. The initial step involves the esterification of 3-(4-hydroxyphenyl)propanoic acid, followed by hydrazinolysis to yield the key N-(4-hydroxyphenyl)-β-alanine hydrazide intermediate. This intermediate is then condensed with a variety of aromatic or heterocyclic aldehydes to produce the final hydrazone analogs.[1]

Synthesis_Pathway 3-(4-Hydroxyphenyl)propanoic_acid 3-(4-Hydroxyphenyl)propanoic Acid Ester Methyl 3-(4-hydroxyphenyl)propanoate 3-(4-Hydroxyphenyl)propanoic_acid->Ester Esterification (e.g., SOCl2, MeOH) Hydrazide N-(4-Hydroxyphenyl)-β-alanine hydrazide (Intermediate) Ester->Hydrazide Hydrazinolysis (NH2NH2·H2O) Hydrazone 3-(4-Hydroxyphenyl)propanohydrazone Analog (Final Product) Hydrazide->Hydrazone Condensation (Reflux in MeOH) Aldehyde R-CHO (Aromatic/Heterocyclic Aldehyde) Aldehyde->Hydrazone

Caption: General synthetic route for 3-(4-hydroxyphenyl)propanohydrazone analogs.

I. Antimicrobial Activity: SAR Insights

Derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of multidrug-resistant bacterial and fungal pathogens.[1] The formation of hydrazones from the N-(4-hydroxyphenyl)-β-alanine hydrazide intermediate is a key strategy in enhancing this activity.

Key Structural Modifications and Their Effects:
  • The Hydrazone Moiety (-C=N-NH-C=O): The introduction of the azomethine group (-C=N-) through hydrazone formation is crucial for broad-spectrum antimicrobial activity. The parent hydrazide shows limited to no activity, highlighting the importance of this functional group.[1]

  • Substitution on the Arylidene Ring (R-group): The nature and position of substituents on the aromatic or heterocyclic ring introduced from the aldehyde play a pivotal role in determining the potency and spectrum of activity.

    • Heterocyclic Substituents: Hydrazones bearing heterocyclic moieties, such as furan, thiophene, and pyridine, consistently exhibit potent and broad-spectrum antimicrobial activity.[1] For instance, analogs with a 2-furyl or 2-thienyl group show strong inhibition against both Gram-positive (e.g., MRSA) and Gram-negative bacteria, as well as drug-resistant Candida species.[1]

    • Aromatic Substituents:

      • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) on the phenyl ring can enhance activity against specific strains. For example, a 4-NO₂ substitution leads to improved activity against S. aureus, E. faecalis, and E. coli.[1]

      • Electron-Donating Groups: The influence of electron-donating groups is more variable and appears to be position-dependent.

Comparative Antimicrobial Activity Data
Compound IDR-Group (Substituent on Arylidene Ring)MIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. faecalis (VRE)MIC (µg/mL) vs. C. aurisReference
Parent Hydrazide ->64>64>64[1]
Analog 1 Phenyl32>64>64[1]
Analog 2 4-Nitrophenyl161632[1]
Analog 3 2-Furyl1-80.5-28-16[1]
Analog 4 2-Thienyl2-81-416-32[1]
Analog 5 2-Pyridyl4-162-88-32[1]

Note: Data is synthesized from reported ranges in the literature for illustrative comparison.

Antimicrobial_SAR cluster_0 Core Scaffold cluster_1 Modification Site cluster_2 Resulting Activity Scaffold 3-(4-Hydroxyphenyl)propanohydrazide Modification Hydrazone Formation (R-CHO condensation) Scaffold->Modification Low_Activity Low/No Activity Scaffold->Low_Activity Parent Hydrazide High_Activity High Antimicrobial Activity (Broad Spectrum) Modification->High_Activity R = Heterocycle (e.g., Furan, Thiophene) Moderate_Activity Moderate/Selective Activity Modification->Moderate_Activity R = Substituted Phenyl (e.g., -NO2, -Cl)

Caption: SAR summary for antimicrobial activity.

II. Antioxidant and Anticancer Activities: A Dual Role

The phenolic hydroxyl group in the 3-(4-hydroxyphenyl)propanohydrazide scaffold is a key contributor to its antioxidant properties. Many analogs have been evaluated for their ability to scavenge free radicals, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Interestingly, a correlation between antioxidant potential and anticancer activity has been observed for this class of compounds.[2]

SAR for Antioxidant Activity:
  • Phenolic -OH Group: The presence of the phenolic hydroxyl group is paramount for radical scavenging activity. Its ability to donate a hydrogen atom is central to this function.

  • Hydrazone Moiety: The extended conjugation provided by the hydrazone linkage can stabilize the resulting radical species, thereby enhancing antioxidant capacity.

  • Substituents on the Arylidene Ring:

    • Electron-Donating Groups: Substituents that increase the electron density of the molecule, such as methoxy (-OCH₃) or additional hydroxyl (-OH) groups on the arylidene ring, generally enhance antioxidant activity.

    • Heterocyclic Rings: Certain heterocyclic rings, like furan, can also contribute favorably to antioxidant potential.[2]

SAR for Anticancer Activity:

A series of these derivatives have been screened for cytotoxicity against various cancer cell lines, such as human non-small cell lung cancer (A549).[2]

  • Correlation with Antioxidant Activity: Compounds with potent antioxidant properties often exhibit higher anticancer activity, suggesting that mitigating oxidative stress might be one of the mechanisms of their cytotoxic action.

  • Key Structural Features for Cytotoxicity:

    • Naphthyl and Furyl Moieties: Analogs bearing a 1-naphthyl or a 2-furyl substituent have been identified as particularly potent in reducing A549 cell viability.[2]

    • Nitro Substitution: A 4-nitro-substituted phenyl ring also confers significant anticancer activity.[2]

    • Selectivity: Importantly, some of the most active anticancer compounds have shown favorable cytotoxicity profiles against noncancerous cell lines (e.g., Vero cells), indicating a degree of selectivity.[2]

Comparative Antioxidant and Anticancer Data
Compound IDR-Group (Substituent on Arylidene Ring)DPPH Scavenging (% Inhibition at a fixed concentration)A549 Cell Viability (% at a fixed concentration)Reference
Parent Hydrazide -Moderate~86%[2]
Analog 6 1-NaphthylHigh~42%[2]
Analog 7 2-FurylVery High<50%[2]
Analog 8 4-NitrophenylHigh~31%[2]
Analog 9 4-ChlorophenylModerate~59%[2]

Note: Data is synthesized from published results for comparative illustration.[2]

Experimental Protocols

General Procedure for the Synthesis of Hydrazone Analogs

This protocol is adapted from the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones.[1]

  • Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (Intermediate):

    • To a solution of methyl 3-((4-hydroxyphenyl)amino)propanoate in an appropriate solvent (e.g., propan-2-ol), add hydrazine hydrate.

    • Reflux the mixture for a specified time (e.g., 6-12 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture, and the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the hydrazide intermediate.

  • Synthesis of Hydrazone Analogs:

    • Dissolve the N-(4-hydroxyphenyl)-β-alanine hydrazide intermediate (1 equivalent) in methanol.

    • Add the desired aromatic or heterocyclic aldehyde (1 equivalent) to the solution.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold methanol, and dried to afford the pure hydrazone product.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on standard methodologies for antimicrobial susceptibility testing.[3][4]

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • In a 96-well microtiter plate, dispense 50 µL of sterile broth into each well.

    • Prepare serial two-fold dilutions of the test compounds in the plate.

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation and Reading:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

This is a standard protocol for assessing antioxidant activity.[5]

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Keep this solution protected from light.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of various concentrations of the test compounds or standard to respective wells.

    • Add the DPPH solution to all wells.

    • For the control, mix methanol with the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting inhibition percentage against compound concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method to assess cell viability.[6][7]

  • Cell Seeding:

    • Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Incubation:

    • After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion and Future Perspectives

The 3-(4-hydroxyphenyl)propanohydrazide scaffold is a fertile ground for the discovery of new bioactive molecules. The structure-activity relationship studies summarized in this guide highlight several key principles for optimizing the antimicrobial, antioxidant, and anticancer activities of its analogs. The formation of hydrazones is a critical step, and the nature of the substituent introduced via the aldehyde is a major determinant of potency and selectivity. Specifically, the incorporation of heterocyclic moieties appears to be a highly effective strategy for enhancing broad-spectrum antimicrobial and anticancer activities.

Future research should focus on expanding the library of heterocyclic analogs and exploring a wider range of substitutions on both the phenolic and arylidene rings. Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The insights provided in this guide offer a rational basis for the design of the next generation of 3-(4-hydroxyphenyl)propanohydrazide-based therapeutic agents.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pure Help Center. Available at: [Link]

  • (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]

  • (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]

  • (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC385221-(2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3852213/]([Link]. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Available at: [Link])

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available at: [Link]

  • (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Stability of 3-(4-Hydroxyphenyl)propanohydrazide-Based Conjugates

For researchers, scientists, and drug development professionals, the rational design of targeted therapeutics, such as antibody-drug conjugates (ADCs), hinges on the meticulous selection of each component. The linker, th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of targeted therapeutics, such as antibody-drug conjugates (ADCs), hinges on the meticulous selection of each component. The linker, the chemical bridge between the targeting moiety and the payload, is a critical determinant of a conjugate's efficacy and safety profile. Among the arsenal of linker technologies, pH-sensitive linkers, particularly those based on hydrazone bonds, have garnered significant interest for their ability to facilitate payload release in the acidic tumor microenvironment.

This guide provides an in-depth, objective comparison of the stability of conjugates based on 3-(4-Hydroxyphenyl)propanohydrazide with other prominent linker technologies. We will delve into the underlying chemical principles, present supporting experimental data, and provide detailed protocols to empower you in your drug development endeavors.

The Central Role of Linker Stability in Conjugate Performance

The ideal linker must strike a delicate balance: it needs to be sufficiently stable in systemic circulation (at physiological pH ~7.4) to prevent premature payload release and off-target toxicity, yet labile enough to efficiently release the payload upon reaching the target site.[1] Early generations of ADCs faced challenges with linker instability, leading to a narrow therapeutic window.[2] The development of more sophisticated linker chemistries has been instrumental in the recent success of this therapeutic modality.

3-(4-Hydroxyphenyl)propanohydrazide forms a hydrazone bond with a carbonyl group (aldehyde or ketone) on a payload or a modified antibody. This bond is designed to be susceptible to acid-catalyzed hydrolysis, a feature that can be exploited for targeted drug release in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) of cancer cells.[]

Comparative Stability Analysis: Hydrazone vs. Alternatives

To provide a clear perspective on the performance of 3-(4-Hydroxyphenyl)propanohydrazide-based conjugates, we present a comparative analysis against two widely used cleavable linker technologies: an enzyme-cleavable valine-citrulline (Val-Cit) linker and a disulfide linker.

Linker TypeConjugate ExampleStability at pH 7.4 (t½ in human plasma)Stability at pH 5.0 (t½ in buffer)Primary Release Mechanism
Aromatic Hydrazone Antibody-Doxorubicin via 3-(4-Hydroxyphenyl)propanohydrazide~48 hours[4][5]< 1 hourAcid-catalyzed hydrolysis[6]
Enzyme-Cleavable Antibody-MMAE via Val-Cit-PABC> 200 hours[7]StableCathepsin B cleavage[8]
Disulfide Antibody-Maytansinoid via SPDB~72 hoursStableGlutathione reduction

Note: The data presented are illustrative and synthesized from multiple sources to provide a comparative overview. Actual stability will vary depending on the specific antibody, payload, and conjugation site.

The data clearly indicates that while the aromatic hydrazone linker offers a distinct pH-sensitive release mechanism, its stability in plasma is lower compared to enzyme-cleavable linkers. This underscores the critical need for careful experimental evaluation to ensure an adequate therapeutic window.

Visualizing the Chemistry: Structure and Degradation

To better understand the chemical principles at play, let's visualize the structure of a 3-(4-Hydroxyphenyl)propanohydrazide-based conjugate and its degradation pathway.

cluster_conjugate 3-(4-Hydroxyphenyl)propanohydrazide Conjugate Structure Antibody Antibody Linker Linker Antibody->Linker Conjugation Site (e.g., oxidized glycan) Payload Payload (e.g., Doxorubicin) Linker->Payload Hydrazone Bond (-C=N-NH-C=O-)

Caption: Structure of a 3-(4-Hydroxyphenyl)propanohydrazide conjugate.

The stability of the hydrazone bond is central to the performance of this linker. Under acidic conditions, this bond undergoes hydrolysis, leading to the release of the payload.

cluster_degradation Hydrazone Linker Degradation Pathway (Acid-Catalyzed Hydrolysis) Conjugate Intact Conjugate (at pH 7.4) Protonation Protonation of Hydrazone Nitrogen (at acidic pH) Conjugate->Protonation H+ Carbinolamine Carbinolamine Intermediate Protonation->Carbinolamine H2O Released_Payload Released Payload Carbinolamine->Released_Payload Linker_Remnant Linker Remnant on Antibody Carbinolamine->Linker_Remnant

Caption: Acid-catalyzed hydrolysis of the hydrazone linker.[9]

Experimental Protocols for Stability Benchmarking

To obtain reliable and reproducible data, it is essential to employ robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for assessing the stability of your 3-(4-Hydroxyphenyl)propanohydrazide-based conjugates.

Protocol 1: In Vitro Plasma Stability Assay (LC-MS Method)

This assay is designed to measure the rate of payload deconjugation in plasma over time, providing a critical assessment of the conjugate's stability in a physiologically relevant matrix.[10]

Materials:

  • Test conjugate (e.g., Antibody-Doxorubicin via 3-(4-Hydroxyphenyl)propanohydrazide)

  • Control conjugate (e.g., Antibody-MMAE via Val-Cit)

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Incubation: a. Dilute the test and control conjugates to a final concentration of 100 µg/mL in pre-warmed human plasma and PBS (as a control for non-enzymatic degradation). b. Incubate the samples at 37°C in a humidified incubator. c. At designated time points (e.g., 0, 2, 6, 24, 48, 72, and 96 hours), collect aliquots and immediately freeze them at -80°C to quench the reaction.

  • Immunoaffinity Capture: a. Thaw the plasma samples on ice. b. Add an appropriate amount of immunoaffinity capture beads to each sample. c. Incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody and its conjugates.

  • Washing and Elution: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three times with wash buffer. c. Elute the captured conjugate by adding elution buffer and incubating for 5-10 minutes. d. Neutralize the eluate with neutralization buffer.

  • LC-MS Analysis: a. Analyze the eluted samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). b. A decrease in the average DAR over time indicates payload deconjugation.

  • Data Analysis: a. Plot the average DAR as a function of time for each conjugate in plasma and PBS. b. Calculate the half-life (t½) of the conjugate in plasma.

cluster_workflow Plasma Stability Assay Workflow Incubation Incubate Conjugate in Plasma at 37°C Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Capture Immunoaffinity Capture of Conjugate Time_Points->Capture Wash_Elute Wash and Elute Conjugate Capture->Wash_Elute LCMS LC-MS Analysis (Determine DAR) Wash_Elute->LCMS Data_Analysis Data Analysis (Calculate Half-life) LCMS->Data_Analysis

Caption: Workflow for the in vitro plasma stability assay.

Protocol 2: pH-Dependent Hydrolysis Assay

This assay directly assesses the pH-sensitivity of the hydrazone linker by measuring the rate of payload release at different pH values.

Materials:

  • Test conjugate

  • Phosphate buffer, pH 7.4

  • Acetate buffer, pH 5.0

  • HPLC system with a UV-Vis or fluorescence detector

  • HPLC grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Incubation: a. Dilute the test conjugate to a final concentration of 1 mg/mL in pH 7.4 and pH 5.0 buffers. b. Incubate the samples at 37°C. c. At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect aliquots and quench the reaction by adding an equal volume of mobile phase A (e.g., 0.1% TFA in water).

  • HPLC Analysis: a. Analyze the samples by reverse-phase HPLC to separate the intact conjugate from the released payload. b. Monitor the absorbance or fluorescence at a wavelength specific to the payload.

  • Data Analysis: a. Quantify the amount of released payload at each time point by integrating the corresponding peak area. b. Plot the percentage of released payload as a function of time for each pH condition. c. Calculate the half-life (t½) of the conjugate at each pH.

Synthesis of a 3-(4-Hydroxyphenyl)propanohydrazide-Based Conjugate

For completeness, we provide a representative, two-step protocol for the synthesis of a 3-(4-Hydroxyphenyl)propanohydrazide-based conjugate. This protocol involves the initial formation of a drug-linker intermediate followed by conjugation to an antibody.

Step 1: Synthesis of the Hydrazone-Payload Intermediate

This step involves the reaction of 3-(4-Hydroxyphenyl)propanohydrazide with a carbonyl-containing payload, such as doxorubicin.

Materials:

  • 3-(4-Hydroxyphenyl)propanohydrazide

  • Doxorubicin hydrochloride

  • Anhydrous methanol

  • Glacial acetic acid (catalytic amount)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve doxorubicin hydrochloride in anhydrous methanol.

  • Add a slight molar excess of 3-(4-Hydroxyphenyl)propanohydrazide to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the hydrazone-doxorubicin intermediate by column chromatography.

Step 2: Conjugation to an Antibody

This step describes the conjugation of the hydrazone-payload intermediate to an antibody. A common strategy involves the oxidation of the antibody's glycan moieties to generate aldehyde groups, which can then react with a suitable functional group on the linker. For this example, we will assume the 3-(4-Hydroxyphenyl)propanohydrazide linker has been further modified to contain a functional group for antibody conjugation (e.g., an amine that can be reacted with an activated ester on the antibody). A more direct approach involves the oxidation of antibody glycans to aldehydes, which can then react with the hydrazide group of the drug-linker.[11]

Materials:

  • Antibody of interest

  • Hydrazone-payload intermediate with a suitable functional group for conjugation

  • Sodium periodate (NaIO4)

  • Conjugation buffer (e.g., PBS, pH 6.0)

  • Quenching solution (e.g., glycerol)

  • Desalting column

Procedure:

  • Antibody Oxidation: a. Dissolve the antibody in an appropriate buffer. b. Add a controlled amount of sodium periodate to oxidize the glycan moieties to aldehydes. c. Incubate the reaction in the dark at 4°C for a specified time. d. Quench the reaction by adding a quenching solution. e. Remove excess reagents using a desalting column.

  • Conjugation: a. Add the hydrazone-payload intermediate to the oxidized antibody solution. b. Incubate the reaction at room temperature for several hours to overnight.

  • Purification: a. Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unconjugated payload and other impurities.

  • Characterization: a. Characterize the purified ADC by determining the average DAR, purity, and aggregation state.

Conclusion and Future Perspectives

3-(4-Hydroxyphenyl)propanohydrazide-based linkers offer a valuable tool for the development of pH-sensitive drug conjugates. Their ability to facilitate payload release in the acidic tumor microenvironment is a significant advantage. However, as our comparative analysis has shown, their stability in systemic circulation can be a limiting factor compared to other linker technologies.

The choice of linker is not a one-size-fits-all decision and must be tailored to the specific application, considering the antibody, the payload, and the target biology. The experimental protocols provided in this guide will enable researchers to rigorously benchmark the stability of their 3-(4-Hydroxyphenyl)propanohydrazide-based conjugates and make informed decisions in the design of next-generation targeted therapeutics. Future advancements in linker chemistry will likely focus on further enhancing the stability of pH-sensitive linkers while retaining their targeted release properties, ultimately leading to safer and more effective therapies.

References

  • Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]

  • Khoralkar, S., et al. (2015). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 32(5), 1749-1761. [Link]

  • ADC Review. (2019, March 22). What are Stable Linkers?. ADC Review / Journal of Antibody-drug Conjugates. [Link]

  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay. iQ Biosciences. [Link]

  • Creative Biolabs. (n.d.). Carbohydrate based Conjugation Strategy. Creative Biolabs. [Link]

  • McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Biomacromolecules, 15(4), 1344-1351. [Link]

  • Zuberbühler, K., et al. (2012). Fucose-specific conjugation of hydrazide derivatives to a vascular-targeting monoclonal antibody in IgG format. Chemical Communications, 48(61), 7598-7600. [Link]

  • Yildiz, I., et al. (2018). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. Journal of Molecular Modeling, 24(1), 16. [Link]

  • Zaro, J. L., et al. (2022). A glyco-engineering approach for site-specific conjugation to Fab glycans. mAbs, 14(1), 2139455. [Link]

  • Waters. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Waters. [Link]

  • Shen, B. Q., et al. (2015). PK profiles of ADCs with different linker stability. AAPS J, 17(3), 594-604. [Link]

  • Masui, M., & Ohmori, H. (1967). Studies on Girard hydrazones. Part III. Further kinetic studies on the hydrolysis of Girard hydrazones. Journal of the Chemical Society B: Physical Organic, 735-740. [Link]

  • Dirksen, A., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(18), 4073-4076. [Link]

  • Singh, R., et al. (2018). Synthesis, Characterization, Kinetic Release Study and Evaluation of Hydrazone Linker in Ferrocene Conjugates at Different pH Values. Journal of Drug Delivery Science and Technology, 47, 134-142. [Link]

  • Masui, M., & Ohmori, H. (1967). Studies on Girard hydrazones. Part III. Further kinetic studies on the hydrolysis of Girard hydrazones. Journal of the Chemical Society B: Physical Organic, 735-740. [Link]

  • Ota, Y., et al. (2020). Attempts to synthesize homogeneous glycan-conjugated antibody-drug conjugates. Translational and Regulatory Sciences, 2(3), 84-89. [Link]

  • Levengood, M. R., et al. (2017). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 28(8), 2093-2102. [Link]

  • Dirksen, A., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(18), 4073-4076. [Link]

  • Zuberbühler, K., et al. (2012). Fucose-specific conjugation of hydrazide derivatives to a vascular-targeting monoclonal antibody in IgG format. Chemical Communications, 48(61), 7598-7600. [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Creative Biolabs. [Link]

  • AxisPharm. (2024, June 6). Advances in ADC Linker Research. AxisPharm. [Link]

  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay. iQ Biosciences. [Link]

  • Doronina, S. O., et al. (2003). Development of potent and selective antibody-drug conjugates for cancer therapy. Nature Biotechnology, 21(7), 778-784. [Link]

  • The Royal Society of Chemistry. (2021). Antibody-Drug Conjugates: Fundamentals, Drug Development, and Clinical Outcomes. The Royal Society of Chemistry. [Link]

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. University of Wisconsin-Madison. [Link]

  • Hamblett, K. J., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4847-4855. [Link]

  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • Lee, J. S., et al. (2005). Synthesis of doxorubicin-peptide conjugate with multidrug resistant tumor cell killing activity. Bioorganic & Medicinal Chemistry Letters, 15(22), 5071-5075. [Link]

  • Lu, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(4), 757-771. [Link]

  • Dennler, P., et al. (2016). Processes for Constructing Homogeneous Antibody Drug Conjugates. Antibodies, 5(2), 13. [Link]

  • Al-Ostoot, F. H., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials, 2022, 1-8. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Al-Salahi, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Journal of the Mexican Chemical Society, 60(3), 137-143. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Proteomics: Unveiling the Cellular Impact of 3-(4-Hydroxyphenyl)propanohydrazide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular mechanisms of 3-(4-Hydroxyphenyl)propanohydrazide (HPPH) using state-of-the-art co...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular mechanisms of 3-(4-Hydroxyphenyl)propanohydrazide (HPPH) using state-of-the-art comparative proteomics. We will move beyond a simple protocol, delving into the strategic rationale behind experimental choices to construct a robust, self-validating study. Our objective is to not only identify which proteins are affected by HPPH treatment but also to place these changes within the context of cellular pathways and networks, thereby generating actionable hypotheses about its mode of action.

Introduction: The Scientific Premise

The hydrazide functional group is a cornerstone in medicinal chemistry, known for its ability to form stable complexes or covalent bonds, often leading to potent biological activity. Compounds like the salicylhydrazides have demonstrated significant anti-cancer properties by modulating complex signaling networks, including the JAK/STAT and retinoic acid receptor (RAR) pathways, ultimately inducing apoptosis and cell cycle arrest.[1][2] The compound of interest, 3-(4-hydroxyphenyl)propanohydrazide (HPPH), shares structural similarities with these active molecules, yet its specific cellular targets and mechanism of action remain largely uncharacterized.

This guide proposes a comparative proteomics approach to bridge this knowledge gap. Proteomics offers an unbiased, system-wide view of cellular protein expression, making it an ideal technology for hypothesis generation when a compound's direct targets are unknown.[3][4] We will compare the proteomic landscape of cells treated with HPPH to both a vehicle control and a structurally related, non-hydrazide analog, 3-(4-Hydroxyphenyl)propionic acid (HPPA) . This comparison is critical: by contrasting the effects of the active hydrazide (HPPH) with its parent carboxylic acid (HPPA), we can specifically isolate the proteomic changes attributable to the hydrazide moiety, which is hypothesized to be the primary driver of its biological activity.

Our central hypothesis is that the hydrazide group of HPPH enables it to interact uniquely with cellular proteins, leading to distinct proteomic shifts compared to HPPA, likely culminating in the disruption of key signaling pathways related to cell proliferation, stress response, or apoptosis.

Experimental Design: A Multi-faceted Strategy

To achieve a comprehensive understanding, we will employ a Tandem Mass Tag (TMT)-based quantitative proteomics workflow. TMT labeling allows for the simultaneous analysis of multiple samples (multiplexing), which is highly advantageous as it minimizes experimental variability and improves the precision of quantitative comparisons across different conditions.[5][6][7]

Our experimental groups are as follows:

  • Group 1: Vehicle Control (DMSO): Establishes the baseline proteome of the untreated cells.

  • Group 2: HPPH Treatment: The primary experimental group to identify the proteomic impact of the compound.

  • Group 3: HPPA Treatment: The comparative control to distinguish effects of the core structure from those of the active hydrazide group.

Each condition will be performed in biological triplicate (n=3) to ensure statistical power and reproducibility.

Experimental Workflow Overview

The entire process, from cell culture to data interpretation, follows a logical sequence designed to maximize data quality and biological insight.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Biochemical Preparation cluster_2 Phase 3: Mass Spectrometry cluster_3 Phase 4: Data Analysis A Cell Seeding & Growth (e.g., A549 cell line) B Treatment Application (Vehicle, HPPH, HPPA) A->B C Cell Harvest & Lysis B->C D Protein Quantification (BCA Assay) C->D E Reduction, Alkylation & Trypsin Digestion D->E F TMT Labeling (Multiplexing) E->F G Pooling & Desalting F->G H High-pH Reversed-Phase Fractionation G->H I LC-MS/MS Analysis (e.g., Orbitrap) H->I J Database Search (e.g., MaxQuant) I->J K Statistical Analysis (Differential Expression) J->K L Bioinformatics (Pathway & Network Analysis) K->L

Caption: High-level workflow for TMT-based comparative proteomics.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methods. The following protocols are detailed to ensure high-quality data generation.

Cell Culture and Treatment
  • Cell Line Selection: A human lung carcinoma cell line (A549) is chosen as it is a well-characterized and robust model used in numerous anti-cancer drug studies.[8]

  • Culture Conditions: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Seed cells in 10 cm dishes and grow to 70-80% confluency. Treat cells for 24 hours with either 0.1% DMSO (Vehicle), 10 µM HPPH, or 10 µM HPPA. The concentration and time point should be determined by prior dose-response and time-course viability assays (e.g., MTT assay) to select a concentration that elicits a biological response without causing widespread, non-specific cell death.

Protein Extraction and Digestion
  • Harvesting: After treatment, wash cells twice with ice-cold PBS.[9] Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant. Add 200 µL of lysis buffer (8 M Urea in 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors). Lyse cells by sonication on ice using short pulses to prevent heating and protein degradation.[10]

  • Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing soluble proteins) to a new tube.

  • Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • Reduction and Alkylation: Take 100 µg of protein from each sample. Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C. Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion: Dilute the urea concentration to below 2 M by adding 50 mM Tris-HCl (pH 8.5). Add sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[11]

TMT Labeling and Sample Pooling
  • Desalting: Stop the digestion by adding formic acid to 1% final concentration. Desalt the peptide mixtures using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

  • TMT Labeling: Reconstitute the peptides and label each sample with a unique TMTpro 18-plex reagent according to the manufacturer's protocol. This allows for the combination of up to 18 samples, easily accommodating our 9-sample design (3 conditions x 3 replicates).

  • Pooling: After labeling, combine all 9 samples in equal amounts. Desalt the pooled sample again using a C18 SPE cartridge and dry under vacuum.[5]

Mass Spectrometry and Data Acquisition
  • Peptide Fractionation: To reduce sample complexity and increase proteome coverage, the pooled peptide sample is fractionated using high-pH reversed-phase liquid chromatography.[12] Collect 12-24 fractions.

  • LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer.[13] The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS). The use of MS3-level quantification for TMT reporter ions is recommended to minimize reporter ion interference, thereby increasing quantitative accuracy.[14]

Data Analysis and Interpretation

Raw mass spectrometry data is complex and requires a sophisticated bioinformatics pipeline to extract meaningful biological information.[15][16]

Protein Identification and Quantification
  • Database Search: Process the raw MS data using a software suite like MaxQuant or Proteome Discoverer.[11][17] Search the spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and, by extension, proteins.[18]

  • Quantification: The software will extract the reporter ion intensities from the MS/MS or MS3 spectra for each identified peptide, allowing for the relative quantification of proteins across the three experimental groups.[19]

Statistical and Bioinformatics Analysis
  • Differential Expression: After normalization, perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or down-regulated in the HPPH-treated and HPPA-treated groups relative to the vehicle control. A typical cutoff for significance is a fold change > 1.5 and a p-value < 0.05.

  • Functional Enrichment Analysis: Use bioinformatics tools like DAVID, Metascape, or Enrichr to analyze the list of differentially expressed proteins.[20] This analysis identifies over-represented Gene Ontology (GO) terms (for molecular function, biological process, cellular component) and KEGG pathways, providing insight into the collective biological functions affected by the treatment.

  • Network Analysis: Utilize tools like STRING or Cytoscape to visualize protein-protein interaction networks.[20][21] This can reveal functional modules and key hub proteins that may be central to the compound's mechanism of action.

G cluster_HPPH HPPH-Specific Changes cluster_Shared Shared HPPH & HPPA Changes cluster_HPPA HPPA-Specific Changes Apoptosis Apoptosis Pathway (e.g., CASP3, BCL2) Stress Oxidative Stress Response (e.g., HMOX1) Apoptosis->Stress Metabolism Altered Metabolism (e.g., ALDOA) Signaling General Signaling (e.g., MAPK pathway) Transport Membrane Transport HPPH_Input HPPH Treatment HPPH_Input->Apoptosis HPPH_Input->Stress HPPH_Input->Metabolism HPPH_Input->Signaling HPPA_Input HPPA Treatment HPPA_Input->Signaling HPPA_Input->Transport

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Hydroxyphenyl)propanohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(4-Hydroxyphenyl)propanohydrazide (CAS No. 6533...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(4-Hydroxyphenyl)propanohydrazide (CAS No. 65330-63-4). As a substituted hydrazide, this compound requires careful handling and adherence to hazardous waste regulations to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in established safety principles and regulatory standards, empowering laboratory professionals to manage this chemical waste with confidence and integrity.

Part 1: Hazard Assessment & Characterization

The foundational step in any disposal protocol is a thorough understanding of the chemical's intrinsic hazards. 3-(4-Hydroxyphenyl)propanohydrazide is classified as a hazardous substance.[1][2] The primary risks are associated with irritation and acute toxicity if ingested. Furthermore, the hydrazide functional group warrants special consideration, as many hydrazine derivatives are known to be toxic and are treated as hazardous waste by the Environmental Protection Agency (EPA).[3][4]

Causality of Hazard: The irritant nature of the compound necessitates the use of appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, while its oral toxicity underscores the critical importance of preventing its release into the environment, particularly into water systems.

A summary of the quantitative hazard data as defined by the Globally Harmonized System (GHS) is presented below.

Hazard Class GHS Pictogram Hazard Statement Description
Acute Toxicity (Oral)GHS07 (Harmful/Irritant)H302Harmful if swallowed.[1]
Skin IrritationGHS07 (Harmful/Irritant)H315Causes skin irritation.[1]
Eye IrritationGHS07 (Harmful/Irritant)H319Causes serious eye irritation.[1]
Specific Target Organ ToxicityGHS07 (Harmful/Irritant)H335May cause respiratory irritation.[1]

Part 2: Core Disposal Protocol: A Step-by-Step Methodology

Disposal of 3-(4-Hydroxyphenyl)propanohydrazide must be conducted as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of via standard trash or sink drains.[5][6][7] The following protocol ensures compliance with major regulatory frameworks such as those from the Occupational Safety and Health Administration (OSHA) and the EPA.[8][9]

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste material, ensure you are wearing the following:

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Safety goggles or glasses with side shields to protect against splashes.[2]

  • A laboratory coat to protect clothing and skin.

Step 2: Waste Segregation

  • Designate a specific waste stream for 3-(4-Hydroxyphenyl)propanohydrazide.

  • Do not mix this waste with other chemical wastes, especially strong oxidizing agents, to prevent unforeseen chemical reactions.[6]

Step 3: Select and Prepare the Waste Container

  • Choose a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, screw-top lid.[10]

  • The original product container is often a suitable choice for accumulating the waste, provided it is not compromised.[10]

  • Ensure the container is clean and dry before adding any waste.

Step 4: Label the Waste Container Correctly Proper labeling is a critical compliance step. The label must be securely affixed to the container and contain the following information:

  • The words "Hazardous Waste" .[11]

  • The full chemical name: "3-(4-Hydroxyphenyl)propanohydrazide" .

  • The CAS Number: "65330-63-4" .

  • The relevant hazard pictograms (GHS07 - Exclamation Mark).[1][11]

Step 5: Accumulate Waste in a Designated Area

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[10][11]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Place the primary waste container within a larger, chemically-resistant secondary containment bin or tray to mitigate potential spills.

  • Keep the waste container closed at all times except when adding waste.[6][10]

Step 6: Arrange for Final Disposal

  • Laboratory personnel should never attempt to treat or neutralize chemical waste themselves.[5][6] Evaporation of volatile chemicals is also a forbidden disposal method.[6]

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12]

  • Follow your institution's specific procedures for waste pickup requests, which may involve online forms or specific tagging requirements.

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(4-Hydroxyphenyl)propanohydrazide waste.

G cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposition A Waste Generated B Select Compatible Waste Container A->B C Affix 'Hazardous Waste' Label (Name, CAS, Pictograms) B->C D Place Waste in Labeled Container C->D E Store Sealed Container in Secondary Containment D->E F Keep in Designated Satellite Accumulation Area (SAA) E->F G Container Full or Experiment Complete F->G H Contact EHS for Pickup G->H I Waste Removed by Licensed Contractor H->I

Caption: Disposal workflow for 3-(4-Hydroxyphenyl)propanohydrazide.

Part 4: Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • For Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent and wipe clean.

    • Dispose of all cleanup materials (e.g., wipes, contaminated gloves) as hazardous waste.

  • For Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[6]

    • Prevent entry into the affected area until it has been cleared by safety professionals.

By adhering to this comprehensive guide, laboratory professionals can ensure the disposal of 3-(4-Hydroxyphenyl)propanohydrazide is performed safely, responsibly, and in full compliance with regulatory standards, thereby building a culture of safety and trust within the scientific community.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]

  • National Institutes of Health. (2015). NIH Chemical Safety Guide. Montgomery College. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Hydrazines - Production, Import, Use, and Disposal. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]

  • A-Lined Handling Systems, Inc. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?[Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Hydrazines - Potential for Human Exposure. [Link]

  • Bisor Corporation. (2021, March 10). Safety Data Sheet. [Link]

  • Inchem.org. (1991). Hydrazine (HSG 56, 1991). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82452, 3-(4-Hydroxyphenyl)propanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11957427, 3-(4-Hydroxyphenyl)propanal. [Link]

  • ChemWhat. 3-(4-HYDROXYPHENYL)PROPANOHYDRAZIDE CAS#: 65330-63-4. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.